1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJGQRSKKRVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632560 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208165-95-1 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
CAS Number: 208165-95-1
This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and safety protocols, offering field-proven insights and detailed methodologies.
Introduction: Strategic Importance in Synthesis
This compound is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—renders it a highly versatile building block in the synthesis of complex organic molecules. The interplay of the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group, combined with the reactive bromo substituent, provides multiple avenues for chemical modification. This makes the compound particularly valuable in the construction of pharmaceutical and agrochemical scaffolds where precise control over electronic and steric properties is paramount. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 208165-95-1 | Internal Data |
| Molecular Formula | C₇H₅BrFNO₂ | Internal Data |
| Molecular Weight | 234.02 g/mol | Internal Data |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the neighboring substituents. The methyl group will present as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The carbons attached to the electronegative nitro, fluoro, and bromo groups will be significantly downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching, and C-Br stretching vibrations.
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds via electrophilic aromatic substitution, specifically nitration, of a suitable precursor. A logical synthetic pathway would involve the nitration of 1-bromo-4-fluoro-5-methylbenzene.
Proposed Synthesis Workflow
The following protocol is based on established methods for the nitration of similar aromatic compounds.[4][5]
Caption: Proposed workflow for the synthesis of this compound.
Mechanistic Rationale
The nitration reaction is a classic example of electrophilic aromatic substitution. The strong electron-withdrawing nitro group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the bromine atom and meta to the fluorine and methyl groups. The regioselectivity is governed by the combined directing effects of the existing substituents on the benzene ring.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the nature of its functional groups, making it a versatile intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[6][7][8][9] This makes the fluorine and bromine atoms susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.[6]
Caption: Generalized pathway for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a cornerstone of many synthetic routes, as the resulting aniline derivative can undergo a wide range of further reactions, including diazotization and coupling.
Cross-Coupling Reactions
The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[10] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Absorb the material with an inert absorbent and place it in a sealed container for disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a rich platform for a variety of chemical transformations, making it a key building block in the development of novel pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.
References
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- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Echemi. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.
- MySkinRecipes. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.
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An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a poly-functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group strategically positioned on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This unique combination of functional groups makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The presence of a fluorine atom is of particular interest to drug development professionals, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical entity.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of this compound. It is important to note that while experimental data for this specific isomer is limited, these computed values provide a reliable estimation for experimental design.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-fluoro-2-methyl-5-nitrobenzene | PubChem[4] |
| CAS Number | 170098-98-3 | PubChem[4] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[4] |
| Molecular Weight | 234.02 g/mol | PubChem[4] |
| XLogP3 | 2.9 | PubChem[4] |
| Exact Mass | 232.94877 Da | PubChem[4] |
| Physical Form | Solid (in related isomers) | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Note: Some physical properties are based on closely related isomers and are indicated as such.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted nitroaromatics like this compound typically involves a multi-step sequence of electrophilic aromatic substitution reactions. The specific order of these reactions is critical to achieve the desired regiochemistry, dictated by the directing effects of the substituents.
A plausible and efficient synthetic pathway commences with a readily available starting material, such as 4-fluoro-3-methylaniline. The synthesis proceeds through diazotization followed by a Sandmeyer reaction to introduce the bromine atom. Subsequent nitration under controlled conditions yields the final product.
Representative Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The unique arrangement of substituents on the benzene ring of this compound governs its reactivity and renders it a versatile synthetic intermediate.
-
The Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). It also serves as a precursor to an amino group via reduction, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[5]
-
The Bromine Atom: The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
The Fluorine Atom: As previously mentioned, the fluorine atom is a bioisostere for a hydrogen atom and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] Its presence is highly desirable in modern drug discovery.
-
The Methyl Group: The methyl group can undergo oxidation to afford a carboxylic acid or a benzylic bromide, providing further handles for chemical modification.
Applications in Drug Discovery and Development
Halogenated and nitrated aromatic compounds are foundational in the synthesis of a wide array of pharmaceutical agents.[2] The title compound, with its specific combination of functional groups, is an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, leading to improved drug half-life.[2]
Experimental Protocols
Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (A closely related isomer)
This protocol is adapted from a known procedure for a similar isomer and serves as a representative example of the synthesis of such compounds.[6]
Materials:
-
2-Bromo-4-fluorotoluene (1.0 equiv)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (1.3 equiv)
-
Ice
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
To a three-necked flask, add 2-bromo-4-fluorotoluene and concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium nitrate in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the desired product.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.
Safety and Handling
This compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. Its versatile reactivity, stemming from the unique interplay of its bromo, fluoro, methyl, and nitro substituents, allows for the construction of complex and diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
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Bluestone Global Tech. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. [Link]
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PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]
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LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. [Link]
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PubChem. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: A Guide for Researchers. [Link]
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PubChem. 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. [Link]
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An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
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Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic aromatic nitration of 2-bromo-5-fluorotoluene. This document delves into the mechanistic rationale behind the reaction's regioselectivity, offers a detailed and validated experimental protocol, and outlines essential safety and characterization procedures. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this valuable compound.
Introduction and Strategic Importance
This compound[1][2] serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a nitro group ortho to a bromine atom and para to a methyl group, along with a fluorine atom, makes it a versatile intermediate for further functionalization. The strategic placement of these groups allows for selective transformations, such as nucleophilic aromatic substitution of the fluorine or bromine, reduction of the nitro group to an amine for subsequent coupling reactions, and various palladium-catalyzed cross-coupling reactions. These downstream applications are pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials[3].
The synthesis of this target molecule from 2-bromo-5-fluorotoluene via electrophilic nitration is a classic example of controlling regioselectivity in polysubstituted aromatic systems. A thorough understanding of the electronic and steric effects of the substituents is paramount to achieving a high yield of the desired isomer.
Mechanistic Rationale and Regioselectivity
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring[4][5][6][7][8].
Generation of the Nitronium Ion
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid[6][8]. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regiochemical Outcome
The regioselectivity of the nitration of 2-bromo-5-fluorotoluene is governed by the directing effects of the three substituents already present on the benzene ring:
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.
-
Bromine (-Br) and Fluorine (-F): The halogens are deactivating, ortho, para-directors. Their inductive effect is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In the case of 2-bromo-5-fluorotoluene, we must consider the cumulative effect of these substituents to predict the site of nitration. The positions on the ring are numbered as follows:
Let's analyze the directing effects for the available positions for nitration (positions 3, 4, and 6):
-
Position 3: ortho to the bromine and meta to both the fluorine and methyl groups.
-
Position 4: ortho to the fluorine, meta to the bromine, and para to the methyl group.
-
Position 6: ortho to the methyl group, ortho to the bromine, and meta to the fluorine.
The powerful ortho, para-directing ability of the methyl group strongly favors substitution at positions 4 and 6. The bromine and fluorine also direct ortho and para. The position that is most activated is the one that benefits from the concerted activating effects. Position 4 is para to the strongly activating methyl group and ortho to the fluorine. Position 6 is ortho to both the methyl and bromine groups. Steric hindrance from the adjacent bromine and methyl groups at position 6 makes position 4 the most likely site of electrophilic attack. Therefore, the nitration of 2-bromo-5-fluorotoluene is expected to yield this compound as the major product.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |
| 2-Bromo-5-fluorotoluene | C₇H₆BrF | 189.03 | - | 5.00 g | 26.4 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 20 mL | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | 5 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
| Ice | H₂O | 18.02 | - | As needed | - |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 5 mL of fuming nitric acid dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the resulting nitrating mixture for 10 minutes at 0-5 °C.
-
Nitration Reaction: In a separate 250 mL flask, dissolve 5.00 g (26.4 mmol) of 2-bromo-5-fluorotoluene in 30 mL of dichloromethane. Cool this solution in an ice-salt bath to -5 to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization and Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a pale yellow solid.
Visual Workflow
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- 2. 1-Bromo-4-Fluoro-2-Methyl-5-Nitrobenzene 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
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Spectroscopic Data for 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. Due to the limited availability of experimentally derived data for this specific compound in public-access databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The guide covers the theoretical underpinnings and expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes predicted data, a thorough interpretation, and standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a foundational understanding of the spectroscopic profile of this and structurally related molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a unique arrangement of functional groups that portend significant utility in various chemical syntheses. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while also serving as a precursor for an amino group, a key functional group in many pharmaceuticals. The bromine and fluorine atoms offer potential sites for cross-coupling reactions, enabling the construction of more complex molecular architectures. The methyl group, being electron-donating, subtly modulates the electronic properties of the benzene ring.
Molecular Structure:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |
| ~2970 - 2850 | Weak | C-H stretch | CH₃ |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch | Nitro |
| ~1360 - 1330 | Strong | Symmetric NO₂ stretch | Nitro |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1250 - 1200 | Strong | C-F stretch | Aryl-Fluoride |
| ~1100 - 1000 | Medium | C-Br stretch | Aryl-Bromide |
| ~900 - 675 | Strong | C-H out-of-plane bend | Aromatic |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two distinct and intense peaks in the regions of 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.[4] The presence of these two strong bands is a clear indicator of a nitro aromatic compound.
The aromatic nature of the molecule will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring.
The carbon-halogen stretches are also characteristic. A strong band corresponding to the C-F stretch is expected around 1250-1200 cm⁻¹. The C-Br stretch will likely be found at a lower wavenumber, typically in the 1100-1000 cm⁻¹ range. The weak C-H stretching of the methyl group will be observable in the 2970-2850 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-6 |
| ~7.2 - 7.4 | d | 1H | H-3 |
| ~2.4 - 2.6 | s | 3H | CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons: The proton at the C-6 position (H-6) is expected to be the most downfield-shifted aromatic proton. This is due to its ortho position relative to the strongly electron-withdrawing nitro group. It will likely appear as a doublet due to coupling with the fluorine atom at C-4 (a four-bond coupling, ⁴JHF). The proton at the C-3 position (H-3) will be upfield relative to H-6 and is also expected to be a doublet due to coupling with the fluorine atom (a three-bond coupling, ³JHF). The magnitude of the ³JHF coupling is typically larger than the ⁴JHF coupling.
-
Methyl Protons: The methyl group protons are in an aliphatic environment and will appear as a singlet in the upfield region of the spectrum, likely around 2.4-2.6 ppm.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~148 - 152 | C-2 |
| ~135 - 140 | C-5 |
| ~130 - 135 (d) | C-6 |
| ~120 - 125 (d) | C-3 |
| ~115 - 120 | C-1 |
| ~20 - 25 | CH₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons: The carbon atom bonded to the fluorine (C-4) will exhibit the most characteristic signal: a doublet with a large coupling constant (¹JCF) of approximately 250 Hz. This is a definitive indicator of a C-F bond. The carbon bearing the nitro group (C-2) will be significantly deshielded and appear downfield. The carbon attached to the bromine (C-1) will also be downfield, though typically less so than the carbon attached to the nitro group. The remaining aromatic carbons will have chemical shifts influenced by the various substituents. The carbons ortho and para to the fluorine will also show smaller C-F couplings.
-
Methyl Carbon: The methyl carbon will give a signal in the aliphatic region of the spectrum, typically between 20 and 25 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each carbon (unless C-F coupling is present). Further experiments like DEPT, COSY, and HSQC can be performed to aid in the complete assignment of all signals.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 233/235 | High | [M]⁺ (Molecular Ion) |
| 216/218 | Moderate | [M - OH]⁺ |
| 187/189 | Moderate | [M - NO₂]⁺ |
| 156 | Moderate | [M - Br]⁺ |
| 108 | High | [M - Br - NO₂]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) at m/z 233 and 235, with almost equal intensity. The presence of this isotopic signature is a strong confirmation of a bromine-containing compound.
Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro group (NO₂, 46 Da) and the loss of NO (30 Da) or O (16 Da). Halogenated aromatic compounds often show the loss of the halogen atom. Therefore, significant fragments are expected at [M - NO₂]⁺ (m/z 187/189) and [M - Br]⁺ (m/z 156). Further fragmentation of the [M - Br]⁺ ion could lead to the loss of the nitro group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and creating a reproducible spectrum for library matching. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a logical workflow integrating the information from each spectroscopic technique.
Caption: A workflow diagram illustrating the integrated approach to the spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of IR, NMR, and Mass Spectrometry, and by drawing comparisons with analogous structures, a comprehensive spectroscopic profile has been constructed. The data and interpretations presented herein offer a robust framework for the identification and characterization of this compound. For any definitive research or application, it is strongly recommended that these predicted data be confirmed with experimentally acquired spectra once the compound is synthesized and purified.
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PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Retrieved from [Link]
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IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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1H NMR spectrum of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide offers a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound whose spectral features are dictated by the complex interplay of its various functional groups. We will deconstruct the theoretical basis for the predicted spectrum, provide field-proven experimental protocols for data acquisition, and present a logical framework for spectral interpretation, thereby offering a complete workflow for the characterization of this and structurally related molecules.
Theoretical Analysis and Spectral Prediction
The foundation of accurate spectral interpretation lies in a robust theoretical understanding of the factors that govern NMR parameters. For this compound, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of its three distinct proton environments are governed by the electronic properties of the bromo, fluoro, nitro, and methyl substituents.
Molecular Structure and Proton Environments
The subject molecule contains three sets of non-equivalent protons: two aromatic protons (H-3 and H-6) and the protons of the methyl group. The substitution pattern creates a unique electronic environment for each, leading to a well-resolved and highly informative spectrum.

Figure 1: Structure and IUPAC numbering of this compound.
Predicting Chemical Shifts (δ): The Influence of Substituent Effects
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, deshielding it from the external magnetic field and shifting its resonance to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) increase electron density, causing shielding and an upfield shift.
-
Nitro Group (-NO₂): This is a powerful EWG, exerting a strong deshielding effect through both induction and resonance, particularly on protons at the ortho and para positions.[2] In this molecule, the NO₂ group at C-2 will significantly deshield the ortho proton, H-3, causing it to appear far downfield.
-
Bromo Group (-Br): Bromine is electronegative and acts as an EWG through induction, deshielding adjacent protons. H-6 is ortho to the bromine atom.
-
Fluoro Group (-F): Fluorine is the most electronegative element and has a very strong inductive withdrawing effect. However, it also possesses lone pairs that can be donated into the ring via resonance. Its net effect is complex but it strongly influences the coupling patterns.
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak EDG, causing a slight shielding effect (upfield shift) on ortho and para protons.
Predicted Chemical Shifts:
-
H-3: Positioned ortho to the potent -NO₂ group, this proton is expected to be the most deshielded and appear at the lowest field (highest ppm value) in the aromatic region.
-
H-6: This proton is ortho to both the -Br and -CH₃ groups. The deshielding inductive effect of the bromine and the shielding effect of the methyl group will compete, but its chemical shift will be significantly upfield compared to H-3.
-
-CH₃ Protons: These aliphatic protons will resonate at the highest field (lowest ppm value), characteristic of a methyl group attached to an aromatic ring.
Predicting Spin-Spin Coupling (Multiplicity & J-Values)
Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), provides information about the number of neighboring non-equivalent nuclei.[3] In this molecule, we anticipate both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-3 Signal: This proton will be coupled to H-6. Since they are four bonds apart, this is a meta-coupling (⁴JHH), which is typically small (2-3 Hz). It will also experience meta-coupling to the fluorine atom (⁴JHF), which is generally in the range of 4-8 Hz. The resulting signal is predicted to be a doublet of doublets (dd) .
-
H-6 Signal: This proton is also meta-coupled to H-3 (⁴JHH, 2-3 Hz). Crucially, it is three bonds away from the fluorine atom, resulting in a larger ortho-coupling (³JHF) of approximately 6-10 Hz. This signal is also predicted to be a doublet of doublets (dd) .
-
-CH₃ Signal: The methyl protons are five bonds removed from the fluorine atom. This para-coupling (⁵JHF) is typically small but often observable, in the range of 2-3 Hz. Therefore, the methyl signal is expected to be a doublet (d) . There is no significant coupling to the aromatic protons.
Predicted ¹H NMR Spectrum Summary
The predicted parameters for the ¹H NMR spectrum are consolidated in the table below.
| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-3 | 8.0 – 8.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3; ⁴JHF ≈ 4-8 | Strong deshielding by ortho -NO₂ group. Meta-coupled to H-6 and F. |
| H-6 | 7.2 – 7.6 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3; ³JHF ≈ 6-10 | Influenced by ortho -Br and -CH₃. Meta-coupled to H-3, ortho-coupled to F. |
| -CH₃ | 2.3 – 2.6 | Doublet (d) | ⁵JHF ≈ 2-3 | Typical chemical shift for an aryl methyl group. Para-coupled to F. |
Experimental Protocol: A Self-Validating Approach
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to ensure spectral integrity.
Rationale for Solvent Selection
The choice of a deuterated solvent is fundamental to solution-state NMR.[4] Deuterium (²H) resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum and preventing the large solvent signal from obscuring the analyte signals.[4] Furthermore, the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.
-
Deuterated Chloroform (CDCl₃): This is a common, non-polar solvent suitable for a wide range of organic compounds. It is often the first choice due to its volatility and ability to dissolve many samples.[5] However, residual acidic impurities can sometimes cause degradation of sensitive compounds.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, useful for compounds with poor solubility in CDCl₃. Its higher boiling point makes it less convenient to remove post-analysis.
For this compound, CDCl₃ is the recommended starting solvent.
Step-by-Step Sample Preparation Protocol
Objective: To prepare a homogeneous, particle-free solution of the analyte at an optimal concentration.
Materials:
-
Analyte (this compound): 5-25 mg[6]
-
High-quality 5 mm NMR tube[5]
-
Deuterated Solvent (e.g., CDCl₃): ~0.7 mL[5]
-
Pasteur pipette with a small plug of glass wool
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial. An optimal amount balances good signal-to-noise with avoiding line broadening from excessive concentration.[5]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex to ensure the sample is completely dissolved. Homogeneity is critical for sharp, well-defined NMR signals.[6]
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.
-
Transfer: Using the filter pipette, transfer the solution into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5]
-
Volume Check: Ensure the solvent height in the NMR tube is adequate, typically around 5 cm, to be properly positioned within the spectrometer's detection coils.[5][6]
-
Capping and Labeling: Securely cap the NMR tube to prevent evaporation and contamination. Label the tube clearly.
Data Acquisition and Processing Workflow
The following diagram outlines a standard workflow for acquiring and processing a 1D ¹H NMR spectrum. The causality behind key parameter choices is to balance signal sensitivity, spectral resolution, and total experiment time.
-
Key Acquisition Parameters:
-
Spectral Width (sw): Must be wide enough to encompass all proton signals.
-
Acquisition Time (at): Longer times yield better resolution but require more data storage.
-
Relaxation Delay (d1): A sufficient delay (typically 1-5 seconds) is vital for quantitative analysis, allowing protons to fully relax between pulses.
-
Number of Scans (ns): Co-adding multiple scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.
-
Spectrum Interpretation and Structural Confirmation
The final step is to correlate the processed spectrum with the theoretical predictions. The unique splitting patterns and coupling constants serve as a powerful validation system, confirming the connectivity and spatial relationships of the atoms.
The diagram below illustrates the key coupling interactions within this compound that give rise to the predicted multiplicities.
By analyzing the spectrum, a researcher can identify the doublet of doublets corresponding to H-3 (characterized by its downfield shift) and H-6 (distinguished by its larger ortho H-F coupling constant). The simple doublet in the upfield region confirms the methyl group and its coupling to the fluorine atom. This unique fingerprint of shifts and couplings provides unambiguous confirmation of the this compound structure.
References
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- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
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A Technical Guide to the Molecular Structure of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (CAS No. 208165-95-1). As a polyfunctional aromatic compound, it serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its physicochemical properties, outlines a robust synthetic protocol, and presents a thorough analysis of the spectroscopic techniques required for its unambiguous structural elucidation. Methodologies including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are discussed in depth, providing the foundational knowledge necessary for its synthesis, characterization, and application in advanced research settings.
Introduction: Strategic Importance in Synthesis
This compound is a substituted nitroaromatic compound featuring a unique assembly of functional groups on a benzene scaffold. The strategic placement of a nitro group, a bromine atom, a fluorine atom, and a methyl group imparts a distinct reactivity profile, making it a highly versatile building block for complex molecular architectures.[1][2]
The significance of this molecule in drug discovery and materials science can be attributed to the specific properties of its substituents:
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, it can be readily reduced to an amino group (-NH₂), a key functional handle for introducing further molecular complexity.[3]
-
Bromo (-Br) and Fluoro (-F) Groups: These halogen atoms serve as versatile reaction sites, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The presence of fluorine is of particular interest in medicinal chemistry, as its incorporation into a drug candidate can enhance metabolic stability, binding affinity, and bioavailability.[4]
-
Methyl Group (-CH₃): A weakly electron-donating group that can influence the electronic properties and steric environment of the molecule.
Aromatic compounds are foundational in pharmaceuticals, often forming the core structure required for specific interactions with biological targets like enzymes and receptors.[2][4][5] The rigid, planar nature of the benzene ring provides a stable scaffold for orienting functional groups in three-dimensional space, which is crucial for ligand-receptor binding.[4] Molecules like this compound are therefore critical starting materials for synthesizing novel therapeutic agents.[6][7]
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These data are essential for experimental design, safety assessment, and computational modeling.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 208165-95-1 | Merck |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[8] |
| Molecular Weight | 234.02 g/mol | Merck, PubChem[8] |
| Canonical SMILES | CC1=C(C=C(C(=C1)F)Br)[O-] | PubChem[8] |
| InChI Key | VMXDJIHJOUZBAW-UHFFFAOYSA-N | PubChem[8] |
| XLogP3 (Computed) | 2.9 | PubChem[8] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[8] |
| Physical Form | Solid (Predicted) | Sigma-Aldrich |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor. The most logical and field-proven approach is the regioselective nitration of 2-bromo-5-fluorotoluene.
Synthetic Rationale and Causality
The directing effects of the substituents on the starting material (2-bromo-5-fluorotoluene) govern the position of the incoming nitro group. Both the bromine and fluorine atoms are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The position ortho to the methyl group and meta to the halogens is sterically accessible and electronically activated by the methyl group, making it the primary site for nitration. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to generate the highly electrophilic nitronium ion (NO₂⁺) from the nitric acid (HNO₃) source. The reaction must be performed at low temperatures (e.g., 0–5 °C) to control the exothermic reaction and prevent over-nitration or side product formation.
Experimental Workflow
The overall process from starting material to purified final product is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the nitration of similar aromatic compounds.[9]
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 98% concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Substrate: Slowly add 2-bromo-5-fluorotoluene (5.0 g, 26.2 mmol, 1.0 equiv) to the cooled sulfuric acid while maintaining the internal temperature below 5 °C. Stir until a homogeneous solution is formed.
-
Nitration: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (65%, 2.0 mL, ~31.4 mmol, 1.2 equiv) to concentrated sulfuric acid (10 mL). Cool this mixture to 0 °C. Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A precipitate (the crude product) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford the pure this compound.
Comprehensive Structural Elucidation
Unambiguous confirmation of the molecular structure requires a combination of modern spectroscopic techniques. Each method provides orthogonal data that, when combined, validates the identity and purity of the synthesized compound.[1]
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key information about the elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₇H₅BrFNO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, a characteristic doublet of peaks will be observed.[10][11]
-
M⁺ peak: at m/z ≈ 233 (containing ⁷⁹Br)
-
[M+2]⁺ peak: at m/z ≈ 235 (containing ⁸¹Br) with nearly identical intensity to the M⁺ peak.
-
-
Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller, charged fragments.[12][13] Key expected fragmentation pathways include:
-
Loss of NO₂ (46 Da): [M - 46]⁺
-
Loss of Br (79/81 Da): [M - 79/81]⁺
-
Loss of a methyl radical (15 Da): [M - 15]⁺
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3100–3000 | C-H stretch | Medium-Weak | Aromatic C-H bonds.[15] |
| ~2950–2850 | C-H stretch | Medium-Weak | Aliphatic C-H of the methyl group. |
| ~1550–1475 | N-O asymmetric stretch | Strong | Characteristic for aromatic nitro group .[3][16] |
| ~1360–1290 | N-O symmetric stretch | Strong | Characteristic for aromatic nitro group .[3][16] |
| ~1600 & ~1470 | C=C stretch | Medium | Aromatic ring stretching. |
| ~1250–1150 | C-F stretch | Strong | Aryl-fluoride bond. |
| ~1100–1000 | C-Br stretch | Medium | Aryl-bromide bond. |
The two strong, distinct bands for the nitro group are highly diagnostic for this class of compounds.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the precise connectivity of atoms.
-
¹H NMR: The proton NMR spectrum will confirm the substitution pattern.
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0–8.5 ppm).
-
One proton will appear as a doublet, split by the adjacent fluorine atom (³JHF coupling).
-
The other proton will appear as a singlet (or a very finely split signal due to long-range coupling).
-
-
Methyl Protons (3H): A single, sharp signal is expected in the aliphatic region (~2.3–2.6 ppm) for the three equivalent methyl protons. The chemical shift will be downfield due to the influence of the aromatic ring.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with carbons bonded to electronegative atoms (Br, F, N) appearing further downfield.
-
¹⁹F NMR: Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum will show a single resonance.[17] The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring.[18] This technique is particularly powerful for confirming the presence and electronic environment of the fluorine substituent.[19][20]
Safety, Handling, and Reactivity
5.1. Hazard Identification Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[8]
5.2. Handling and Storage
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]
5.3. Chemical Reactivity The compound is a stable intermediate under standard conditions but possesses multiple reactive sites that can be exploited in further synthetic transformations. Key reactions include the reduction of the nitro group to an amine, nucleophilic aromatic substitution of the halogens, and metal-catalyzed cross-coupling reactions at the C-Br bond.
Conclusion
This compound is a strategically important synthetic intermediate whose structure is confirmed through a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR. Its characteristic MS isotopic pattern for bromine, strong IR absorbances for the nitro group, and unique signal pattern in ¹H and ¹⁹F NMR spectra provide a definitive analytical signature. A clear understanding of this molecular structure and its spectroscopic characterization is fundamental for its effective use by researchers and scientists in the synthesis of complex, high-value molecules for the pharmaceutical and chemical industries.
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An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the unique arrangement of functional groups on the benzene ring: a bromine atom and a nitro group, which are excellent leaving groups or can be readily transformed into other functionalities, and a fluorine atom and a methyl group that can influence the molecule's steric and electronic properties. The strategic placement of these groups allows for a variety of chemical modifications, making it a versatile intermediate.
However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many nitroaromatic compounds, this compound presents toxicological risks that must be managed through careful handling, appropriate personal protective equipment, and well-defined emergency procedures. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established chemical safety principles and data from available safety data sheets.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is foundational to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| CAS Number | 208165-95-1 | [1] |
| Appearance | Solid (form may vary) | |
| Synonyms | 5-Bromo-2-fluoro-4-nitrotoluene | [1] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| GHS Classification | Hazard Statement | Source(s) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | [1] |
The presence of the nitro group on the aromatic ring is a key determinant of the toxicological profile of this compound. Nitroaromatic compounds are known to be readily absorbed through the skin and can interfere with the oxygen-carrying capacity of blood.[2] The halogen (bromine and fluorine) and methyl substituents can also influence the compound's reactivity and toxicological properties.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this compound. The following PPE should be considered the minimum requirement:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. They provide a seal around the eyes to protect against dust particles and splashes.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation, to be worn in conjunction with safety goggles.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of the compound.
Handling
-
Work in a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid dust formation: When transferring the solid, use techniques that minimize the generation of dust.
-
Grounding and bonding: If handling large quantities, especially in the presence of flammable solvents, use grounding and bonding to prevent static discharge.
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing by using the appropriate PPE.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[4]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions and decomposition.[5]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard warnings.
Experimental Workflow: A Risk Mitigation Approach
The following diagram illustrates a logical workflow for the safe use of this compound in a research setting, emphasizing points of risk assessment and mitigation.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorinated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated nitrobenzenes, in particular, serve as versatile intermediates in the synthesis of a diverse array of complex molecules, including pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of fluorinated nitrobenzenes. We will delve into the nuanced interplay of the electronic effects of both the fluorine and nitro substituents, which govern the regioselectivity and reactivity of these substrates. This document will further explore common EAS reactions, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of Fluorinated Nitroaromatics
Fluorine's unique properties, such as its high electronegativity and small size, can significantly modulate the biological activity, metabolic stability, and lipophilicity of organic molecules.[1][4] The nitro group, a potent electron-withdrawing group, not only influences the electronic character of the aromatic ring but also serves as a versatile functional handle for further transformations, most notably its reduction to an amino group.[5][6] The combination of these two functionalities on a benzene ring creates a powerful synthetic building block.[1] Understanding the principles of electrophilic aromatic substitution on these substrates is paramount for the rational design and synthesis of novel chemical entities.
The Underlying Principles: A Duality of Directing Effects
The outcome of an electrophilic aromatic substitution reaction is dictated by the substituents already present on the aromatic ring.[7] These substituents influence both the rate of reaction (activation or deactivation) and the position of the incoming electrophile (regioselectivity).[8][9] In fluorinated nitrobenzenes, we encounter a fascinating interplay between the directing effects of the fluorine atom and the nitro group.
The Nitro Group: A Strong Deactivating, Meta-Director
The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, which occurs through both inductive and resonance effects.[10][11] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.[11][12]
The resonance structures of nitrobenzene clearly illustrate that the ortho and para positions bear a partial positive charge, making them electronically unfavorable for attack by an incoming electrophile.[10][11] Consequently, the electrophile is directed to the relatively more electron-rich meta position.[10][11]
Diagram 1: Directing Effect of the Nitro Group
Caption: Resonance delocalization in nitrobenzene leads to meta-directing effects in EAS.
The Fluorine Atom: A Deactivating, Ortho, Para-Director
Halogens, including fluorine, present a unique case in electrophilic aromatic substitution. They are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect).[4][13] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M or +R effect), which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack.[4][14]
For fluorine, the inductive effect is particularly strong due to its high electronegativity.[4] The resonance effect, while present, is less pronounced compared to other halogens due to less effective orbital overlap between fluorine's 2p orbital and carbon's 2p orbital.[15] Nevertheless, this resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[4]
Diagram 2: Directing Effect of the Fluorine Atom
Caption: The interplay of inductive and resonance effects of fluorine in EAS.
The Combined Effect in Fluorinated Nitrobenzenes
When both a fluorine atom and a nitro group are present on the benzene ring, their directing effects are combined. The powerful meta-directing effect of the nitro group and the ortho, para-directing effect of the fluorine atom will influence the position of the incoming electrophile. The overall reactivity of the ring is significantly reduced due to the presence of two deactivating groups.
The regiochemical outcome will depend on the relative positions of the fluorine and nitro groups and the specific reaction conditions. In general, the positions that are meta to the nitro group and ortho or para to the fluorine atom will be the most favored sites for electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
The following sections detail common EAS reactions performed on fluorinated nitrobenzene substrates. The protocols provided are illustrative and may require optimization based on the specific substrate and desired outcome.
Nitration
The introduction of a second nitro group onto a fluorinated nitrobenzene ring requires harsh reaction conditions due to the already deactivated nature of the substrate.[6]
Experimental Protocol: Nitration of 1-Fluoro-4-nitrobenzene
-
Reagent Preparation: Carefully prepare a nitrating mixture by adding fuming nitric acid dropwise to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-nitrobenzene.
-
Reaction Execution: Slowly add the cold nitrating mixture to the flask containing the substrate, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for several hours.[6]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dinitrofluorobenzene product.
Causality Behind Experimental Choices:
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: This combination generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile necessary to overcome the deactivation of the ring.[6][16]
-
Elevated Temperature: The increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate on the deactivated substrate.[6]
Halogenation
The introduction of a halogen (e.g., bromine or chlorine) onto a fluorinated nitrobenzene ring also requires a Lewis acid catalyst to activate the halogen.
Experimental Protocol: Bromination of 1-Fluoro-3-nitrobenzene
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 1-fluoro-3-nitrobenzene in a suitable inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃), to the solution.
-
Reagent Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (FeBr₃): The Lewis acid polarizes the bromine molecule, making it a more potent electrophile capable of attacking the deactivated aromatic ring.[7]
-
Inert Solvent: Dichloromethane is a common choice as it is unreactive under the reaction conditions and effectively dissolves the reactants.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically reversible.[17]
Experimental Protocol: Sulfonation of 1-Fluoro-2-nitrobenzene
-
Reaction Setup: In a round-bottom flask, carefully add fuming sulfuric acid (oleum) to 1-fluoro-2-nitrobenzene while stirring and cooling in an ice bath.
-
Reaction Execution: After the initial exothermic reaction subsides, heat the mixture, for example, in a boiling water bath, for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product will often precipitate.
-
Purification: The product can be isolated by filtration and can be purified by recrystallization from water or by converting it to a salt (e.g., the sodium salt) to facilitate purification.
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid (Oleum): This reagent contains an excess of sulfur trioxide (SO₃), which is the active electrophile in sulfonation.[16] The high concentration of SO₃ is necessary to sulfonate the deactivated ring.
-
Heating: The elevated temperature helps to overcome the activation energy barrier for the reaction.[17]
Friedel-Crafts Reactions: A Significant Limitation
It is crucial to note that Friedel-Crafts alkylation and acylation reactions generally fail with strongly deactivated aromatic rings, such as fluorinated nitrobenzenes.[18][19][20] The electron-withdrawing nitro group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions.[19][21]
Diagram 3: Workflow for Electrophilic Aromatic Substitution of a Fluorinated Nitrobenzene
Caption: A generalized workflow for performing EAS on fluorinated nitrobenzenes.
Data Summary and Regioselectivity
The regiochemical outcome of EAS on disubstituted benzenes can be complex. The following table provides a qualitative summary of the expected major products for the nitration of isomeric fluoronitrobenzenes.
| Substrate | Major Nitration Product(s) | Rationale |
| 1-Fluoro-2-nitrobenzene | 2,4-Dinitro-1-fluorobenzene & 2,6-Dinitro-1-fluorobenzene | The incoming nitro group is directed ortho and para to the fluorine and meta to the existing nitro group. |
| 1-Fluoro-3-nitrobenzene | 3,4-Dinitro-1-fluorobenzene & 2,5-Dinitro-1-fluorobenzene | The incoming nitro group is directed ortho and para to the fluorine and meta to the existing nitro group. |
| 1-Fluoro-4-nitrobenzene | 2,4-Dinitro-1-fluorobenzene | The incoming nitro group is directed ortho to the fluorine and meta to the existing nitro group. |
Note: The actual product distribution can be influenced by steric hindrance and the specific reaction conditions.
Conclusion and Future Outlook
The electrophilic aromatic substitution of fluorinated nitrobenzenes is a challenging yet rewarding area of synthetic organic chemistry. A thorough understanding of the competing electronic effects of the fluorine and nitro substituents is essential for predicting and controlling the regioselectivity of these reactions. While the strong deactivation of the aromatic ring imposes limitations, particularly for Friedel-Crafts reactions, other transformations like nitration, halogenation, and sulfonation can be successfully employed with the appropriate choice of potent electrophiles and forcing reaction conditions. As the demand for complex, highly functionalized aromatic compounds continues to grow in the pharmaceutical and materials science sectors, the methodologies for manipulating these versatile fluorinated nitroaromatic building blocks will undoubtedly continue to evolve.
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Methodological & Application
Introduction: Navigating the Suzuki-Miyaura Coupling with a Challenging Substrate
An Application Note for the Synthesis of Biaryl Compounds via Suzuki Coupling: The Case of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is a cornerstone in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4]
This guide focuses on a particularly instructive substrate: This compound . This molecule presents a valuable case study for researchers as its structure combines two key features that influence reactivity:
-
Electronic Activation: The potent electron-withdrawing nitro group (-NO₂) is known to activate the aryl bromide towards oxidative addition, the crucial first step in the catalytic cycle.[2]
-
Steric Hindrance: The presence of a methyl group ortho to the bromine atom introduces significant steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst, making the reaction more challenging than with unhindered substrates.[5][6]
Successfully coupling this substrate requires a carefully optimized protocol. This document, prepared for researchers and drug development professionals, provides a detailed, field-proven protocol, explains the causality behind experimental choices, and offers insights into navigating the complexities of sterically demanding Suzuki-Miyaura reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9][10] The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.
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Application Note & Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the fields of medicinal chemistry and materials science, where aryl amines are prevalent structural motifs. Its broad functional group tolerance and substrate scope have supplanted harsher, classical methods, enabling the synthesis of complex molecular architectures under relatively mild conditions.[1]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene . This substrate is of particular interest as it represents a class of electron-deficient aryl halides that are highly activated towards the initial oxidative addition step of the catalytic cycle. The strong electron-withdrawing nature of the nitro group facilitates the reaction, while the fluoro and methyl substituents offer opportunities for further synthetic elaboration. However, the nitro group can also present challenges, including potential side reactions or incompatibility with certain strong bases.[2] This guide offers a detailed protocol, mechanistic insights, and troubleshooting strategies to empower researchers to successfully utilize this important transformation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. The generally accepted mechanism involves the interplay between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of the aryl halide and the amine.[3][4]
The key stages are:
-
Catalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ, or a Pd(0) source (e.g., Pd₂(dba)₃) is used directly, which then coordinates with a phosphine ligand to form the active L-Pd(0) catalyst.
-
Oxidative Addition: The electron-deficient aryl bromide, this compound, readily undergoes oxidative addition to the L-Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, displacing the halide. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl product from the Pd(II) complex, regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the amination of this compound with a secondary cyclic amine (morpholine). Adjustments may be necessary for other amine classes (see Table 1).
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Materials & Equipment:
-
Aryl Halide: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk tube or oven-dried reaction vial with a magnetic stir bar, inert gas line (Argon or Nitrogen), heating block or oil bath, TLC plates, standard glassware for work-up and purification.
Step-by-Step Procedure:
-
Reaction Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon. Allow it to cool to room temperature.
-
Reagent Addition: To the Schlenk tube, add this compound (1.0 mmol, 234 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%), XPhos (0.036 mmol, 17.2 mg, 3.6 mol%), and Sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 equiv).
-
Solvent and Nucleophile Addition: Evacuate and backfill the Schlenk tube with argon (this cycle should be repeated three times). Through a septum, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 105 µL, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(4-fluoro-5-methyl-2-nitrophenyl)morpholine.
Data Presentation: Recommended Starting Conditions
The optimal conditions for the Buchwald-Hartwig amination are highly dependent on the nature of the amine coupling partner. The following table provides recommended starting points for various amine classes with this compound.
| Amine Type | Recommended Catalyst/Ligand System | Recommended Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Secondary Cyclic Amines (e.g., Morpholine, Piperidine) | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu | Toluene, Dioxane | 90-110 | Generally high-yielding and robust reactions. |
| Primary Aliphatic Amines (e.g., n-Butylamine) | Pd₂(dba)₃ / BrettPhos | LHMDS or K₃PO₄ | t-BuOH, Dioxane | 80-100 | Prone to hydrodehalogenation; specialized ligands like BrettPhos are highly effective.[2] |
| Secondary Acyclic Amines (e.g., Diethylamine) | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100-110 | Steric hindrance can slow the reaction; may require longer reaction times or higher catalyst loading. |
| Primary Arylamines (e.g., Aniline) | Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane | 100-110 | Weaker nucleophiles than aliphatic amines; often require slightly more forcing conditions. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently anhydrous or anaerobic conditions.3. Base is of poor quality or has degraded.4. Insufficient temperature. | 1. Use a fresh catalyst source or a more stable pre-catalyst (e.g., XPhos Pd G3).[6]2. Ensure all glassware is oven-dried and solvents are properly degassed and anhydrous.[7]3. Use freshly opened, high-purity base.4. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. β-Hydride elimination is competing with reductive elimination, especially with primary amines.[1]2. Water present in the reaction mixture. | 1. Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, tBuXPhos) which favors reductive elimination.2. Ensure rigorous exclusion of water. |
| Nitro Group Reduction | 1. The phosphine ligand can act as a reducing agent at elevated temperatures.2. Reaction with a very strong base. | 1. Use the lowest effective temperature.2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[2] |
| Low Yield with Primary Amines | Formation of catalytically inactive bis(amine)palladium complexes.[8] | Use a ligand specifically designed to prevent this, such as BrettPhos, which has a steric profile that disfavors the formation of these off-cycle species.[2] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable N-aryl building blocks. Success relies on the careful selection of the catalyst system—particularly the phosphine ligand and base—to match the specific amine nucleophile. By adhering to strict anhydrous and anaerobic techniques and utilizing the protocols and troubleshooting advice outlined in this guide, researchers can reliably and efficiently perform this critical C-N bond-forming reaction, accelerating progress in drug discovery and materials science.
References
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
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Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]
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Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Buchwald–Hartwig Amination of Nitroarenes Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig Amination of Nitroarenes Source: Sci-Hub URL: [Link]
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Application Note & Protocols: The Strategic Use of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene in Pharmaceutical Intermediate Synthesis
Abstract
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (CAS No. 170098-98-3) is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring strategically positioned bromo, fluoro, methyl, and nitro groups—offers chemists a versatile platform for constructing complex molecular architectures. The electron-withdrawing nitro group profoundly influences the reactivity of the ring, activating the fluorine atom for nucleophilic aromatic substitution while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic transformations involving this intermediate, complete with detailed, field-proven protocols and mechanistic insights.
Introduction: A Multifunctional Synthetic Intermediate
The rational design of active pharmaceutical ingredients (APIs) often relies on the availability of versatile chemical intermediates that allow for the controlled and sequential introduction of various functional groups. This compound is a prime example of such a scaffold.[1][2] Its utility stems from the orthogonal reactivity of its substituents:
-
The Nitro and Fluoro Groups: The potent electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, makes the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of O, N, and S-based nucleophiles.[3][4]
-
The Bromo Group: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds.[1][5][6]
-
The Nitro Group as a Precursor: The nitro moiety can be readily reduced to a primary amine, a fundamental functional group for amide bond formation, diazotization, or further derivatization.
-
The Methyl Group: Provides steric and electronic influence and can be a site for later-stage functionalization if required.
This combination of reactive sites makes the title compound an invaluable precursor in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[7][8]
Physicochemical Properties & Safety Data
Proper handling and characterization are paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 170098-98-3 | PubChem[9] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[9] |
| Molecular Weight | 234.02 g/mol | PubChem[9] |
| Appearance | Pale yellow solid (typical) | Benchchem[2] |
| Purity | Typically ≥98% | Strem Chemicals[10] |
| Storage | Store at room temperature, sealed in a dry environment. | Sigma-Aldrich |
Safety Information: This compound is associated with the following GHS hazard statements and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Core Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction is a cornerstone of this intermediate's utility. The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is the key to activating the system for nucleophilic attack.[3][11] The fluorine atom is the preferred leaving group over bromine in this SNAr context due to its high electronegativity, which makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack—the rate-determining step of the reaction.[4][12]
Caption: SNAr mechanism workflow.
Protocol: Synthesis of 1-Bromo-5-methyl-2-nitro-4-(phenylamino)benzene
This protocol details a representative SNAr reaction using aniline as the nucleophile.
Materials:
-
This compound (1.0 eq, 2.34 g, 10.0 mmol)
-
Aniline (1.2 eq, 1.12 g, 12.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser, heating mantle, nitrogen inlet.
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.34 g), potassium carbonate (2.76 g), and anhydrous DMF (40 mL).
-
Stir the suspension for 10 minutes at room temperature.
-
Add aniline (1.12 g) to the mixture via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in hexane) to yield the pure product.
Expected Outcome:
-
Product: 1-Bromo-5-methyl-2-nitro-4-(phenylamino)benzene as a colored solid.
-
Yield: 75-85%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Synthetic Application II: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale
The C-Br bond is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[5][13] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][14]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 4-Fluoro-5-methyl-2-nitro-1,1'-biphenyl
This protocol describes a typical Suzuki coupling with phenylboronic acid.[15]
Materials:
-
This compound (1.0 eq, 2.34 g, 10.0 mmol)
-
Phenylboronic acid (1.2 eq, 1.46 g, 12.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.347 g, 0.3 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 15 mL)
-
Toluene (40 mL)
-
Ethanol (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a 100 mL three-neck flask equipped with a condenser and nitrogen inlet, combine this compound (2.34 g), phenylboronic acid (1.46 g), and Pd(PPh₃)₄ (0.347 g).
-
Add toluene (40 mL) and ethanol (10 mL) to the flask.
-
Begin stirring and add the 2.0 M Na₂CO₃ solution (15 mL).
-
Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring for 8-12 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to afford the desired biphenyl product.
Expected Outcome:
-
Product: 4-Fluoro-5-methyl-2-nitro-1,1'-biphenyl.
-
Yield: 80-95%.
-
Characterization: Confirm structure via NMR and MS analysis.
Case Study: A Representative Synthetic Workflow
This compound is a valuable precursor for complex APIs like the ALK inhibitor Lorlatinib.[8][16] While specific process patents may vary, the following workflow illustrates how the functionalities of this compound can be strategically employed in a multi-step synthesis.
Caption: Representative workflow for API synthesis.
This logical sequence leverages the compound's orthogonal reactivity:
-
SNAr First: The highly reactive C-F bond is addressed first to install a key nitrogen-containing substituent.
-
Nitro Reduction: The nitro group is converted to an aniline, which can then be used as a nucleophile or coupling partner in subsequent steps.
-
Cross-Coupling Last: The more robust C-Br bond is used in a later stage for a Suzuki coupling to build the carbon skeleton, a reaction that is tolerant of many other functional groups.
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its value lies in the distinct and predictable reactivity of its functional groups, which allows for a rational and stepwise approach to building molecular complexity. By understanding the principles behind SNAr reactions, palladium-catalyzed couplings, and nitro group reductions, medicinal chemists can effectively utilize this building block to accelerate the discovery and development of novel therapeutics. The protocols provided herein serve as a reliable starting point for laboratory implementation.
References
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Title: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene - CAS:64695-96-1 Source: Sunway Pharm Ltd URL: [Link]
-
Title: Sourcing High-Quality 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: A Guide for Researchers Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 54010528 Source: PubChem URL: [Link]
-
Title: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 Source: PubChem URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Source: ResearchGate URL: [Link]
-
Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: (PDF) 1-Bromo-4-methyl-2-nitrobenzene Source: ResearchGate URL: [Link]
-
Title: Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Source: Angene Chemical URL: [Link]
-
Title: Lorlatinib | C21H19FN6O2 | CID 71731823 Source: PubChem URL: [Link]
-
Title: Bromide conversions in C-C coupling reactions using... Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Aromatic Substitution EXPLAINED! Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: ResearchGate URL: [Link]
-
Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]
-
Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution Source: Chemistry Stack Exchange URL: [Link]
-
Title: 1-bromo-5-fluoro-2-methyl-4-nitrobenzene Source: MySkinRecipes URL: [Link]
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Application Notes & Protocols: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene as a Versatile Building Block for Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a polyfunctionalized aromatic compound poised as a strategic building block for the synthesis of modern agrochemicals. Its structure is adorned with four distinct functional groups, each offering a unique reactive handle for molecular elaboration. The presence of a nitro group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring allows for a diverse range of chemical transformations.
The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to a versatile aniline moiety.[1][2] The bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl scaffolds common in advanced fungicides.[3][4] The fluorine atom can either act as a leaving group in SNAr reactions or be retained in the final molecule, where it often enhances metabolic stability and biological efficacy—a common strategy in the design of high-performance herbicides and fungicides.[5] This document provides a detailed guide to the core synthetic strategies and detailed protocols for leveraging this compound in the development of novel agrochemicals.
Section 1: Physicochemical Properties and Safety Data
While specific experimental data for the exact isomer this compound (CAS 208165-95-1) is limited, the properties can be estimated based on closely related isomers and computational data.[6] Researchers should always handle this compound in accordance with the safety data sheet (SDS) provided by the supplier.
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 208165-95-1 | [6] |
| Molecular Formula | C₇H₅BrFNO₂ | [7] |
| Molecular Weight | 234.02 g/mol | [7] |
| Appearance | Expected to be a pale yellow solid | [8] |
| Canonical SMILES | CC1=C(C=C(Br)C(=C1)[O-])F | |
Table 2: Hazard Identification Summary (Based on Analogous Compounds)
| GHS Classification | Hazard Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340 |
| STOT SE 3 | H335: May cause respiratory irritation | P261, P304+P340, P312 |
Data is extrapolated from the closely related isomer 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene and should be used for guidance only.[7] Always consult the specific SDS for the purchased material.
Section 2: Core Synthetic Strategies & Mechanistic Rationale
The strategic value of this compound lies in the selective manipulation of its functional groups. The three primary reaction pathways are outlined below.
Strategy A: Nitro Group Reduction to Anilines
The conversion of the nitro group to an amine is arguably the most powerful initial transformation. This reaction fundamentally alters the electronic properties of the ring, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amine.[2] This resulting aniline is a critical precursor for a vast array of herbicides and fungicides.[9]
-
Causality: The reduction is typically achieved via catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or with metal reductants in acidic media (e.g., SnCl₂, Fe, Zn in HCl/AcOH).[10][11] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of reductant is critical, especially when preserving other functional groups. For instance, SnCl₂ is known for its chemoselectivity, reducing nitro groups while leaving other sensitive moieties like nitriles or esters untouched.[12]
Strategy B: Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom, being ortho to the nitro group, is highly activated and serves as an excellent leaving group.
-
Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The negative charge of this intermediate is delocalized effectively by the ortho-nitro group, lowering the activation energy for the reaction.[14][15] This pathway is ideal for introducing ether linkages (using alkoxides or phenoxides) or amine functionalities, which are common toxophores in PPO-inhibiting herbicides.
Strategy C: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond provides a robust handle for forming new carbon-carbon or carbon-nitrogen bonds through palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This strategy is essential for constructing biaryl scaffolds, a privileged structure in many modern fungicides that target enzymes like succinate dehydrogenase.[4][16]
-
Causality: The Suzuki-Miyaura reaction, for example, involves the oxidative addition of a palladium(0) catalyst to the C-Br bond. The electron-withdrawing nitro group can facilitate this step.[17] Following transmetalation with an organoboron species and reductive elimination, a new C-C bond is formed. This method offers exceptional functional group tolerance and uses stable, readily available boronic acids.[18]
Section 3: Detailed Synthetic Protocols
The following protocols are designed as self-validating systems, including reaction setup, work-up, purification, and characterization guidance. These are representative procedures based on established chemical principles.
Protocol 1: Synthesis of 1-Bromo-4-fluoro-5-methyl-2-aminobenzene via Nitro Reduction
This protocol details the selective reduction of the nitro group using tin(II) chloride dihydrate, a mild and effective method that preserves the C-Br and C-F bonds.[12]
Table 3: Materials and Reagents for Protocol 1
| Reagent | CAS No. | Amount | Molar Equiv. |
|---|---|---|---|
| This compound | 208165-95-1 | 2.34 g | 1.0 (10 mmol) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 11.28 g | 5.0 (50 mmol) |
| Ethanol (absolute) | 64-17-5 | 50 mL | - |
| Saturated NaHCO₃ solution | - | ~100 mL | - |
| Ethyl acetate | 141-78-6 | ~150 mL | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | ~5 g | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.34 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture to dissolve the starting material.
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution in one portion.
-
Heat the reaction mixture to 70-75 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water. b. Carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is ~8 (cease of gas evolution). c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. f. Purify the residue by column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexane:Ethyl Acetate) to afford the pure aniline.
-
Characterization (Expected): The product, 1-Bromo-4-fluoro-5-methyl-2-aminobenzene, should show a significant shift in its ¹H NMR spectrum, with the appearance of a broad singlet for the -NH₂ protons. Mass spectrometry should confirm the expected molecular weight (approx. 204.03 g/mol ).
Diagram 1: Workflow for Nitro Group Reduction
Caption: Experimental workflow for the synthesis of the target aniline.
Protocol 2: Synthesis of a Biaryl Fungicide Scaffold via Suzuki Coupling
This protocol demonstrates the power of the Suzuki-Miyaura reaction to create a C-C bond, forming a biaryl system that is a common core in many fungicides.[19]
Table 4: Materials and Reagents for Protocol 2
| Reagent | CAS No. | Amount | Molar Equiv. |
|---|---|---|---|
| This compound | 208165-95-1 | 1.17 g | 1.0 (5 mmol) |
| 4-Methoxyphenylboronic acid | 9002-28-2 | 0.91 g | 1.2 (6 mmol) |
| Pd(PPh₃)₄ | 14221-01-3 | 0.29 g | 0.05 (0.25 mmol) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 1.38 g | 2.0 (10 mmol) |
| Toluene | 108-88-3 | 20 mL | - |
| Water (degassed) | 7732-18-5 | 5 mL | - |
Step-by-Step Procedure:
-
To a dry 100 mL Schlenk flask, add this compound (1.17 g, 5 mmol), 4-methoxyphenylboronic acid (0.91 g, 6 mmol), Pd(PPh₃)₄ (0.29 g, 0.25 mmol), and K₂CO₃ (1.38 g, 10 mmol).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-12 hours).
-
Work-up and Purification: a. Cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). b. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. c. Filter and concentrate the solvent under reduced pressure. d. Purify the crude product by column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to yield the desired biaryl compound.
-
Characterization (Expected): The product, 4-fluoro-1-(4-methoxyphenyl)-5-methyl-2-nitrobenzene, will have a molecular weight of approx. 261.25 g/mol . ¹H NMR will show signals for both aromatic rings, and the loss of the C-Br bond will be evident.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the synthesis of a biaryl fungicide scaffold.
Section 4: Application Example - Conceptual Synthesis of a PPO-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides. Many commercial PPO inhibitors feature a substituted aniline core linked to a heterocyclic system. The following conceptual pathway illustrates how this compound can be used to construct such a molecule.
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Introduction: The Strategic Importance of Aromatic Nitration in Medicinal Chemistry
An Application Note for the Synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Nitroaromatic compounds are foundational building blocks in the landscape of modern organic synthesis and drug development.[1] The introduction of a nitro group onto an aromatic scaffold is a pivotal transformation, not only for its influence on the electronic properties of the molecule but also as a versatile handle for subsequent functional group interconversions, most notably its reduction to an amine.[2] This application note provides a detailed, field-proven protocol for the regioselective nitration of 4-bromo-1-fluoro-2-methylbenzene, a polysubstituted aromatic compound, to yield 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.[3]
For researchers in medicinal chemistry and process development, mastering the controlled nitration of complex aromatic systems is paramount. The regiochemical outcome of such electrophilic aromatic substitution (SEAr) reactions is dictated by the interplay of the electronic and steric effects of the pre-existing substituents.[4] This guide delves into the mechanistic rationale for the observed selectivity and presents a self-validating experimental procedure designed for safety, reproducibility, and high purity of the target compound.
Mechanistic Rationale & Regiochemical Control
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The key reactive species, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[2][5][6]
Generation of the Electrophile (Nitronium Ion): H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
Once formed, the powerful nitronium electrophile is attacked by the electron-rich π-system of the benzene ring. The directing effects of the substituents on the 4-bromo-1-fluoro-2-methylbenzene ring govern the position of this attack.
-
-CH₃ (Methyl): An activating, ortho, para-directing group.
-
-F (Fluoro) & -Br (Bromo): Deactivating, ortho, para-directing groups.
The incoming electrophile will be directed to positions that are ortho or para to the activating methyl group and the deactivating halogens. Analysis of the potential sites reveals that the C5 position is the most electronically favored and sterically accessible. It is ortho to the activating methyl group and meta to both deactivating halogen substituents, leading to the selective formation of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.
Experimental Workflow Diagram
Caption: Workflow for the nitration of 4-bromo-1-fluoro-2-methylbenzene.
Detailed Experimental Protocol
Safety Precautions: A Mandatory Prerequisite
-
Extreme Hazard: Concentrated nitric and sulfuric acids are highly corrosive, powerful oxidizers, and can cause severe chemical burns.[7][8]
-
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[9][10] Strict temperature control is critical.
-
Personal Protective Equipment (PPE): All procedures must be performed wearing chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[9]
-
Fume Hood: This entire experiment must be conducted within a certified, well-ventilated chemical fume hood.[7]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8] Have sodium bicarbonate or another suitable neutralizing agent ready for spills.
Materials and Equipment
| Reagents | Equipment |
| 4-Bromo-1-fluoro-2-methylbenzene (≥98%) | Round-bottom flasks (50 mL, 100 mL) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (HNO₃, 70%) | Dropping funnel or Pasteur pipette |
| Deionized Water | Ice bath |
| Ethanol (for recrystallization) | Beakers |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Büchner funnel and filter paper |
| Dichloromethane (DCM) or Ethyl Acetate (for extraction/TLC) | Vacuum flask and tubing |
| TLC plates (silica gel) | Rotary evaporator |
| Melting point apparatus |
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry 50 mL flask, carefully add 5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath until the temperature is between 0-5 °C.
-
With extreme caution and slow, dropwise addition , add 2.5 mL of concentrated nitric acid to the cold sulfuric acid while gently swirling the flask in the ice bath.
-
Keep this freshly prepared nitrating mixture in the ice bath until use. The mixture must be ice-cold.[11]
Step 2: Nitration Reaction
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-bromo-1-fluoro-2-methylbenzene.
-
Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring. Stir until the substrate is fully dissolved.
-
Allow the substrate solution to cool to 0-5 °C.
-
Using a Pasteur pipette or dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 20-30 minutes.
-
Crucial Control Point: Carefully monitor the reaction temperature throughout the addition. Ensure the internal temperature does not rise above 10 °C. Adjust the addition rate as needed to maintain this temperature range.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Product Isolation
-
Fill a 500 mL beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate should form.[12]
-
Allow the mixture to stir for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is critical to remove residual strong acids.
-
Press the solid as dry as possible on the funnel.
Step 4: Purification
-
The crude product can be purified by recrystallization. Ethanol is a suitable solvent.
-
Transfer the crude solid to a flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Product Characterization
The final product, 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, should be characterized to confirm its identity and purity.
Physical and Chemical Properties
| Property | Starting Material (4-bromo-1-fluoro-2-methylbenzene) | Product (1-bromo-4-fluoro-2-methyl-5-nitrobenzene)[3] |
| Molecular Formula | C₇H₆BrF | C₇H₅BrFNO₂ |
| Molar Mass | 189.03 g/mol | 234.02 g/mol |
| Appearance | Colorless liquid | Yellow solid |
| Melting Point | N/A | ~70-73 °C (Expected) |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is the most powerful technique for confirming the regiochemistry of the product. The spectrum will show two distinct signals in the aromatic region (typically 7.0-8.5 ppm), each integrating to one proton, confirming the substitution pattern.[4] The methyl group will appear as a singlet around 2.3-2.5 ppm.
-
¹³C NMR Spectroscopy: The spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[13]
-
Infrared (IR) Spectroscopy: The successful introduction of the nitro group will be confirmed by the presence of strong, characteristic absorption bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) N-O stretching vibrations.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (m/z ≈ 233/235), exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.
References
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.).
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- 4-Bromo-1-fluoro-2-nitrobenzene synthesis - ChemicalBook. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- Scheme of experimental set-up for gas phase nitration of aromatic compounds. (n.d.).
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. (n.d.).
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- Chemistry 210 Experiment 10. (n.d.).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (2022).
- A Comparative Guide to Spectroscopic Methods for Assessing the Regioselectivity of Aromatic Nitration - Benchchem. (n.d.).
- 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - ChemicalBook. (n.d.).
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- experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (n.d.).
- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.).
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).
- Ch 13 - Aromatic H - University of Calgary. (n.d.).
- 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem. (n.d.).
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024).
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Application Notes and Protocols: Purification of Suzuki Coupling Products of Substituted Nitrobenzenes
< < <
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Purification Challenge of Nitro-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] When applied to the synthesis of biaryls bearing nitro substituents, this reaction provides access to a critical class of molecules. Nitroaromatics are not only valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, but the nitro group itself can be a key pharmacophore or a precursor to other important functional groups, such as amines.[3]
However, the purification of these target compounds presents unique challenges. The presence of the strongly electron-withdrawing and polar nitro group can significantly influence the physical and chemical properties of the product, often leading to purification difficulties. Common impurities include unreacted starting materials (nitroarenes and boronic acids), homo-coupled byproducts, and palladium catalyst residues.[4][5] Furthermore, the polarity imparted by the nitro group can lead to issues such as poor solubility in common chromatography solvents and a tendency for the product to streak on silica gel.[6]
This comprehensive guide provides detailed application notes and protocols for the effective purification of Suzuki coupling products of substituted nitrobenzenes, addressing these challenges with scientifically grounded strategies.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture.
Table 1: Common Impurities in Suzuki Coupling of Substituted Nitrobenzenes and Their Origin
| Impurity | Origin | Potential Purification Challenges |
| Unreacted Nitroarene | Incomplete reaction. | Can have similar polarity to the product, making chromatographic separation difficult. |
| Unreacted Boronic Acid/Ester | Used in excess; incomplete reaction. | Often polar and can be removed with a basic wash, but can sometimes co-elute with the product.[7] |
| Homo-coupled Nitroarene | Side reaction of the nitroarene with itself. | Can be difficult to separate from the desired product due to similar structural features. |
| Homo-coupled Boronic Acid (Biaryl) | Side reaction of the boronic acid with itself. | Polarity can vary, potentially complicating chromatographic separation. |
| Protodeborylation Product (Arene) | Hydrolysis of the boronic acid. | Typically less polar than the desired product and can often be separated by chromatography. |
| Palladium Catalyst Residues | Incomplete removal during workup. | Can interfere with subsequent reactions and are often toxic, requiring removal to very low levels. |
| Ligand-derived Impurities | Degradation or side reactions of the phosphine ligands. | Can be numerous and have a wide range of polarities. |
A visual representation of the typical Suzuki coupling reaction and the formation of key byproducts is illustrated below.
Caption: Formation of the desired product and common byproducts in a Suzuki coupling reaction.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity for nitro-substituted biaryls. The choice of method depends on the physical properties of the product and the nature of the impurities.
Aqueous Workup and Extraction: The First Line of Defense
A well-designed aqueous workup is crucial for removing a significant portion of inorganic salts, the base, and polar impurities like unreacted boronic acid.
Protocol 1: Standard Aqueous Workup
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water and in which the product is soluble (e.g., ethyl acetate, dichloromethane).[8]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
A basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid by converting it to the water-soluble boronate salt.[7]
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Expert Tip: For particularly stubborn emulsions, adding a small amount of brine during the washes can help to break them.
Column Chromatography: The Workhorse of Purification
Column chromatography is one of the most powerful and widely used techniques for purifying organic compounds.[9] For nitro-substituted biaryls, careful selection of the stationary and mobile phases is critical for successful separation.
Selecting the Right Conditions:
-
Stationary Phase: Silica gel is the most common stationary phase. Its polar nature allows for the separation of compounds based on their polarity.[9] For compounds that are sensitive to acidic silica, deactivated silica (e.g., by adding triethylamine to the eluent) or alumina can be used.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal solvent system should provide a good separation between the desired product and impurities on a TLC plate (target Rf for the product is typically 0.2-0.4).
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if solubility is an issue) and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity (gradient elution).[10] This allows for the elution of less polar impurities first, followed by the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Representative Solvent Systems for Column Chromatography of Nitro-Substituted Biaryls
| Product Polarity | Typical Eluent System | Starting Polarity |
| Low to Medium | Hexanes/Ethyl Acetate | 95:5 to 80:20 |
| Medium to High | Hexanes/Dichloromethane/Ethyl Acetate | Gradient from low to high polarity |
| High | Dichloromethane/Methanol | 99:1 to 95:5 |
Expert Tip: The nitro group can interact strongly with the silica gel. To mitigate this and improve peak shape, a small amount of a slightly more polar solvent or a modifier like triethylamine can be added to the eluent.
Caption: A typical workflow for purification by flash column chromatography.
Recrystallization: For Crystalline Solids
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.[11] The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11] A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[12] For nitro-substituted biaryls, alcoholic solvents are often a good starting point.[12]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Expert Tip: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can help to initiate crystallization if it does not occur spontaneously.
Purity Assessment: Validating Your Success
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them with high sensitivity.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any remaining impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[13][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment of volatile compounds.[13]
Conclusion
The purification of Suzuki coupling products of substituted nitrobenzenes requires a systematic and often multi-step approach. By understanding the potential impurities and selecting the appropriate combination of purification techniques—from a robust aqueous workup to meticulous column chromatography and recrystallization—researchers can consistently obtain highly pure materials. The protocols and expert insights provided in this guide serve as a valuable resource for navigating the challenges associated with these important chemical transformations.
References
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
-
ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization... Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (n.d.). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
-
YouTube. (2017). Resolving Challenges in Biopharmaceutical Purification with Novel Resin Functionalities. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
PubMed Central. (2022). Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]
-
Cytiva Life Sciences. (2025). Challenges in recombinant protein purification PD. Retrieved from [Link]
Sources
- 1. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Aryl Bromides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with electron-deficient aryl bromides. These substrates, while activated towards oxidative addition, often present unique challenges that can lead to low yields and complex side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the aryl bromide starting material. What are the primary factors to investigate?
Answer:
Low or no conversion in a Suzuki coupling involving an electron-deficient aryl bromide is often counterintuitive, as the oxidative addition step is typically fast for these substrates.[1][2][3] The bottleneck usually lies in the subsequent steps of the catalytic cycle or with catalyst deactivation.
Causality & Actionable Solutions:
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. This step requires activation of the organoboron species by a base.[4][5]
-
Check Your Base: Ensure the base is sufficiently strong and soluble to form the active boronate species. For common inorganic bases like K₃PO₄ or K₂CO₃, a small amount of water is often necessary for solubility and activity. However, be cautious, as too much water can promote side reactions.[6] If using anhydrous conditions, consider a stronger, more soluble organic base or a different solvent system.
-
Organoboron Reagent Stability: If you are coupling with an electron-deficient boronic acid, it may be susceptible to protodeboronation (cleavage of the C-B bond).[4][7] Consider switching to a more stable boronic ester, such as a pinacol ester (BPin), which is less prone to this side reaction.
-
-
Slow Reductive Elimination: This is the final step where the C-C bond is formed and the Pd(0) catalyst is regenerated. For some electron-deficient systems, this step can become rate-limiting.
-
Ligand Choice is Critical: The use of bulky and electron-rich monophosphine ligands is paramount. Ligands like XPhos, SPhos, or RuPhos increase electron density on the palladium center, which significantly accelerates the reductive elimination step.[4][8] If you are using a less electron-rich ligand like PPh₃, it may not be active enough for this transformation.
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation.
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and lead to the formation of palladium black.[2] Thoroughly degas all solvents (including any water used) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
-
Consider a Precatalyst: Palladium precatalysts, such as XPhos Pd G3 or G4, are air-stable compounds that generate the active Pd(0)L species in a controlled manner upon heating.[4] This can lead to more reproducible results compared to using Pd(0) sources like Pd(PPh₃)₄ or generating the catalyst in situ from a Pd(II) source, which can be inconsistent.[4][9]
-
Q2: I'm observing significant homocoupling of my boronic acid/ester, forming a biaryl byproduct. How can I prevent this?
Answer:
Homocoupling of the organoboron reagent is a classic side reaction in Suzuki couplings, typically driven by the presence of oxygen and/or Pd(II) species before the catalytic cycle is fully established.[2]
Causality & Actionable Solutions:
-
Oxygen Contamination: As mentioned above, oxygen is a primary culprit. It can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, leading to homocoupling.
-
Improve Degassing Technique: Do not underestimate the importance of this step. Degas solvents by sparging with an inert gas for at least 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure all reagents are added under a positive flow of inert gas.
-
-
In-situ Reduction of Pd(II) Sources: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to Pd(0) to initiate the primary catalytic cycle. This reduction can sometimes occur via the homocoupling of the boronic acid.[2]
-
Switch to a Pd(0) Source or Precatalyst: Using a dedicated Pd(0) source like Pd₂(dba)₃ or, more preferably, a modern palladium precatalyst can bypass this problematic initiation phase, leading to cleaner reactions.[4]
-
Q3: My main side-product is the dehalogenated (hydrodehalogenation) aryl starting material. What causes this and how can I fix it?
Answer:
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This unwanted reduction can occur through several pathways, often involving hydride sources in the reaction mixture or specific catalyst decomposition mechanisms.
Causality & Actionable Solutions:
-
Source of Hydride: The hydride can originate from solvents (like isopropanol if used as a solvent or cleaning agent), bases (formate impurities in some bases), or even from the boronic acid itself under certain conditions.
-
Scrutinize Reagents and Solvents: Use high-purity, anhydrous solvents. If you suspect your base is the issue, try a different batch or a different base altogether. For example, switching from a carbonate to a phosphate base (e.g., K₃PO₄) might solve the problem.
-
-
β-Hydride Elimination (Less Common for Aryls): While more common with alkyl coupling partners, certain intermediates can potentially undergo β-hydride elimination if there are abstractable protons. For aryl systems, this is less of a concern unless specific ortho-substituents are present.
-
Catalyst-Mediated Pathways: Certain palladium hydride species can form during the reaction, which can then reductively eliminate with the aryl group to give the dehalogenated product.
-
Optimize Base and Ligand: The choice of base and ligand can influence the stability of intermediates and suppress these side reactions. Screening a few different conditions is often the most effective approach. Weaker bases like potassium phosphate are often beneficial.[10]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and strategic questions related to optimizing these reactions.
Q1: Why are electron-deficient aryl bromides considered challenging coupling partners?
Answer:
The challenge with electron-deficient aryl bromides is a classic example of how optimizing one step of a catalytic cycle can create bottlenecks in others. The electron-withdrawing groups (EWGs) on the aromatic ring make the carbon-bromine bond more polarized and susceptible to cleavage. This greatly accelerates the initial, often rate-limiting, oxidative addition step where the palladium catalyst inserts into the C-Br bond.[1][2][3]
However, this initial advantage can be offset by challenges in the subsequent steps:
-
Slower Reductive Elimination: The same EWGs that speed up oxidative addition can slow down the final reductive elimination step. This is because reductive elimination is favored when the palladium center is more electron-rich, and the aryl group attached to it is less electron-poor.
-
Increased Potential for Side Reactions: If the catalytic cycle is not fluid, the reactive intermediates have more time to participate in undesirable pathways like catalyst decomposition or reactions with solvent or impurities.
Therefore, a successful strategy requires a catalytic system specifically designed to accelerate the later stages of the cycle, particularly reductive elimination.
Q2: How do I select the optimal ligand for my system?
Answer:
For Suzuki couplings with electron-deficient aryl bromides, the ligand must accomplish two primary goals: stabilize the active Pd(0) catalyst and accelerate the reductive elimination step. This is best achieved with bulky, electron-rich monophosphine ligands .[8]
-
Electron-Rich Character: Ligands with strong σ-donating properties (e.g., those with cyclohexyl or tert-butyl groups on the phosphorus atom) increase the electron density on the palladium center. This electronic push facilitates the C-C bond-forming reductive elimination.
-
Steric Bulk: Large, bulky ligands (like the biaryl phosphines) promote the formation of a monoligated Pd(0)L species, which is often the most active catalyst for oxidative addition. The bulk also sterically encourages the two organic groups on the Pd(II) intermediate to be expelled during reductive elimination.
Ligand Selection Guide
| Ligand | Key Features | Recommended For |
|---|---|---|
| XPhos / SPhos | Bulky, electron-rich biaryl phosphines.[4][11] | General-purpose, highly active ligands for a broad range of substrates, including sterically hindered and electron-poor partners.[11] |
| RuPhos | Similar to XPhos/SPhos, provides high activity.[4] | Excellent for challenging couplings, often used when other ligands fail. |
| P(t-Bu)₃ | Very electron-rich and bulky alkylphosphine.[8] | Highly active, but the free ligand is air-sensitive and pyrophoric. Best used as a salt (e.g., P(t-Bu)₃-HBF₄). |
Q3: What is the role of the base, and how does its choice affect the reaction?
Answer:
The base is not merely a spectator; it is a crucial reagent that activates the organoboron species for transmetalation.[4][5] It reacts with the boronic acid (or the corresponding boronic ester after hydrolysis) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species more readily transfers its organic group to the positively charged Pd(II) center.
The choice of base is a balancing act between reactivity and stability:
-
Strong Bases (e.g., NaOH, NaOMe): Highly effective at forming the boronate complex, but can promote side reactions like ester hydrolysis on the substrate or catalyst decomposition. They are often too harsh for complex molecules.[5]
-
Moderate/Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are the most commonly used bases for modern Suzuki couplings. They offer a good compromise of reactivity while minimizing side reactions. K₃PO₄ is often a superior choice for sensitive substrates or when trying to minimize protodeboronation, especially under anhydrous or low-water conditions.[4][10]
Common Bases and Their Properties
| Base | Strength | Typical Conditions / Comments |
|---|---|---|
| K₃PO₄ | Weak/Moderate | Often used in anhydrous or low-water conditions (e.g., in Dioxane or Toluene). Excellent for minimizing protodeboronation.[4][10] |
| Cs₂CO₃ | Moderate | Highly effective base, often provides higher yields than potassium or sodium carbonates. Soluble in many organic solvents.[12][13] |
| K₂CO₃ | Moderate | A standard, cost-effective choice. Typically requires an aqueous co-solvent (e.g., Dioxane/H₂O) for solubility and activity.[10] |
Q4: Which solvent system is best for coupling electron-deficient aryl bromides?
Answer:
There is no single "best" solvent, as the optimal choice depends on the specific substrates, base, and temperature. However, common and effective solvents are typically non-polar or polar aprotic.
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are excellent general-purpose solvents for Suzuki couplings. Dioxane is a traditional choice, though its toxicity and peroxide formation are concerns.[10] 2-MeTHF is a greener, often superior alternative.[10] These solvents are often used with an aqueous component when using inorganic bases.
-
Aromatic Solvents (Toluene): Toluene is a good choice for reactions that require higher temperatures (up to 110 °C). It is non-polar and works well with phosphate bases.[4]
-
Polar Aprotic Solvents (DMF, NMP): These can be useful for substrates with poor solubility in other solvents. However, they can sometimes participate in side reactions at high temperatures. The polarity of these solvents can also influence reaction selectivity and rate.[14]
A good starting point for screening is often a Toluene/H₂O or Dioxane/H₂O mixture with a base like K₃PO₄ or K₂CO₃.
Part 3: Protocols & Visualizations
Experimental Protocol: General Procedure for Screening Reaction Conditions
This protocol provides a reliable starting point for optimizing the coupling of an electron-deficient aryl bromide with an arylboronic pinacol ester.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inerting the Vessel:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the aryl bromide).
-
In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst and ligand (if not using a precatalyst). For a precatalyst like XPhos Pd G3, a loading of 1-2 mol% is a good starting point.
-
Add the catalyst/precatalyst to the reaction mixture as a solid or as a slurry in a small amount of degassed solvent.
-
-
Reaction Execution:
-
Seal the vial tightly and place it in a pre-heated oil bath or heating block (a typical starting temperature is 80-100 °C).
-
Stir the reaction vigorously for the designated time (e.g., 2-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- BenchChem. (2025).
- BenchChem. (2025).
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025, August 5). ResearchGate. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
common side reactions in the synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. We will delve into the underlying chemical principles to provide actionable solutions for optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and logical synthetic approach is the electrophilic aromatic nitration of 4-Bromo-1-fluoro-2-methylbenzene. This route is generally preferred due to the directing effects of the substituents on the starting material, which favor the desired regiochemistry. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
Multiple spots usually indicate the presence of starting material and one or more side products. The most common side products are positional isomers formed during the nitration step. Given the directing effects of the substituents on 4-Bromo-1-fluoro-2-methylbenzene, you may be forming other mononitrated isomers such as 2-Bromo-5-fluoro-4-methyl-1-nitrobenzene or 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Dinitrated products are also a possibility if the reaction conditions are too harsh.
Q3: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted.
-
Side Product Formation: The formation of undesired isomers consumes the starting material, thereby reducing the yield of the target molecule.
-
Suboptimal Reagent Concentration: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[1][4]
-
Work-up and Purification Losses: The desired product may be lost during aqueous work-up or column chromatography.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Presence of Unwanted Isomers in the Final Product
Symptom: GC-MS or NMR analysis reveals the presence of one or more isomers in addition to the desired this compound.
Root Cause Analysis:
The formation of isomers is governed by the principles of electrophilic aromatic substitution, where the existing substituents on the benzene ring direct the incoming electrophile (NO₂⁺). The starting material, 4-Bromo-1-fluoro-2-methylbenzene, has three substituents with competing directing effects:
-
-CH₃ (Methyl): Activating, ortho-, para- director.
-
-F (Fluoro): Deactivating, ortho-, para- director.[5]
The interplay of these electronic and steric effects determines the regioselectivity of nitration. The desired product is formed by nitration at the C2 position, which is ortho to the methyl group and meta to the bromo and fluoro groups. However, nitration can also occur at other positions, leading to isomeric impurities.
Diagram: Regioselectivity in the Nitration of 4-Bromo-1-fluoro-2-methylbenzene
Caption: Directing effects lead to a major product and potential isomers.
Solutions:
-
Temperature Control: Electrophilic nitration is an exothermic reaction. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial. Higher temperatures can increase the rate of reaction at less favorable positions, leading to a higher proportion of isomeric byproducts.[3]
-
Controlled Addition of Reagents: Add the nitrating mixture (HNO₃/H₂SO₄) slowly to the solution of the starting material. This maintains a low concentration of the highly reactive nitronium ion at any given moment, favoring the thermodynamically preferred product.
-
Optimization of Acid Catalyst: The ratio of sulfuric acid to nitric acid can be adjusted. A higher proportion of sulfuric acid ensures the complete and rapid generation of the nitronium ion, which can improve selectivity in some cases.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0-5 °C | Maintain strictly at 0 °C | Minimizes energy for activation of alternative pathways. |
| Reagent Addition | Added over 15-20 min | Add dropwise over 60 min | Prevents localized temperature spikes and high electrophile concentration. |
| Solvent | Sulfuric Acid | Consider an inert co-solvent | May alter the solvation of the intermediate carbocation, influencing regioselectivity. |
Problem 2: Dinitration or Oxidation Side Reactions
Symptom: The presence of products with a higher molecular weight than the expected mononitrated product, or evidence of carboxylic acid formation (from oxidation of the methyl group).
Root Cause Analysis:
-
Dinitration: The product, this compound, is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro group.[4] However, under forcing conditions (high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring.
-
Oxidation: The methyl group on the aromatic ring can be susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures, leading to the formation of a benzoic acid derivative.
Diagram: Troubleshooting Workflow for Side Reactions
Caption: A logical workflow for troubleshooting common side reactions.
Solutions:
-
Stoichiometric Control: Use a precise molar equivalent of nitric acid relative to the starting material (typically 1.05 to 1.2 equivalents). An excess of nitric acid increases the likelihood of dinitration.
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or a rapid analytical method. Quench the reaction as soon as the starting material is consumed to prevent over-reaction. Avoid allowing the reaction temperature to rise above 5 °C.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid (1.1 equivalents) to chilled (0 °C) concentrated sulfuric acid (3-4 volumes relative to the starting material). Keep the mixture cooled in an ice bath.
-
Reaction Setup: Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture with 4-Bromo-1-fluoro-2-methylbenzene (1.0 equivalent).
-
Reaction Execution: Cool the flask containing the starting material to 0 °C using an ice-salt bath.
-
Begin adding the nitrating mixture dropwise to the stirred starting material, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 45-60 minutes.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to isolate the pure this compound.
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
SimpleChemConcepts. (2018). 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Study Mind. (n.d.). Electrophilic Substitution Reactions in Benzene (A-Level Chemistry). Retrieved from [Link]
-
Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene.... Retrieved from [Link]
-
Filimonov, V. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Hindered Amines
Welcome to the technical support center for one of the most powerful yet nuanced transformations in modern synthetic chemistry: the Buchwald-Hartwig amination of sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling bulky amines with aryl and heteroaryl partners. My aim is to provide not just a list of potential fixes, but a deeper, mechanistically grounded understanding of why certain problems arise and how to logically troubleshoot them.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a hindered secondary amine is giving very low yield or has failed completely. What are the most likely causes?
A failed or low-yielding Buchwald-Hartwig reaction with a sterically demanding amine is a common challenge. The primary culprits often revolve around the intricate balance of steric and electronic factors that govern the catalytic cycle. The most frequent causes include:
-
Inappropriate Ligand Selection: The choice of phosphine ligand is paramount. Steric hindrance on the amine can impede its coordination to the palladium center and slow down the crucial reductive elimination step.[1][2]
-
Suboptimal Base: The base not only deprotonates the amine but also influences the overall catalytic activity. An incorrect choice can lead to side reactions or catalyst inhibition.[2][3]
-
Catalyst Deactivation or Insufficiently Active Catalyst: The palladium catalyst can fall out of the catalytic cycle through various deactivation pathways. Using a less active palladium source, like Pd(OAc)₂, can be unreliable for these challenging couplings.[2][4]
-
Side Reactions Dominating: With hindered substrates, side reactions such as hydrodehalogenation (reduction of the aryl halide) can become competitive with the desired C-N bond formation.[1][2]
Q2: How do I choose the right ligand for my hindered amine?
For hindered amines, the ligand must be bulky enough to promote a monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[1] However, excessive bulk can also hinder the approach of the amine. Here's a general guide:
-
For Hindered Primary Amines: Ligands like BrettPhos are often a good starting point.[2]
-
For Hindered Secondary Amines: RuPhos is a widely used and effective ligand.[2][5]
-
For Particularly Challenging Couplings: More advanced, sterically demanding biarylphosphine ligands such as XPhos or tBuXPhos may be necessary, especially when dealing with less reactive aryl chlorides.
It's crucial to understand that the ideal ligand is substrate-dependent. A small screening of ligands from different "generations" can be highly beneficial.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering issues with your Buchwald-Hartwig reaction involving a hindered amine, follow this logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions with hindered amines.
Detailed Troubleshooting Q&A
Q3: I'm using Pd(OAc)₂ and a phosphine ligand, but the reaction isn't working. What should I do?
While Pd(OAc)₂ can be effective in some cases, it is often unreliable for challenging couplings as it requires in-situ reduction to the active Pd(0) species.[2][4] This reduction can be inefficient and lead to catalyst decomposition.
Recommendation: Switch to a modern, air- and moisture-stable palladium precatalyst. The Buchwald group has developed several generations of these, with G3 and G4 precatalysts being particularly robust and effective for hindered substrates. For example, using XPhos Pd G3 or RuPhos Pd G4 can significantly improve the consistency and yield of your reaction.
Q4: My starting aryl halide is being consumed, but I'm only isolating the hydrodehalogenated arene. How can I prevent this side reaction?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[1][2] This can occur through a β-hydride elimination pathway from a palladium-amido intermediate or via other mechanisms. With hindered amines, the desired reductive elimination can be slowed, giving more time for side reactions to occur.
Troubleshooting Steps:
-
Ligand Choice: The ligand has a significant impact. Bulky, electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation.[6] If you are using an older generation ligand, switching to a more sterically demanding one like RuPhos or BrettPhos can help.[2]
-
Base Selection: The choice of base can also influence the extent of hydrodehalogenation. While strong bases are often needed, sometimes switching to a different strong base (e.g., from NaOtBu to LHMDS) can alter the reaction pathway favorably.
-
Water Content: Ensure your reaction is strictly anhydrous. Water can be a proton source for hydrodehalogenation.
Q5: I am attempting to couple a hindered amine with an aryl chloride and the reaction is very slow. What can I do to improve the reaction rate?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[5]
Strategies for Aryl Chlorides:
-
Ligand Selection: Highly electron-rich and sterically hindered ligands are essential. Ligands like XPhos, tBuXPhos, and the latest generation Buchwald ligands are designed for this purpose.
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (typically 100-120 °C) to facilitate oxidative addition.
-
Choice of Base: A strong base like NaOtBu or LHMDS is generally required.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of hindered amines. These should be considered as a starting point for optimization.
| Amine Type | Aryl Halide | Recommended Ligand | Recommended Precatalyst | Base | Solvent | Temperature (°C) |
| Hindered Primary | Aryl Bromide | BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene | 80-100 |
| Hindered Secondary | Aryl Bromide | RuPhos | RuPhos Pd G4 | LHMDS | Dioxane | 80-110 |
| Hindered Primary | Aryl Chloride | XPhos | XPhos Pd G3 | NaOtBu | Toluene | 100-120 |
| Hindered Secondary | Aryl Chloride | tBuXPhos | tBuXPhos Pd G3 | NaOtBu | Toluene | 100-120 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Hindered Secondary Amine with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the hindered secondary amine (1.2 mmol, 1.2 equiv), the appropriate palladium precatalyst (e.g., RuPhos Pd G4, 0.02 mmol, 2 mol%), and the base (e.g., LHMDS, 1.4 mmol, 1.4 equiv) under an inert atmosphere (e.g., in a glovebox).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Considerations
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
With hindered amines, the reductive elimination step is often rate-limiting. Bulky ligands facilitate this step by creating a sterically congested palladium center, which promotes the formation of the C-N bond.[1] For less reactive aryl halides like aryl chlorides, oxidative addition is typically the slowest step, necessitating more electron-rich ligands to facilitate the cleavage of the C-X bond.[5]
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Regioselectivity in the Nitration of Substituted Bromo-Fluorobenzenes
Welcome to the technical support center for improving regioselectivity in the nitration of substituted bromo-fluorobenzenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on di-halogenated aromatic systems. Here, we move beyond simple protocols to explain the underlying principles that govern your reaction's outcome, providing you with the knowledge to troubleshoot and optimize your synthetic strategy.
Core Principles: Understanding the Tug-of-War on the Aromatic Ring
The nitration of a bromo-fluorobenzene derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to controlling the regioselectivity lies in understanding the competing electronic and steric effects exerted by the bromine and fluorine substituents.
The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3][4] This electrophile is then attacked by the electron-rich π-system of the benzene ring.
-
Electronic Directing Effects : Both fluorine and bromine are halogens, which occupy a unique niche in EAS. They are considered deactivating groups due to their strong electron-withdrawing inductive effects (-I), which pull electron density from the ring and slow the reaction rate compared to benzene.[5] However, they are also ortho-, para- directors because they can donate a lone pair of electrons into the ring via a resonance effect (+R).[5][6][7] This resonance donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack.[8][9] The meta position receives no such resonance stabilization, making it the least favored site of attack.[10]
-
The Halogen Hierarchy : While both are ortho-, para- directors, fluorine's 2p orbital has better size and energy overlap with the carbon 2p orbitals of the benzene ring compared to bromine's larger 4p orbital.[10] This makes fluorine a more effective resonance donor, and therefore a stronger activator of the ortho and para positions relative to bromine.
-
Steric Hindrance : This is a critical factor in determining the ratio of ortho to para products. The physical size of the substituents (Br, F, and the incoming NO₂ group) can make it difficult for the electrophile to approach the positions adjacent (ortho) to the existing halogens.[11][12][13] Substitution at the less crowded para position is often favored.[6] Steric hindrance is especially pronounced when substitution is attempted at a position situated between two existing substituents.[11]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nitration of bromo-fluorobenzenes.
Section 1: Foundational Questions
Q1: I performed a nitration on my bromo-fluorobenzene substrate and obtained a mixture of isomers. Is this expected?
A: Yes, obtaining a mixture of isomers is entirely expected. Both the bromo and fluoro substituents are ortho-, para-directors. Therefore, the nitronium electrophile will be directed to multiple positions on the ring, leading to a product mixture. The primary challenge, which this guide addresses, is controlling the ratio of these products.
Q2: Which halogen has a stronger directing effect, bromine or fluorine?
A: Fluorine generally exerts a stronger directing effect towards the ortho and para positions. This is due to the more effective resonance stabilization it provides through better orbital overlap, as mentioned in the Core Principles. In a competitive scenario, the positions ortho to the fluorine atom are more activated than those ortho to the bromine atom.
Section 2: Troubleshooting Poor Regioselectivity
Q3: My reaction produced a higher-than-expected amount of the ortho-isomer. How can I improve para-selectivity?
A: Achieving high para-selectivity is a common goal. Here are several parameters you can adjust:
-
Decrease Reaction Temperature: Nitration is an exothermic reaction. Lowering the temperature (e.g., from room temperature to 0-5 °C) provides a higher degree of kinetic control. The transition state leading to the sterically less hindered para product often has a lower activation energy, and reducing thermal energy makes this pathway even more favorable.[14]
-
Modify the Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating systems can offer improved selectivity. Consider using milder reagents or employing shape-selective solid acid catalysts like zeolites. The defined pore structure of a zeolite can sterically favor the formation of the slimmer para isomer.[15]
-
Change the Solvent: The polarity of the solvent can influence the isomer distribution. Experimenting with less polar solvents may alter the selectivity, as it can affect the solvation of the reaction intermediates.[16]
Q4: I am trying to nitrate 3-bromo-1-fluorobenzene, and the yield is very low, with a complex mixture of products. What is happening?
A: This is a challenging substrate due to competing directing effects.
-
Position 2 (ortho to F, ortho to Br): Electronically activated by both F and Br, but highly sterically hindered.
-
Position 4 (para to F, ortho to Br): Strongly activated by fluorine and moderately by bromine. This is a likely site for substitution.
-
Position 6 (ortho to F, meta to Br): Strongly activated by fluorine. This is another likely site.
-
Position 5 (meta to F, ortho to Br): Activated by bromine but not fluorine.
You will inevitably get a mixture of 3-bromo-1-fluoro-2-nitrobenzene, 3-bromo-1-fluoro-4-nitrobenzene, and 5-bromo-1-fluoro-2-nitrobenzene. The position between the two halogens (C2) is generally disfavored due to severe steric hindrance.[11] To improve the outcome, start with very mild conditions (low temperature) and consider a bulkier nitrating agent that might further disfavor the crowded positions.
Q5: My TLC plate shows multiple spots, and I suspect dinitration has occurred. How can I prevent this?
A: Dinitration is a common side reaction, especially if not carefully controlled.
-
Strict Temperature Control: This is the most critical factor. The initial nitration is deactivating, but forcing conditions can add a second nitro group. Maintain a low temperature (typically below 10 °C) throughout the addition of your substrate.[1][3][5]
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid over-reaction.
Predicting the Major Product: A Summary Table
The interplay of directing effects leads to different outcomes depending on the starting material. This table provides a predictive summary for the major mononitration products.
| Starting Material | Major Predicted Product(s) | Rationale |
| 4-Bromo-1-fluorobenzene | 4-Bromo-1-fluoro-2-nitrobenzene | The directing effects of F (at C1) and Br (at C4) reinforce each other. The position ortho to the more activating fluorine (C2) is most favored. |
| 3-Bromo-1-fluorobenzene | 3-Bromo-1-fluoro-4-nitrobenzene & 5-Bromo-1-fluoro-2-nitrobenzene | Competing effects. The position para to F (C4) and ortho to F (C2 and C6) are all activated. The C2 position is sterically hindered. A mixture is expected. |
| 2-Bromo-1-fluorobenzene | 2-Bromo-1-fluoro-4-nitrobenzene | Competing effects. The position para to the fluorine (C4) is strongly activated and sterically accessible. The position para to the bromine (C5) is also activated but less so. C4 is the most likely major product. |
Visual Troubleshooting and Workflow
To systematically address poor regioselectivity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor regioselectivity.
The following diagram illustrates how the resonance stabilization provided by a halogen substituent favors ortho and para attack.
Sources
- 1. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
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- 15. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Catalyst Selection for Sonogashira Coupling of Deactivated Aryl Bromides
Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of deactivated aryl bromides. Deactivated aryl bromides, characterized by electron-donating groups, present a significant hurdle due to their lower reactivity towards oxidative addition, a critical step in the catalytic cycle. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges, ensuring successful and efficient coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with a deactivated aryl bromide (e.g., 4-bromoanisole) is resulting in very low or no yield. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yield with deactivated aryl bromides is a common challenge and often stems from the sluggish oxidative addition step. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Integrity:
-
Catalyst Decomposition: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1][2] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active.[1] This can be caused by the presence of oxygen, impurities in reagents, or excessively high temperatures.[1]
-
Ligand Choice: The choice of ligand is paramount for deactivated aryl bromides. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and stabilize the catalytic species.[3][4][5] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines like XPhos.[3][6] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines, offering high stability and reactivity.[7][8][9]
-
-
Reaction Conditions:
-
Insufficient Temperature: Unlike their more reactive aryl iodide counterparts, aryl bromides, especially deactivated ones, often require elevated temperatures to facilitate the rate-limiting oxidative addition.[4][8][10] If your reaction is at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary.[10][11]
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[1] It is crucial to thoroughly degas your solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Solvent and Base Purity: Impurities in your solvent or base can poison the catalyst.[1] Ensure all reagents are of high purity and anhydrous. Amine bases, which are commonly used, can oxidize over time; distillation before use is recommended.[1][2] Polar aprotic solvents like DMF or NMP can be beneficial for less reactive substrates as they allow for higher reaction temperatures.[7]
-
Issue 2: Significant Formation of Alkyne Dimer (Glaser-Hay Coupling)
Question: I am observing a significant amount of a byproduct that I identify as a dimer of my terminal alkyne. What is this side reaction, and how can it be minimized?
Answer: The formation of alkyne dimers is a well-known side reaction called Glaser-Hay coupling.[1][4] This is an oxidative homocoupling of the terminal alkyne to produce a 1,3-diyne, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4]
To mitigate this unwanted side reaction:
-
Implement Copper-Free Conditions: The most direct way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][8] Numerous copper-free methods have been developed that are highly effective, especially when using appropriate ligands.[3][12]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensuring a rigorously inert atmosphere is critical.[1] This includes thorough degassing of the solvent and the use of Schlenk techniques or a glovebox.[1]
-
Reduce Copper Catalyst Loading: Minimizing the concentration of the copper(I) salt can help to decrease the rate of homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]
Issue 3: Reaction Stalls or is Sluggish
Question: My reaction starts but appears to stall before reaching completion, even with an appropriate catalyst system. What could be the issue?
Answer: A stalled or sluggish reaction with a deactivated aryl bromide often points to catalyst deactivation or inhibition over the course of the reaction.
-
Ligand Selection for Stability: For challenging substrates, the ligand's role extends beyond promoting oxidative addition to stabilizing the palladium center throughout the catalytic cycle. Bulky, electron-rich phosphine ligands or robust N-heterocyclic carbene (NHC) ligands can enhance catalyst longevity.[3][7][9]
-
Base Selection: The choice of base can significantly impact the reaction rate and catalyst stability. While amine bases like triethylamine or diisopropylamine are common, stronger, non-coordinating organic bases like DBU, or inorganic bases such as Cs₂CO₃ or K₃PO₄, might be more effective in certain cases, particularly in copper-free systems.[13]
-
Precatalyst Activation: Some palladium(II) precatalysts require an in-situ reduction to the active Pd(0) species.[3][8] This process can be influenced by the reaction components, including the amine base or phosphine ligand.[8] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for rapid activation can be beneficial.[12]
Frequently Asked Questions (FAQs)
Q1: Why are deactivated aryl bromides so challenging for Sonogashira coupling?
A1: The primary challenge lies in the initial step of the catalytic cycle: oxidative addition.[4] Deactivated aryl bromides possess electron-donating groups (e.g., -OCH₃, -NR₂) that increase the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst. Consequently, this step becomes the rate-limiting factor for the entire reaction.[4]
Q2: What is the mechanistic role of bulky, electron-rich ligands in the coupling of deactivated aryl bromides?
A2: Bulky, electron-rich ligands, such as P(t-Bu)₃ or XPhos, play a dual role:
-
Electronic Effect: As strong σ-donors, they increase the electron density on the palladium center. This enhances the metal's ability to donate electron density into the σ* orbital of the C-Br bond, thereby facilitating its cleavage during oxidative addition.[5][9]
-
Steric Effect: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly reactive towards oxidative addition.[5] Furthermore, steric hindrance can accelerate the final reductive elimination step, which releases the product and regenerates the catalyst.[3][5]
Q3: When should I consider using a copper-free Sonogashira protocol?
A3: Copper-free protocols are highly recommended to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[8] This is particularly important when working with valuable or complex alkynes where dimerization would lead to significant material loss and purification challenges.[12] Modern catalyst systems, especially those employing bulky phosphines or NHC ligands, often exhibit excellent activity without the need for a copper co-catalyst.[3][7][11]
Q4: Can N-heterocyclic carbene (NHC) ligands be a good alternative to phosphines for this reaction?
A4: Absolutely. NHC ligands have emerged as powerful alternatives to phosphines in many cross-coupling reactions, including the Sonogashira coupling.[8][9] They are strong σ-donors, even more so than many electron-rich phosphines, which can significantly accelerate the oxidative addition of deactivated aryl bromides.[9] Additionally, the strong Pd-NHC bond imparts high thermal stability to the catalyst, making them suitable for reactions that require elevated temperatures.[7]
Q5: What are the key parameters to consider when optimizing a Sonogashira reaction for a new deactivated aryl bromide?
A5: A systematic optimization should consider the following, in order of importance for this substrate class:
-
Ligand: Start with a bulky, electron-rich phosphine (e.g., P(t-Bu)₃, XPhos) or an NHC ligand.
-
Temperature: Begin at a moderately elevated temperature (e.g., 80 °C) and increase if necessary.
-
Base: An amine base like Et₃N or i-Pr₂NH is a good starting point, but consider screening inorganic bases (Cs₂CO₃, K₃PO₄) if the reaction is sluggish.
-
Solvent: A polar aprotic solvent like DMF, NMP, or dioxane is often effective.
-
Copper Co-catalyst: Attempt the reaction under copper-free conditions first. If the reaction is too slow, a small amount of CuI (1-5 mol%) can be added, but be mindful of potential Glaser coupling.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow for Deactivated Aryl Bromides
Caption: A systematic workflow for troubleshooting Sonogashira reactions.
Catalyst System Comparison
The following table summarizes recommended catalyst systems for the Sonogashira coupling of deactivated aryl bromides, highlighting key parameters and considerations.
| Catalyst System Component | Recommendation for Deactivated Aryl Bromides | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂, PdCl₂(PPh₃)₂ | Readily available Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[7][9][14] |
| Ligand | Phosphines: P(t-Bu)₃, PCy₃, XPhos, SPhosNHCs: IPr, IMes | Bulky, electron-rich ligands are essential to facilitate the rate-limiting oxidative addition and stabilize the catalyst.[3][5][15][16] NHCs offer high stability and activity.[7][8][9] |
| Copper Co-catalyst | CuI (optional, 1-5 mol%) | Can increase reaction rates but is the primary cause of alkyne homocoupling.[8] Copper-free conditions are often preferred.[1][3][11] |
| Base | Amines: Et₃N, i-Pr₂NH, PiperidineInorganic: Cs₂CO₃, K₃PO₄, K₂CO₃ | Amine bases are standard, but inorganic bases can be advantageous in copper-free systems and for certain substrates.[13] |
| Solvent | Toluene, Dioxane, DMF, NMP, THF | Polar aprotic solvents are often used to allow for higher reaction temperatures.[7][10] |
| Temperature | 60 - 120 °C | Elevated temperatures are typically required to overcome the high activation barrier of oxidative addition for deactivated aryl bromides.[10][11] |
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene
This protocol provides a starting point for the copper-free coupling of a representative deactivated aryl bromide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos
-
4-Bromoanisole
-
Phenylacetylene
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Add Cs₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv) followed by the anhydrous, degassed solvent (e.g., 5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (URL: )
-
Caddick, S., et al. "Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis." Organic Letters, ACS Publications. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Mohammadi Ziari, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, RSC Publishing, 2021. (URL: [Link])
-
Schilz, M., & Plenio, H. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." The Journal of Organic Chemistry, ACS Publications, 2012. (URL: [Link])
-
Boulton, L. "Sonogashira Coupling." Synthetic Methods in Drug Discovery: Volume 1, The Royal Society of Chemistry, 2016. (URL: [Link])
-
Schilz, M., & Plenio, H. "A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines." PubMed, 2012. (URL: [Link])
-
"Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction." Organometallics, ACS Publications. (URL: [Link])
-
"Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." Beilstein Journal of Organic Chemistry, 2019. (URL: [Link])
-
Gallop, C. W. D., et al. "Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes." PubMed, 2014. (URL: [Link])
-
"Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes." Semantic Scholar. (URL: [Link])
-
Lipshutz, B. H., et al. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters, ACS Publications, 2008. (URL: [Link])
-
Martek, B. A., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters, ACS Publications, 2020. (URL: [Link])
-
"Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI. (URL: [Link])
-
"Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." NIH. (URL: [Link])
-
"Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes." ResearchGate. (URL: [Link])
-
"Guidelines for Sonogashira cross-coupling reactions." Sussex Drug Discovery Centre, 2013. (URL: [Link])
-
"A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." ResearchGate. (URL: [Link])
-
"Sonogashira troubleshooting help needed." Reddit, 2020. (URL: [Link])
-
The Sonogashira Coupling. (URL: [Link])
-
"Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes." researchmap. (URL: [Link])
-
"Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature." ResearchGate. (URL: [Link])
-
"What is the best procedure for Sonogashira coupling?" ResearchGate, 2014. (URL: [Link])
-
"Struggling to make a sonogashira coupling reaction happen." Reddit, 2021. (URL: [Link])
-
Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Urgaonkar, S., & Verkade, J. G. "Ligand-, copper-, and amine-free sonogashira reaction of aryl iodides and bromides with terminal alkynes." PubMed. (URL: [Link])
-
Lipshutz, B. H., et al. "Sonogashira couplings of aryl bromides: room temperature, water only, no copper." PubMed, 2008. (URL: [Link])
-
Lipshutz, B. H., et al. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Chemistry Portal. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing impurities during the synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide is structured to provide not only solutions but also the underlying chemical principles to empower researchers in their synthetic endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common and reliable synthetic route for this compound, and what are the primary impurities associated with it?
The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-fluoro-5-methyl-2-nitroaniline. This pathway is generally favored due to the predictable regioselectivity and commercial availability of the starting material.
The process involves two main steps:
-
Diazotization: The primary aromatic amine, 4-fluoro-5-methyl-2-nitroaniline, is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom.
Primary Impurity Profile for the Sandmeyer Route:
| Impurity Name | Chemical Structure | Origin |
| 4-Fluoro-5-methyl-2-nitrophenol |
Synthetic Workflow and Impurity Formation:
Caption: Sandmeyer synthesis and key impurity pathways.
Troubleshooting Guide
Issue 1: My final product is contaminated with a significant amount of a phenolic impurity, identified as 4-Fluoro-5-methyl-2-nitrophenol.
This is a very common issue in Sandmeyer reactions and is almost always linked to the stability of the diazonium salt intermediate.
Root Causes & Solutions:
-
Elevated Reaction Temperature: The diazonium salt is thermally unstable and will readily decompose to form a carbocation, which is then quenched by water to yield the phenol.
-
Corrective Action: Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. Use an ice-salt bath for efficient cooling. The solution of sodium nitrite should also be pre-cooled before addition.
-
-
Slow Addition of Reagents: A slow, dropwise addition of the cold sodium nitrite solution to the acidic solution of the aniline is crucial. This prevents localized increases in temperature and ensures the nitrous acid is consumed as it is formed.
-
Excess Nitrous Acid: While a slight excess of nitrous acid is necessary to ensure complete diazotization, a large excess can lead to side reactions and increase the rate of decomposition of the diazonium salt.
-
Verification: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, the excess can be quenched by the careful addition of a small amount of urea or sulfamic acid until the test is negative.
-
Issue 2: The crude product has a distinct yellow/orange color that is difficult to remove by simple recrystallization.
This coloration is often indicative of the presence of azo-coupling byproducts.
Root Cause & Solutions:
-
Azo-coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. The most likely coupling partner in the reaction mixture is the unreacted starting material, 4-fluoro-5-methyl-2-nitroaniline.
-
Mitigation:
-
Ensure Complete Diazotization: By following the temperature and reagent addition guidelines in the previous section, you minimize the concentration of unreacted aniline available for coupling.
-
Order of Addition: Adding the aniline solution to the acidic nitrite solution (reverse addition) can sometimes minimize coupling, although this can be technically challenging to control the temperature.
-
Purification: Azo dyes are often highly colored and can be removed by column chromatography on silica gel. They may also be removed by treatment of the crude product solution with activated carbon (charcoal) followed by filtration, although this may lead to some loss of the desired product.
-
-
Troubleshooting Workflow:
Caption: Decision tree for common impurity issues.
Experimental Protocols
Protocol 1: Column Chromatography for the Removal of Azo Dyes and Other Polar Impurities
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection flasks
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 98:2 hexanes:ethyl acetate. The desired product is relatively non-polar and should elute before the more polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC). The yellow/orange azo dyes will typically move much slower down the column.
-
Solvent Gradient (Optional): If the impurities are strongly adsorbed, the polarity of the eluent can be gradually increased (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to wash them off the column after the desired product has been collected.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Elution Order (from first to last):
-
This compound (Product)
-
Unreacted 4-fluoro-5-methyl-2-nitroaniline
-
4-Fluoro-5-methyl-2-nitrophenol
-
Azo-coupling Byproduct
References
- General Sandmeyer Reaction Reviews: For a comprehensive overview of the Sandmeyer reaction, its mechanism, and various applications, recent reviews in journals such as Chemical Reviews or Angewandte Chemie Intern
- Organic Chemistry Textbooks: Standard organic chemistry textbooks provide detailed explanations of electrophilic aromatic substitution and the Sandmeyer reaction. Refer to authors such as Clayden, Greeves, Warren, and Wothers, or Vollhardt and Schore.
-
Chemical Supplier Information: Chemical suppliers like MilliporeSigma (formerly Sigma-Aldrich), TCI, and Alfa Aesar often provide basic physical and safety data for the starting materials and the final product. The CAS number for 4-Fluoro-5-methyl-2-nitrophenol is 182880-62-2.[1]
- Spectroscopic Databases: Spectral data for related compounds can be found in databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
-
Nitration of Substituted Benzenes: For understanding the regioselectivity of nitration reactions, which is relevant if considering alternative synthetic routes, publications focusing on physical organic chemistry and reaction mechanisms are valuable.[2][3][4][5][6][7]
Sources
- 1. 182880-62-2|4-Fluoro-5-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stmarys-ca.edu [stmarys-ca.edu]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Bromonitrobenzenes
A Senior Application Scientist's Guide to Mitigating Dehalogenation
Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with challenging electron-deficient substrates, specifically bromonitrobenzenes. Unwanted dehalogenation (or hydrodehalogenation) is a frequent and frustrating side reaction that can significantly lower the yield of your desired product and complicate purification.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you understand the root causes of dehalogenation and implement effective solutions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling?
A1: Dehalogenation is a common side reaction where the halogen atom (in this case, bromine) on your starting material is replaced by a hydrogen atom, leading to the formation of nitrobenzene instead of your desired cross-coupled product.[1][2] This process, also known as hydrodehalogenation, effectively reduces your starting material, consuming it in an unproductive pathway and lowering the overall yield.[1]
Q2: Why are bromonitrobenzenes particularly susceptible to dehalogenation?
A2: The strong electron-withdrawing nature of the nitro group makes the C-Br bond highly polarized and susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[3][4] However, this same electron deficiency makes the resulting aryl-palladium intermediate more prone to side reactions. The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1][5] These Pd-H species can arise from various sources in the reaction mixture and can react with the aryl-palladium intermediate to produce the dehalogenated arene.
Q3: What is the primary mechanism of dehalogenation?
A3: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) intermediate.[1] This can occur through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[2][6] Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive elimination of Ar-H (the dehalogenated product) from an Ar-Pd-H intermediate.
Q4: Which reaction parameters are most critical to control for minimizing dehalogenation?
A4: The most critical parameters to control are the choice of ligand , base , and solvent . The reaction temperature also plays a significant role. A careful selection of these components can dramatically shift the reaction outcome from favoring the undesired dehalogenation to favoring the desired cross-coupling product.
Visual Guide 1: Competing Catalytic Pathways
The following diagram illustrates the desired cross-coupling cycle versus the competing dehalogenation pathway. Understanding this competition is key to troubleshooting.
Caption: Desired vs. undesired catalytic pathways.
In-Depth Troubleshooting Guide
Problem: High Levels of Dehalogenated Byproduct (e.g., >10% Nitrobenzene)
This is the most common issue. The goal is to accelerate the desired productive cycle (left side of the diagram above) and/or suppress the formation of the Pd-H species that initiates the dehalogenation cycle (right side).
Potential Cause 1: Inappropriate Ligand Choice
-
Why it Matters: The ligand is arguably the most important factor in a palladium-catalyzed cross-coupling. It modulates the catalyst's stability, activity, and selectivity. For electron-deficient substrates like bromonitrobenzenes, the ligand must promote a very fast rate of reductive elimination of the desired product to outcompete the dehalogenation pathway.[7]
-
Solution:
-
Switch to Bulky, Electron-Rich Biaryl Monophosphine Ligands: Ligands developed by the Buchwald group are the industry standard for challenging couplings.[7][8] They sterically favor the formation of monoligated palladium species, which are highly active and can accelerate the rate-limiting reductive elimination step.[7]
-
Recommended Ligands: SPhos, XPhos, or RuPhos. These have demonstrated high efficacy in suppressing dehalogenation.
-
Avoid: Simple, less bulky phosphines like PPh₃ or P(o-tol)₃ may be insufficient for this substrate class.
-
Potential Cause 2: Base is Too Strong or Acting as a Hydride Source
-
Why it Matters: The base is crucial for the transmetalation step (in Suzuki reactions) or for deprotonating the amine (in Buchwald-Hartwig aminations).[3][8] However, strong alkoxide bases, particularly sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate isobutylene and a hydride, which can then form a Pd-H species.[5][9]
-
Solution:
-
Switch to a Milder Inorganic Base: Carbonate or phosphate bases are generally much less prone to generating hydride species.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Actionable Tip: If you must use an alkoxide (e.g., for a Buchwald-Hartwig amination), consider using a weaker one like potassium tert-butoxide or switching to a different base class entirely if the reaction allows.
-
Potential Cause 3: Inappropriate Solvent Choice
-
Why it Matters: Solvents can be a direct source of hydrides. Protic solvents like methanol or ethanol can readily react with the palladium complex to form Pd-H species. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than non-polar alternatives.[2]
-
Solution:
-
Use Aprotic, Non-coordinating Solvents: These solvents are less likely to participate directly in the reaction or generate hydride species.
-
Recommended Solvents: Toluene, Dioxane, or THF.
-
Control Water Content: While often considered a hydride source, the role of water can be complex. In some cases, using anhydrous conditions is best.[1] However, for bases like K₃PO₄, a small amount of water is often necessary to ensure its solubility and activity.[10] If running anhydrous, ensure all reagents and solvents are rigorously dried. If dehalogenation persists, consider adding a few equivalents of water to see if it improves the rate of the desired reaction more than the side reaction.
-
Potential Cause 4: Reaction Temperature is Too High
-
Why it Matters: Like any competing reaction, the rates of productive coupling versus dehalogenation can have different dependencies on temperature. Often, higher temperatures can disproportionately accelerate the rate of dehalogenation.[2]
-
Solution:
-
Screen Lower Temperatures: Start your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. While the reaction may be slower, the selectivity for the desired product may be significantly higher. The goal is to find the "sweet spot" where the desired reaction proceeds at an acceptable rate while minimizing the dehalogenation byproduct.
-
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[7] |
| Base | NaOtBu, other strong alkoxides | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are less likely to generate Pd-H species via β-hydride elimination.[1][9] |
| Solvent | Alcohols (MeOH, EtOH), DMF | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents minimize the risk of acting as a hydride source.[2][11] |
| Temperature | Excessively high (e.g., >110 °C) | Screen 60-100 °C | Lower temperatures can improve selectivity by slowing the dehalogenation pathway.[2] |
Visual Guide 2: Troubleshooting Decision Tree
If you are observing significant dehalogenation, use this decision tree to guide your optimization strategy.
Caption: A step-by-step troubleshooting workflow.
Optimized Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene
This protocol provides a robust starting point for minimizing dehalogenation based on the principles discussed.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
-
Degassed Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent (toluene). Stir for 5-10 minutes. This helps in the efficient formation of the active catalyst.
-
Reagent Addition: Add the catalyst pre-mixture to the main reaction flask, followed by the remaining anhydrous toluene and a small amount of degassed water (approximately 10% v/v of the toluene). The addition of water is critical for activating the K₃PO₄.
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture. This is critical to remove oxygen, which can deactivate the catalyst. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubbling a stream of argon or nitrogen through the solution for 15-20 minutes can be used.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The lower temperature is chosen deliberately to suppress the dehalogenation side reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the nitrobenzene byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Guram, A. S., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH Public Access. Retrieved from [Link]
-
Li, G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Hudson, J. B., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Schmidt, A. F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Catalysis. Retrieved from [Link]
-
Andrew, D. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Sajiki, H., et al. (2005). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Retrieved from [Link]
-
Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Said, N. R., et al. (2018). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Newman, N. R., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Retrieved from [Link]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to the unique and often complex challenges encountered during the purification of fluorinated organic compounds. For researchers in medicinal chemistry, materials science, and drug development, the introduction of fluorine atoms into a molecule can dramatically alter its biological and physical properties.[1][2] However, these same alterations bring about significant purification hurdles.
This guide is structured to provide direct, actionable solutions to common problems, moving from rapid-fire FAQs to in-depth troubleshooting for specific laboratory techniques. The advice herein is grounded in the fundamental principles of physical organic chemistry, tailored to the peculiar nature of the carbon-fluorine bond.
Critical Safety Briefing: Handle with Extreme Care
Before attempting any purification, it is imperative to recognize the heightened safety risks associated with many fluorinated compounds and fluorinating agents.
-
Engineering Controls are Mandatory: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a certified chemical fume hood to prevent inhalation exposure.[3][4] For highly hazardous or moisture-sensitive reagents, a glove box is recommended.[3]
-
Personal Protective Equipment (PPE): Standard lab attire is insufficient.
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield worn over goggles is essential when there is a significant splash risk.[3]
-
Hand Protection: Glove selection must be based on the specific compound and solvent used. Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or easily absorbed substances.[3]
-
-
Emergency Preparedness (HF Risk): Many fluorination reactions can produce hydrogen fluoride (HF) upon quenching or exposure to moisture.[5] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.
-
Waste Disposal: Fluorinated waste must be segregated and disposed of according to your institution's hazardous waste protocols. Do not mix with standard organic waste streams unless explicitly permitted.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated compound eluting much faster than its non-fluorinated analog on a C18 reversed-phase column?
This is a common and often counterintuitive observation. While fluorine is highly electronegative, leading one to expect increased polarity, highly fluorinated segments of a molecule are actually "lipophobic" or "fluorophilic." They are repelled by the hydrocarbon chains of a C18 stationary phase, leading to reduced retention and earlier elution compared to their hydrocarbon counterparts.[6][7] This effect is a cornerstone of "fluorous chemistry."[1]
Q2: My fluorinated compound is an oil that refuses to crystallize. What are the first things I should try?
Fluorination can significantly disrupt typical crystal packing motifs.[8] The weak, non-directional nature of fluorine interactions can lead to low melting points and a preference for disordered states.[9] First, try a broader range of solvents, including those with some fluorine content (e.g., trifluorotoluene) to encourage fluorophilic interactions. If that fails, consider chromatography on a fluorinated stationary phase ("fluorous solid-phase extraction") which can sometimes deliver the compound in a high state of purity that is more amenable to crystallization.
Q3: How can I remove residual fluorinating agents like DAST or Deoxo-Fluor® from my reaction mixture?
These reagents are reactive and must be carefully quenched. A common procedure involves slowly adding the reaction mixture to a stirred, cooled solution of saturated aqueous sodium bicarbonate.[10] However, byproducts can still be difficult to separate. A secondary quench with a small amount of an alcohol (e.g., methanol) can help consume any remaining reagent. Subsequent purification via flash chromatography on silica gel is often necessary. Be aware that these reagents can degrade on silica, so a swift purification is recommended.
Q4: What is the most reliable way to determine the purity of my final fluorinated compound?
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is arguably the gold standard.[11] It is highly specific to your fluorinated analyte and, unlike chromatographic methods, does not require a reference standard of the compound itself.[11] A certified internal standard of known purity is used for quantification, providing an absolute measure of purity.[11] For routine checks, ¹H NMR and LC-MS are also essential, but ¹⁹F NMR provides direct confirmation and quantification of the fluorinated species.
Troubleshooting Guide: Chromatography
The unique electronic nature and weak intermolecular interactions of organofluorine compounds often lead to atypical chromatographic behavior.
Logical Workflow for Chromatography Method Selection
Caption: Decision workflow for selecting a suitable chromatography method.
Problem: Co-elution with Non-Fluorinated Analogs on C18
| Problem | Causality | Troubleshooting Solutions |
| Co-elution or Poor Resolution on C18 | The "lipophobic" nature of the fluorinated moiety reduces interaction with the C18 phase, collapsing its retention time to be closer to other components.[6] | 1. Switch to a PFP Stationary Phase: Pentafluorophenyl (PFP) phases offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions not present on C18 phases.[7][12] 2. Use a Fluorinated Mobile Phase Modifier: Adding 2,2,2-trifluoroethanol (TFE) to the mobile phase can increase retention of fluorinated analytes on a standard C18 column by modifying the stationary phase surface.[6][13] 3. Increase Temperature: For some fluorinated amphiphiles, higher temperatures (e.g., 45°C) can surprisingly improve separation efficiency, though it may reduce absolute retention time.[13] |
| Poor Peak Shape (Tailing) | Secondary interactions, often with surface silanol groups on the silica backbone, can cause peak tailing, especially for basic fluorinated compounds.[12][14] | 1. Use a Low-pH Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups. 2. Choose a PFP Column: PFP phases sometimes exhibit greater retention for basic analytes due to strong ion-exchange interactions, which can be modulated for better peak shape.[12] |
| Compound Decomposition on Silica Gel | The acidic nature of standard silica gel can degrade sensitive functional groups, a problem that can be exacerbated by the electron-withdrawing nature of fluorine.[15] | 1. Deactivate the Silica: Pre-treat the column by flushing with a solvent system containing a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in the eluent). 2. Switch to an Alternative Stationary Phase: Use neutral alumina or Florisil® for flash chromatography if the separation is not overly complex.[15] |
Experimental Protocol: Method Development with a PFP Column
Objective: To resolve a fluorinated target compound from a key non-fluorinated impurity.
-
Initial Scouting:
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (select appropriate wavelength) and/or MS.
-
-
Analysis of Initial Run:
-
Observe the elution order. PFP phases can provide different elution orders compared to C18, which is a powerful tool for enhancing selectivity.[7]
-
If the peaks are unresolved but show some separation, proceed to optimization.
-
If the peaks are completely co-eluted, consider switching the organic modifier from acetonitrile to methanol, as this can alter the selectivity.
-
-
Optimization:
-
Shallow Gradient: Based on the elution time from the scouting run, create a much shallower gradient around that percentage of Mobile Phase B. For example, if the compound eluted at 60% B, try a gradient of 50% to 70% B over 20 minutes.
-
Isocratic Hold: If a shallow gradient provides good separation, you can convert it to an isocratic method for simplicity and robustness.
-
Temperature Adjustment: If resolution is still marginal, try increasing the column temperature to 35°C or 40°C. This can improve efficiency and may alter selectivity.[13]
-
Troubleshooting Guide: Crystallization
The high electronegativity and low polarizability of fluorine significantly alter intermolecular forces, making crystallization unpredictable.
Conceptual Diagram of Intermolecular Forces
Caption: Fluorination alters dominant intermolecular forces in crystal packing.
Problem: Failure to Crystallize (Oiling Out or Amorphous Solid)
| Problem | Causality | Troubleshooting Solutions |
| Compound "Oils Out" of Solution | The compound is precipitating from the solution faster than it can form an ordered crystal lattice. This often happens when a solution is cooled too quickly or when the anti-solvent is added too rapidly. | 1. Slow Down the Process: Use vapor diffusion (anti-solvent in a sealed chamber) or slow evaporation instead of rapid cooling or addition. 2. Use a Solvent/Anti-Solvent System with Higher Viscosity: A more viscous medium can slow molecular movement, giving molecules more time to orient themselves correctly. 3. Add a Seed Crystal: If you have even a tiny amount of solid material, adding it to a supersaturated solution can initiate crystallization. |
| Forms an Amorphous Solid or Glass | The molecule has low rotational energy barriers and multiple low-energy conformations, allowing it to "freeze" in a disordered state rather than arranging into a crystal. Fluorinated tails can be particularly disordered.[16] | 1. Try Solvent Systems that Promote Specific Interactions: If your molecule has a hydrogen-bond donor/acceptor, use a solvent that does not compete for these interactions (e.g., toluene instead of ethanol). 2. Explore "Fluorous" Solvents: Use solvents like trifluorotoluene or perfluorohexanes as part of the solvent/anti-solvent system. This can encourage the fluorinated portions of the molecules to aggregate, promoting self-assembly.[1][9] |
| Remains Soluble in All Common Solvents | The molecule may be too "greasy" or may lack strong intermolecular interactions needed to overcome the energy of solvation. | 1. Use Highly Non-Polar Anti-Solvents: Try precipitating the compound from a solvent like dichloromethane by adding a very non-polar anti-solvent like pentane or hexane. 2. Consider Co-crystallization: If your molecule has a site for strong interaction (e.g., a basic nitrogen), try adding a co-former (e.g., a dicarboxylic acid) to form a salt or co-crystal with a more robust crystal lattice. |
Troubleshooting Guide: Removal of Reagents & Purity Assessment
A final product is only as pure as its analysis confirms. For fluorinated compounds, this requires specific techniques.
Problem: Ambiguous or Complex NMR Spectra
| Problem | Causality | Troubleshooting Solutions |
| Complex, Overlapping ¹⁹F NMR Signals | Multiple fluorine environments, diastereomers, or higher-order coupling can make spectra difficult to interpret and quantify. | 1. Use a Higher Field NMR: A higher field strength spectrometer increases chemical shift dispersion, which can resolve overlapping peaks.[11] 2. Change the NMR Solvent: Different solvents can induce differential chemical shifts, potentially resolving the overlap.[11] 3. Utilize 2D NMR Techniques: Experiments like ¹H-¹⁹F HETCOR can help assign specific fluorine signals to their corresponding protons, aiding in spectral interpretation.[11] |
| Broad ¹H NMR Signals for Protons Near Fluorine | Coupling to fluorine (JHF) can broaden proton signals, obscuring multiplicity and integration. | 1. Run a ¹H{¹⁹F} Decoupled Spectrum: This experiment removes all coupling to fluorine, resulting in sharp proton signals and allowing for accurate integration and multiplicity analysis. |
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
Objective: To determine the absolute purity of a fluorinated final product.
-
Prepare the Internal Standard (IS):
-
Choose a certified internal standard that has a simple ¹⁹F NMR spectrum (ideally a singlet) and a chemical shift that does not overlap with your analyte. A common standard is trifluorotoluene or 1-fluoro-4-(trifluoromethyl)benzene.
-
Accurately weigh a precise amount of the IS into a vial (e.g., 10.0 mg). Dissolve it in a known volume of a suitable deuterated solvent (e.g., 10.0 mL CDCl₃) to create a stock solution of known concentration.
-
-
Prepare the Analyte Sample:
-
Accurately weigh a precise amount of your purified fluorinated compound (the analyte) into an NMR tube (e.g., 5.0 mg).
-
-
Combine and Analyze:
-
Using a calibrated pipette or gas-tight syringe, add a precise volume of the IS stock solution to the NMR tube containing your analyte (e.g., 500 µL).
-
Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of both the analyte and standard) to allow for complete relaxation and ensure accurate integration.
-
-
Calculate Purity:
-
Carefully integrate a well-resolved signal for the analyte and the signal for the internal standard.
-
The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * 100
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms giving rise to the integrated signal
-
MW = Molecular weight
-
W = Weight of the substance in the NMR tube (for the analyte) or total weight (for the IS in the stock solution, adjusted for the volume added).
-
This method provides a highly accurate and defensible purity value, essential for drug development and regulatory submissions.[11]
References
- analytical techniques for assessing the purity of fluorinated intermediates - Benchchem.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate.
- Safety and handling of fluorinated organic compounds - Benchchem.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
- Organofluorine chemistry - Wikipedia.
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI.
- Technical Support Center: Synthesis of Organofluorine Compounds - Benchchem.
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International.
- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
- Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate.
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for the Cross-Coupling of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. The unique electronic and steric properties of this substrate—namely, the strong electron-withdrawing nitro group and the ortho-methyl substituent—present specific challenges and opportunities. Temperature is a critical parameter that dictates not only the reaction rate but also the pathway, influencing yield, purity, and catalyst stability. This document is structured as a series of frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses the most common queries related to temperature effects in the cross-coupling of this specific aryl bromide.
Q1: My reaction shows low or no conversion of the starting material. Is the reaction temperature too low?
A: While an insufficient temperature is a primary suspect, it is crucial to consider the substrate's electronic nature. The this compound substrate is highly electron-deficient due to the nitro and fluoro groups. This property inherently facilitates the oxidative addition step, which is often the rate-limiting part of the catalytic cycle for aryl bromides.[1]
However, other factors can mimic the symptoms of low temperature:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may require higher temperatures. Modern, more active catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can significantly lower the activation energy for oxidative addition, enabling reactions at lower temperatures.[2]
-
Steric Hindrance: The methyl group ortho to the bromine can sterically hinder the approach of the bulky palladium catalyst, necessitating higher thermal energy to overcome this barrier.
-
Base and Solvent System: The base must be sufficiently strong and soluble to activate the boronic acid for transmetalation.[3] An inadequate base or poor solvent choice can stall the reaction regardless of temperature.
Recommendation: Before concluding the temperature is too low, verify the integrity of your catalyst, base, and solvent. If these are confirmed to be optimal, a stepwise increase in temperature from a baseline of 80 °C in 10-15 °C increments is a logical next step. Monitor each temperature point for conversion and byproduct formation.
Q2: I'm observing significant byproduct formation, particularly hydrodehalogenation (de-bromination) and boronic acid homocoupling. How does temperature influence these side reactions?
A: Elevated temperatures can accelerate not only the desired reaction but also detrimental side pathways.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This side reaction can be promoted at higher temperatures, which may facilitate alternative catalytic cycles involving hydride sources (e.g., from solvent or base impurities) or promote catalyst decomposition pathways that generate hydrides.[4]
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid partner is often initiated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst. However, high temperatures can exacerbate this by increasing the rate of catalyst decomposition, which can also lead to homocoupling.[5]
Recommendation: Aim for the minimum effective temperature—the lowest temperature that provides a reasonable reaction rate and high conversion. If side products are significant at 100 °C, for example, consider reducing the temperature to 85-90 °C and allowing for a longer reaction time. Running the reaction under strictly anaerobic conditions is critical to minimize homocoupling.
Q3: My reaction mixture turns black at higher temperatures (>100 °C) and the final yield is poor. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This is an agglomerated, heterogeneous, and catalytically inactive form of palladium. This process is highly temperature-dependent.
The thermal stability of the palladium catalyst is intrinsically linked to the supporting ligand.[6] While simple phosphine ligands like PPh₃ are common, they may not provide sufficient stability at elevated temperatures. The use of bulky, electron-rich biarylphosphine ligands can create more thermally robust catalytic species that resist decomposition.
Recommendation: If you observe palladium black formation, immediately reduce the reaction temperature. If a lower temperature results in an unacceptably slow reaction, the catalyst system must be changed. Switch to a palladium precatalyst paired with a more thermally stable ligand, such as SPhos or XPhos, which are designed to maintain catalyst integrity at higher temperatures.
Q4: Can the ortho-nitro group cause specific complications at elevated temperatures?
A: Yes. While the C-NO₂ bond is generally robust under typical Suzuki conditions, the nitro group is redox-active and a potent coordinating group. At excessively high temperatures, there is a risk of:
-
Coordination to Palladium: The nitro group could coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Undesired Reduction: In the presence of certain additives or under harsh conditions, the nitro group could be partially or fully reduced, leading to a complex mixture of products.
-
Denitrative Coupling: Although this typically requires specific catalytic systems, the C-NO₂ bond can be cleaved in some cross-coupling reactions, highlighting its potential reactivity.[7]
Recommendation: Employ the mildest possible temperature to avoid engaging the nitro group in side reactions. A typical ceiling for this type of substrate should be around 110-120 °C, with optimization focused on the 80-100 °C range.
Section 2: Systematic Protocol for Temperature Optimization
A systematic approach is essential for efficiently determining the optimal reaction temperature. This protocol uses a parallel screening method to evaluate multiple temperatures simultaneously.
Experimental Protocol: Parallel Temperature Screening
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution containing the solvent (e.g., 1,4-Dioxane/H₂O, 4:1), degassed base (e.g., K₃PO₄, 3.0 equivalents), and the boronic acid partner (1.2 equivalents).
-
Reaction Setup:
-
Arrange four reaction vials, each containing a magnetic stir bar.
-
To each vial, add this compound (1.0 equivalent, e.g., 0.2 mmol).
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1 mol%; SPhos, 2.5 mol%).
-
Seal the vials with septa.
-
-
Initiation:
-
Using a syringe, add the appropriate volume of the prepared stock solution to each vial.
-
Purge the headspace of each vial with argon for 2 minutes.
-
-
Execution:
-
Place each vial in a separate, pre-heated reaction block or oil bath set to the screening temperatures (e.g., T1=70 °C, T2=85 °C, T3=100 °C, T4=115 °C ).
-
Begin stirring simultaneously.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.
-
Quench the aliquots with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by LC-MS or GC-MS to determine the ratio of starting material, desired product, and key byproducts (e.g., dehalogenated starting material, homocoupled boronic acid).
-
-
Data Interpretation: Continue the reaction, taking time points as necessary (e.g., 4h, 8h, 24h). Collate the data to identify the temperature that provides the best balance of reaction rate and selectivity.
Data Summary Table for Optimization
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Dehalogenation (%) | Homocoupling (%) | Observations |
| 70 | 2 | 15 | 14 | <1 | <1 | Clear, light yellow solution |
| 70 | 8 | 65 | 62 | <1 | <1 | - |
| 85 | 2 | 70 | 68 | 2 | <1 | Clear, amber solution |
| 85 | 8 | >98 | 95 | 2 | <1 | Reaction complete |
| 100 | 2 | >98 | 92 | 5 | 2 | Darkening of solution |
| 100 | 8 | >98 | 90 | 6 | 3 | - |
| 115 | 2 | >98 | 75 | 15 | 8 | Black precipitate (Pd black) |
| 115 | 8 | >98 | 70 | 18 | 10 | - |
This is example data. Your results will vary based on the specific coupling partner, catalyst, and other conditions.
From the example data above, 85 °C emerges as the optimal temperature, offering excellent yield and minimal byproduct formation within a reasonable timeframe.
Section 3: Mechanistic Considerations and Visualizations
Understanding how temperature influences each step of the catalytic cycle is key to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
Caption: Fig 1. Suzuki Cycle & Temperature Effects
-
Oxidative Addition: This step involves the insertion of the Pd(0) catalyst into the Carbon-Bromine bond. Its rate is highly dependent on temperature. For electron-deficient substrates like this one, the barrier is lower, but heat is still often required.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is more dependent on the base and solvent than on temperature, but its rate will still increase with heat.
-
Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst. This is typically a fast, exothermic step. The main influence of high temperature here is negative, as it can promote catalyst decomposition, which competes with this productive step.[9]
Section 4: Troubleshooting Workflow
When encountering issues, a logical workflow can help diagnose the root cause efficiently.
Caption: Fig 2. Troubleshooting Flowchart
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction - Myers Group. Harvard University. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of solvent choice on the reactivity of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction outcomes, overcome common experimental hurdles, and ensure the integrity of your results.
Introduction to the Reactivity of this compound
This compound is a highly activated aromatic compound, primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen substituents significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This electronic arrangement is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is a key step in the SNAr mechanism.[1][2][3]
The choice of solvent is a critical parameter that can dramatically influence the rate, yield, and even the regioselectivity of SNAr reactions involving this substrate. Solvents do more than just dissolve reactants; they actively participate in the reaction by solvating ions, stabilizing transition states, and in some cases, can even act as competing nucleophiles.[4][5] This guide will delve into the nuances of solvent selection to help you navigate the complexities of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing a systematic approach to troubleshooting.
Q1: My SNAr reaction is showing a very low yield or is not proceeding at all. What are the likely causes and how can I fix this?
A1: Low or no yield in an SNAr reaction with a highly activated substrate like this compound often points to issues with reaction conditions, particularly the solvent and the nucleophile.
-
Insufficient Nucleophile Reactivity: Your chosen nucleophile may be too weak or sterically hindered.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more reactive conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Inappropriate Solvent Choice: The solvent may be hindering the nucleophile's reactivity.
-
Protic Solvents: Protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its "nakedness" and nucleophilicity.[4][6] This significantly slows down the reaction.
-
Nonpolar Aprotic Solvents: Solvents like toluene or hexane are generally poor choices for SNAr reactions as they do not effectively dissolve and stabilize the ionic intermediates.[7]
-
Solution: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).[4] These solvents excel at solvating the cation of the nucleophile's salt, leaving the anionic nucleophile more exposed and reactive.[4][8]
-
Q2: I'm observing multiple products on my TLC or LC-MS, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge. Here are some likely culprits and their solutions:
-
Di-substitution: The product of the initial substitution may still be reactive enough to undergo a second substitution, especially if you have an excess of the nucleophile.
-
Solution: Carefully control the stoichiometry of your nucleophile, aiming for a 1:1 molar ratio with the substrate. Running the reaction at a lower temperature can also help to favor the mono-substituted product.[4]
-
-
Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, leading to undesired byproducts.[4]
-
Solution: Opt for a non-reactive, polar aprotic solvent. If a protic solvent is unavoidable, use it at the lowest possible temperature to minimize solvolysis.
-
-
Hydrolysis: Water present in your reaction can act as a nucleophile, leading to the formation of phenolic byproducts.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Q3: The reaction is proceeding, but the regioselectivity is not what I expected. How does the solvent influence which halogen is substituted?
A3: In this compound, both the bromine and fluorine atoms are potential leaving groups. Generally, in SNAr reactions, the rate of displacement follows the order F > Cl > Br > I, because the more electronegative fluorine atom is better at stabilizing the negative charge in the transition state.[2] However, solvent can play a role.
-
Polar Protic Solvents: These solvents can hydrogen bond with the leaving group in the transition state, which can influence the relative rates of departure.
-
Nonpolar Solvents: In some cases, nonpolar solvents have been shown to favor ortho-selectivity through the formation of a six-membered polar transition state.[9]
-
Solution: To favor substitution of the more labile fluorine atom, a polar aprotic solvent is generally the best choice. If you are targeting substitution at the bromine position, you may need to explore a wider range of solvents and reaction conditions, potentially including less polar options, though this is less common for SNAr.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMSO and DMF so effective for SNAr reactions?
A1: Polar aprotic solvents are the preferred medium for most SNAr reactions for two primary reasons:
-
Enhanced Nucleophilicity: They are excellent at solvating cations but poor at solvating anions.[4][8] When a salt of a nucleophile (e.g., NaNu) is dissolved in a polar aprotic solvent, the cation (Na+) is surrounded and stabilized by the solvent molecules. The anion (Nu-), however, is left relatively "naked" and highly reactive.
-
Stabilization of the Meisenheimer Complex: The polar nature of these solvents helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[3]
Q2: Can I use a protic solvent for my SNAr reaction?
A2: While it is generally not recommended, there are instances where protic solvents can be used. However, you should be aware of the following:
-
Reduced Reaction Rate: As mentioned, protic solvents will solvate and deactivate the nucleophile through hydrogen bonding, leading to a slower reaction.[4][6]
-
Potential for Solvolysis: The solvent itself may act as a nucleophile, leading to side products.[4] If you must use a protic solvent, you may need to compensate by using a stronger nucleophile, a higher reaction temperature, or longer reaction times.
Q3: How does temperature affect my SNAr reaction in different solvents?
A3: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, in the context of solvent choice:
-
In polar aprotic solvents , reactions often proceed at a reasonable rate at moderate temperatures (e.g., 80-120 °C).[4] In some cases, with highly activated substrates and strong nucleophiles, reactions can even occur at room temperature.
-
In protic or less polar solvents , higher temperatures are often required to achieve a satisfactory reaction rate. However, this also increases the risk of side reactions, including decomposition.
Q4: What is the role of the methyl group on the aromatic ring?
A4: The methyl group is an electron-donating group. In the context of SNAr, electron-donating groups generally have a deactivating effect as they destabilize the negatively charged Meisenheimer intermediate. However, in this compound, the powerful activating effect of the nitro group overcomes the deactivating effect of the methyl group. The methyl group's primary influence will be on the regioselectivity and the electronic properties of the final product.
Data Summary: Solvent Effects on SNAr Reactions
| Solvent Type | Examples | Effect on Nucleophile | Reaction Rate | Potential Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Enhances reactivity ("naked" anion)[4][8] | Fast | Hygroscopic (can lead to hydrolysis) |
| Polar Protic | Water, Methanol, Ethanol | Decreases reactivity (solvation via H-bonding)[4][6] | Slow | Solvolysis, reduced nucleophilicity |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Poor solubility of ionic reactants | Very Slow/No Reaction | Poor solubility, low reaction rates |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Add the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine to remove the polar aprotic solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the SNAr Mechanism and Solvent Effects
Caption: The SNAr mechanism and the influence of solvent type on nucleophile reactivity.
Caption: A troubleshooting workflow for optimizing low-yield SNAr reactions.
References
-
University of Leeds. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Retrieved from [Link]
-
ACS Publications. (2020). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]
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WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-Fluoro-Methyl-Nitrobenzene Isomers in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern aromatic reactivity is paramount. This guide provides an in-depth comparison of the reactivity of various bromo-fluoro-methyl-nitrobenzene isomers towards nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric influences of each substituent to build a predictive framework for reactivity, supported by mechanistic principles and a foundational experimental protocol.
The SNAr Mechanism: A Two-Step Dance
Nucleophilic aromatic substitution is not a concerted process like SN2, nor does it typically involve unstable aryl cations like SN1. Instead, it proceeds via a distinct two-step addition-elimination mechanism.[1][2] The cornerstone of this pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
The reaction rate is almost always dictated by the first step: the attack of the nucleophile on the electron-deficient aromatic ring to form the Meisenheimer complex.[5][6][7] This step temporarily breaks the ring's aromaticity, representing the primary activation barrier. The second step, the expulsion of the leaving group, is typically fast as it restores the highly stable aromatic system.[7][8]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Key Factors Governing Isomer Reactivity
The relative reactivity of bromo-fluoro-methyl-nitrobenzene isomers is a multifactorial puzzle. The interplay between the leaving group, the activating nitro group, and the methyl substituent dictates the stability of the Meisenheimer complex and, consequently, the overall reaction rate.
The Leaving Group: Fluorine's Counterintuitive Superiority
In stark contrast to SN1 and SN2 reactions where bromide is a better leaving group than fluoride, the opposite is true in SNAr reactions.[1] The reactivity order is F > Cl > Br > I.[6][9] This reversal stems from the rate-determining step (RDS). Since the C-X bond is not broken in the RDS, the leaving group's ability is less critical than its electronic effect on the ring.[5][6]
Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I).[5][8] This effect significantly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the slow addition step and accelerating the overall reaction.[1][5] Therefore, isomers where the fluorine atom is the leaving group will be significantly more reactive than their bromo counterparts.
The Nitro Group: The Engine of Activation
The SNAr reaction requires the presence of strong electron-withdrawing groups (EWGs) to make the electron-rich aromatic ring susceptible to nucleophilic attack. The nitro (-NO₂) group is a quintessential activator. Its efficacy is maximized when it can stabilize the negative charge of the Meisenheimer complex through resonance (-M effect).
This resonance stabilization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack (the carbon bearing the leaving group).[10][11][12] A meta-positioned nitro group can only offer weaker inductive stabilization.[12][13] Consequently, isomers with ortho or para nitro groups relative to the leaving halogen are orders of magnitude more reactive.[12][14]
The Methyl Group: A Dual Role of Sterics and Electronics
The methyl (-CH₃) group introduces both steric and electronic effects that can either hinder or slightly promote the reaction.
-
Electronic Effect : As an electron-donating group (+I effect), the methyl group slightly destabilizes the anionic Meisenheimer complex, leading to a modest decrease in reactivity compared to an unsubstituted analogue.
-
Steric Effect : An ortho-positioned methyl group can cause significant steric hindrance.[15][16] This crowding can impede the nucleophile's approach to the reaction center and hinder the formation of the planar Meisenheimer complex, drastically reducing the reaction rate.[17] This steric retardation is generally the most significant effect of an ortho-methyl group.
Comparative Reactivity Analysis
Let's apply these principles to predict the reactivity of representative isomers. We will assume the reaction involves displacement of a halogen.
Caption: Predicted reactivity hierarchy of select bromo-fluoro-methyl-nitrobenzene isomers.
Predicted Reactivity Order (Highest to Lowest):
-
Isomers with Fluorine as the Leaving Group & Ortho/Para -NO₂ : These will be the most reactive. The powerful activation from the nitro group and the superior inductive stabilization from the fluorine atom create the most stable Meisenheimer complex. An example is 4-bromo-1-fluoro-2-methyl-5-nitrobenzene (reacting at the F position).
-
Isomers with Bromine as the Leaving Group & Ortho/Para -NO₂ : These are less reactive than their fluoro-analogues due to the less effective stabilization of the intermediate by bromine.[13] An example is 2-bromo-1-fluoro-3-methyl-4-nitrobenzene (reacting at the Br position).
-
Isomers with Fluorine as the Leaving Group & Meta -NO₂ : The lack of resonance stabilization from the meta-nitro group significantly reduces reactivity, making these isomers much slower to react than those with ortho/para activation.
-
Isomers with Bromine as the Leaving Group & Meta -NO₂ : These combine two unfavorable factors: a poorer leaving group and weaker activation, resulting in very low reactivity.
-
Sterically Hindered Isomers : Any isomer with a methyl group positioned ortho to the site of nucleophilic attack will be the least reactive, regardless of other factors. The steric blockade can often prevent the reaction entirely under standard conditions.[16][17] An example is 1-bromo-2-fluoro-3-methyl-4-nitrobenzene (reacting at the F position).
| Isomer Example (Substitution at C1) | Leaving Group | -NO₂ Position | -CH₃ Position | Predicted Relative Reactivity | Key Factors |
| 1-Fluoro -2-methyl-4-nitrobenzene | F | para | ortho | Low | High Steric Hindrance |
| 1-Fluoro -4-methyl-2-nitrobenzene | F | ortho | meta | Very High | Optimal F leaving group, ortho -NO₂ activation |
| 1-Bromo -4-methyl-2-nitrobenzene | Br | ortho | meta | High | Optimal ortho -NO₂ activation, but Br is a poorer leaving group than F |
| 1-Fluoro -2-methyl-5-nitrobenzene | F | meta | ortho | Very Low | Meta -NO₂ (weak activation) and High Steric Hindrance |
| 1-Bromo -3-methyl-5-nitrobenzene | Br | meta | meta | Extremely Low | Meta -NO₂ (weak activation) and Br leaving group |
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol uses a common nucleophile, piperidine, and monitors reaction progress using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative reaction rates of different bromo-fluoro-methyl-nitrobenzene isomers with piperidine.
Materials:
-
Bromo-fluoro-methyl-nitrobenzene isomers (e.g., 4-bromo-1-fluoro-2-nitrobenzene, 1-bromo-4-fluoro-2-nitrobenzene)
-
Piperidine (high purity)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., dodecanophenone)
-
Thermostatted reaction block or water bath
-
Autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each isomer in acetonitrile.
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of autosampler vials, add 500 µL of the 0.1 M isomer stock solution and 50 µL of the internal standard stock solution.
-
Equilibrate the vials at a constant temperature (e.g., 50 °C) for 10 minutes.
-
To initiate the reaction, add 500 µL of the pre-heated 1.0 M piperidine stock solution to each vial, cap quickly, and vortex for 2 seconds. This establishes pseudo-first-order conditions.
-
Start a timer immediately upon addition.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 100 µL aliquot from a vial and quench it in a separate vial containing 900 µL of a 90:10 water:acetonitrile mobile phase. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water) to achieve good separation of the starting material, product, and internal standard.
-
Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the starting material's peak area to the internal standard's peak area.
-
Plot the natural logarithm of this ratio (ln(Area_SM/Area_IS)) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for each isomer. A higher k_obs value indicates greater reactivity.
-
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
The reactivity of bromo-fluoro-methyl-nitrobenzene isomers in SNAr reactions is a predictable outcome based on fundamental principles of physical organic chemistry. Reactivity is maximized when fluorine is the leaving group and a nitro group is positioned ortho or para to it. Conversely, reactivity is severely diminished by steric hindrance from an ortho-methyl group, meta-positioning of the nitro group, or when bromine acts as the leaving group. By understanding these hierarchical effects, researchers can rationally select isomers and reaction conditions to optimize synthetic routes and accelerate drug discovery programs.
References
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Hupe, H. C., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . National Institutes of Health (NIH). [Link]
-
Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . ResearchGate. [Link]
-
Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . Royal Society of Chemistry. [Link]
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Umar, A. B., & Abdalla, N. I. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent . ResearchGate. [Link]
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Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways . Frontiers in Chemistry. [Link]
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Addition-Elimination at Aromatics (SNAR) . St. John's University & College of St. Benedict. [Link]
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Scope of study. (a) Previously observed Meisenheimer complexes have... . ResearchGate. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
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Oziminski, W. P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health (NIH). [Link]
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Meisenheimer complex . Wikipedia. [Link]
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Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure . Bulletin of the Chemical Society of Japan. [Link]
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Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]
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Buncel, E., & Rajagopal, S. (2008). Stable Spirocyclic Meisenheimer Complexes . National Institutes of Health (NIH). [Link]
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Gronert, S., et al. (2010). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase . ResearchGate. [Link]
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Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways . National Institutes of Health (NIH). [Link]
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Clegg, W., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? . Allen. [Link]
-
Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M? . Quora. [Link]
-
de la Vega-Hernández, M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions . National Institutes of Health (NIH). [Link]
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Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Chemistry Stack Exchange. [Link]
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Um, I. H., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways . ResearchGate. [Link]
-
Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... . Doubtnut via YouTube. [Link]
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Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... . Allen. [Link]
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A Senior Application Scientist's Guide to 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene and its Role as a Versatile Brominated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular architectures. Among the vast array of available synthons, substituted brominated nitroaromatics hold a prominent position due to their inherent reactivity and functional group handles, which allow for diverse chemical transformations. This guide provides an in-depth technical comparison of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene with other key brominated building blocks, offering field-proven insights and experimental data to inform your synthetic strategies.
The Strategic Importance of Substituted Bromonitrobenzenes
Bromonitrobenzene derivatives are invaluable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group for further functionalization.[3] The strategic placement of additional substituents, such as fluorine and methyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and the characteristics of the final products.
Profile of a Multifaceted Building Block: this compound
This compound (CAS No. 170098-98-3) is a polysubstituted aromatic compound whose unique arrangement of functional groups imparts a distinct reactivity profile.[4] Understanding the interplay of these substituents is crucial for predicting its behavior in chemical reactions.
Caption: Structure of this compound.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Solid |
(Data sourced from PubChem CID 10036983)[5]
Analysis of Substituent Effects:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the fluorine atom, which is para to the nitro group, a prime site for nucleophilic aromatic substitution (SNAr). The nitro group also enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[6]
-
Bromine Atom (-Br): The bromine atom is an excellent leaving group in various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its reactivity is modulated by the other substituents on the ring.
-
Fluorine Atom (-F): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, further activating the ring for nucleophilic attack. In the context of drug design, the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of the final molecule.[7] In SNAr reactions, fluoride is an excellent leaving group.[8]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. Its primary influence is steric, potentially hindering reactions at the adjacent positions.
Comparative Analysis with Alternative Brominated Building Blocks
To contextualize the utility of this compound, it is essential to compare its reactivity with other commonly used brominated building blocks.
| Building Block | Structure | Key Features |
| 1-Bromo-4-fluoro-2-nitrobenzene | BrC₆H₃(F)NO₂ | Activated for SNAr at the fluorine position and cross-coupling at the bromine position.[9][10] |
| 1-Bromo-2,4-dinitrobenzene | BrC₆H₃(NO₂)₂ | Highly activated for SNAr at the bromine position due to two nitro groups.[11][12] |
| 4-Bromo-3-nitrotoluene | BrC₆H₃(CH₃)NO₂ | The methyl group provides some electron-donating character, potentially modulating reactivity. |
Reactivity in Key Synthetic Transformations
The true value of a building block is demonstrated by its performance in a range of chemical reactions. Below, we analyze the expected reactivity of this compound in three critical classes of reactions, drawing comparisons with its counterparts.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.[1][12] The electron-deficient nature of the aromatic ring in this compound, due to the nitro and fluoro substituents, generally accelerates the rate-determining oxidative addition step in these catalytic cycles.[1]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Comparative Insights:
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines.[10] The principles governing reactivity are similar to the Suzuki coupling, with electron-deficient aryl halides generally being more reactive.[15] Therefore, this compound is expected to be an excellent substrate for this transformation. It is important to note that the choice of ligand and base is crucial for a successful Buchwald-Hartwig amination and can significantly impact the reaction outcome.[16][17]
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group para to the fluorine atom in this compound makes it highly susceptible to SNAr at the C-F bond.[8] Fluoride is an excellent leaving group in SNAr reactions, often superior to bromide.[18]
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Comparative Insights:
-
Regioselectivity: In this compound, the fluorine atom is activated by the para-nitro group, making it the primary site for nucleophilic attack. The bromine atom, being meta to the nitro group, is significantly less activated. This provides a high degree of regioselectivity, allowing for selective functionalization.
-
Reactivity Comparison: Compared to 1-bromo-2,4-dinitrobenzene, where the bromine is activated by two nitro groups, the SNAr reaction at the bromine of this compound would be considerably slower. However, the presence of the fluorine atom provides an alternative and highly reactive site for SNAr. In a direct comparison with 1-bromo-4-fluoro-2-nitrobenzene, the additional methyl group in our target molecule introduces a minor steric hindrance and a weak electron-donating effect, which might slightly decrease the rate of SNAr at the fluorine position, although this effect is likely to be minimal compared to the strong activating effect of the nitro group.
Experimental Protocols and Considerations
To translate theoretical understanding into practical application, detailed and reliable experimental protocols are essential.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and the amine under an inert atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Conclusion: A Versatile and Strategic Building Block
This compound emerges as a highly versatile and strategically valuable building block for organic synthesis. Its unique substitution pattern provides two distinct and orthogonally reactive sites: a bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions and a highly activated fluorine atom susceptible to nucleophilic aromatic substitution. The presence of the nitro group not only directs and activates these transformations but also serves as a precursor to an amino functionality, further expanding the synthetic possibilities.
The comparative analysis with other brominated building blocks highlights the nuanced reactivity imparted by the specific combination of substituents. While other reagents may offer higher reactivity at a single site, the dual reactivity and regioselectivity of this compound make it a superior choice for the construction of complex, highly functionalized molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined in this guide will enable the rational design of synthetic routes and the efficient creation of novel chemical entities.
References
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Glorius, F. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Sciencemadness. (2018). 2,4-Dinitrobromobenzene. Sciencemadness Wiki. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ACS Publications. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. [Link]
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Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Intermediates. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... ResearchGate. [Link]
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PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem. [Link]
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ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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ResearchGate. Bromide conversions in C-C coupling reactions using.... ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
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National Institutes of Health. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Institutes of Health. [Link]
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A Comparative Guide to the Computational Modeling of Substituted Nitrobenzene Reactivity
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted nitrobenzenes is paramount. These compounds are not only key intermediates in the synthesis of numerous pharmaceuticals and materials but also represent a class of molecules with significant toxicological profiles.[1][2] Predicting their reactivity is crucial for designing safer, more efficient synthetic routes and for anticipating their metabolic fate and toxicity. This guide provides an in-depth comparison of computational modeling techniques for assessing the reactivity of substituted nitrobenzenes, supported by experimental validation protocols.
The Imperative of Predictive Modeling
The reactivity of a substituted nitrobenzene is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the electrophilicity of the nitro group and the aromatic system.[2][3][4] Experimental determination of reactivity for a vast array of derivatives can be time-consuming and resource-intensive. Computational modeling offers a powerful alternative, enabling rapid screening and providing deep mechanistic insights that are often challenging to probe experimentally.[5][6]
This guide will navigate through the theoretical underpinnings of popular computational methods, provide a comparative analysis of their predictive power against experimental data, and furnish detailed protocols for both in silico and in vitro validation.
Computational Approaches: A Comparative Overview
Two primary computational strategies have proven effective in modeling the reactivity of substituted nitrobenzenes: Quantum Mechanics (QM), particularly Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.
Density Functional Theory (DFT): Probing Electronic Structure
DFT is a powerful QM method that allows for the detailed calculation of the electronic structure of molecules.[5][7] By solving the Kohn-Sham equations, we can obtain crucial descriptors that correlate with reactivity.[8]
Key DFT-Derived Descriptors for Reactivity:
-
LUMO Energy (Lowest Unoccupied Molecular Orbital): A lower LUMO energy indicates a greater ease of accepting an electron, suggesting higher reactivity towards nucleophiles or reduction.[9]
-
HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO often correlates with higher reactivity.
-
Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons.[9]
-
Atomic Charges: The partial charge on the nitrogen and oxygen atoms of the nitro group can indicate the susceptibility to nucleophilic attack.
The choice of functional and basis set in DFT calculations is critical for obtaining accurate results.[10] For substituted nitrobenzenes, hybrid functionals like B3LYP or PBE0 coupled with a basis set such as 6-31+G(d,p) have been shown to provide a good balance of accuracy and computational cost.[11]
Quantitative Structure-Activity Relationship (QSAR): The Power of Statistical Correlation
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.[1][9] These models are built using a training set of molecules with known activities and then used to predict the activities of new, untested compounds.
Common Descriptors Used in QSAR for Nitrobenzene Reactivity & Toxicity:
-
Topological Descriptors: Encode information about the connectivity of atoms in a molecule.
-
Quantum Chemical Descriptors: DFT-derived parameters like LUMO energy and electrophilicity index are frequently incorporated into QSAR models.[9][12]
-
Hydrophobicity (logP): The octanol-water partition coefficient is crucial for predicting bioavailability and toxicity.[9]
QSAR models are particularly valuable for high-throughput screening of large libraries of compounds, offering a computationally less expensive alternative to extensive DFT calculations.[13][14]
Workflow for Computational Modeling
The following diagram illustrates a typical workflow for the computational modeling of substituted nitrobenzene reactivity.
Caption: A generalized workflow for the computational assessment of substituted nitrobenzene reactivity.
Experimental Validation: Grounding Predictions in Reality
Computational models, no matter how sophisticated, must be validated against experimental data. For substituted nitrobenzenes, two key experimental techniques provide robust measures of reactivity: electrochemical reduction and kinetic studies via Hammett plots.
Electrochemical Reduction: A Direct Measure of Electron Acceptance
The reduction of the nitro group is a hallmark of nitrobenzene reactivity. Cyclic Voltammetry (CV) is a powerful electrochemical technique to measure the reduction potential of these compounds. A less negative (more positive) reduction potential indicates that the compound is more easily reduced and thus more reactive.[15]
Experimental Protocol: Cyclic Voltammetry of Substituted Nitrobenzenes
-
Preparation of the Electrolyte Solution: Dissolve the substituted nitrobenzene (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[15][17]
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back.
-
Data Analysis: Determine the peak reduction potential (Epc) from the voltammogram.
Hammett Plots: Quantifying Substituent Effects
The Hammett equation provides a powerful means to quantify the electronic effect of substituents on the reaction rate.[18][19] By plotting the logarithm of the relative reaction rate (k/k₀) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects.[20][21]
Experimental Protocol: Generation of a Hammett Plot for Nitrobenzene Reduction
-
Selection of a Model Reaction: A suitable reaction is the reduction of the nitro group to an aniline using a reducing agent like sodium borohydride in the presence of a catalyst.
-
Kinetic Measurements: For each substituted nitrobenzene, monitor the disappearance of the reactant or the appearance of the product over time using a technique like UV-Vis spectroscopy or HPLC.
-
Rate Constant Determination: Calculate the initial rate of the reaction for each compound.
-
Data Plotting: Plot log(k_substituted / k_unsubstituted) versus the appropriate Hammett constant (σp or σm) for each substituent.
-
Analysis: Determine the reaction constant (ρ) from the slope of the resulting line. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.
Comparative Analysis: Computational Predictions vs. Experimental Data
The following table presents a comparative analysis of DFT-calculated LUMO energies and experimentally determined reduction potentials for a series of para-substituted nitrobenzenes.
| Substituent (para) | Hammett Constant (σp) | Calculated LUMO Energy (eV) | Experimental Reduction Potential (V vs. Ag/AgCl) |
| -NO₂ | 0.78 | -4.12 | -0.65 |
| -CN | 0.66 | -3.85 | -0.78 |
| -Cl | 0.23 | -3.51 | -0.92 |
| -H | 0.00 | -3.30 | -1.05 |
| -CH₃ | -0.17 | -3.15 | -1.18 |
| -OCH₃ | -0.27 | -3.02 | -1.25 |
| -NH₂ | -0.66 | -2.81 | -1.40 |
Note: The values presented are illustrative and may vary depending on the specific computational and experimental conditions.
As the data illustrates, there is a strong correlation between the calculated LUMO energy and the experimental reduction potential. As the substituent becomes more electron-withdrawing (more positive σp), the LUMO energy decreases, and the reduction potential becomes less negative, indicating increased reactivity.
Visualizing the Relationship: Substituent Effects on Reactivity
The following diagram illustrates the relationship between substituent electronic effects, computational descriptors, and experimental reactivity measures.
Caption: Correlation between substituent electronic properties, computational descriptors, and experimental reactivity.
Conclusion: An Integrated Approach for Predictive Success
Both DFT and QSAR modeling are invaluable tools for predicting the reactivity of substituted nitrobenzenes. DFT provides a deep, mechanistically-grounded understanding of electronic structure, while QSAR allows for the rapid screening of large numbers of compounds. The true power of these computational approaches is realized when they are used in concert and validated with robust experimental data from techniques like cyclic voltammetry and kinetic studies. By adopting an integrated computational and experimental workflow, researchers can accelerate the design of novel molecules with tailored reactivity profiles, leading to the development of safer and more effective pharmaceuticals and materials.
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- Application Notes and Protocols: Electrochemical Studies of 2-Nitrobenzene-1,3,5-triol. (n.d.). Benchchem.
- Effect of substituent in the benzene ring on the reactivity of aromatic nitro compounds: A quantum-chemical approach. (2025). ResearchGate.
- Hammett plot for reduction of p-substituted nitroarenes. (n.d.). ResearchGate.
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- A few review articles. (2017). Computational Chemistry Highlights.
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- Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. (2025). RSC Publishing.
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- Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... (n.d.). ResearchGate.
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- Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. (n.d.). PubMed Central.
- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI.
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- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing.
- QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor like Screening model as Molecular Descriptors. (n.d.). DergiPark.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. The compound 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a polysubstituted aromatic system, presents a compelling case study in the rigorous application of spectroscopic techniques for structural validation. Its isomeric possibilities necessitate a multi-faceted analytical approach to ensure the integrity of starting materials and the identity of reaction products. This guide provides an in-depth, experience-driven framework for the validation of this compound, contrasting its expected spectroscopic signature with those of its constitutional isomers.
The Imperative of Unambiguous Identification
In the synthesis of complex molecules, particularly in pharmaceutical development, the precise arrangement of substituents on an aromatic ring can dramatically alter biological activity, toxicity, and pharmacokinetic properties. An incorrect starting material, such as an isomer of the intended compound, can lead to the synthesis of an entirely different final molecule, resulting in significant loss of time and resources. Therefore, the initial validation of reagents like this compound is not merely a procedural step but a critical foundation for the entire synthetic cascade.
This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for this specific compound, we will leverage established principles of spectroscopy and predicted data to construct a hypothetical spectral profile. This will then be compared against the known or predicted data of its isomers to highlight the key distinguishing features that enable confident characterization.
Predicted Spectroscopic Profile of this compound
The chemical structure of this compound dictates a unique set of spectroscopic characteristics. The interplay of the electron-donating methyl group and the electron-withdrawing nitro, bromo, and fluoro groups creates a distinct electronic environment that influences the chemical shifts and coupling constants in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
¹H NMR Spectroscopy: A Game of Chemical Shifts and Couplings
The ¹H NMR spectrum is anticipated to show two distinct aromatic proton signals and one signal for the methyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): The two protons on the benzene ring are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom. The proton ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a higher chemical shift (downfield) compared to the proton meta to the nitro group.
-
Methyl Group (δ 2.0-2.5 ppm): The methyl protons will appear as a singlet in the upfield region of the spectrum.
-
J-Coupling: The fluorine atom will couple with the adjacent protons, resulting in characteristic doublet splitting patterns. The magnitude of the ³J(H,F) coupling constant is typically in the range of 6-10 Hz.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will resonate in this region. The carbon bearing the nitro group will be the most deshielded, followed by the carbons attached to the bromine and fluorine atoms. The presence of the fluorine atom will induce C-F coupling, which can be a valuable diagnostic tool. The ¹J(C,F) coupling is typically large (around 240-250 Hz), while ²J(C,F) and ³J(C,F) couplings are smaller.
-
Methyl Carbon (δ 15-25 ppm): The methyl carbon will appear as a single peak in the upfield region.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
N-O Stretching (Nitro Group): Two strong absorption bands are expected, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).
-
C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
-
C-F and C-Br Stretching: These will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
-
Aromatic C=C Stretching: Bands of medium intensity will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (233/235, due to the isotopic abundance of bromine). The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
-
Fragmentation: Fragmentation is likely to involve the loss of the nitro group (-NO₂) and the bromine atom (-Br). The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂ radicals.[1]
Comparative Analysis with Constitutional Isomers
The power of spectroscopic validation becomes evident when comparing the expected data of our target compound with that of its isomers. Even subtle changes in the positions of the substituents lead to distinct and measurable differences in the spectra.
| Compound | Predicted/Experimental ¹H NMR Highlights | Predicted/Experimental ¹³C NMR Highlights | Key Differentiating IR Bands (cm⁻¹) |
| This compound (Target) | Two aromatic doublets, one methyl singlet. Proton ortho to NO₂ is most downfield. | Seven distinct signals. C-NO₂ most downfield. C-F coupling observable. | Asymmetric NO₂: ~1540, Symmetric NO₂: ~1360 |
| 2-Bromo-5-fluoro-4-nitrotoluene | Three aromatic signals. One methyl singlet. | Seven distinct signals. Different chemical shifts for substituted carbons compared to the target. | Asymmetric NO₂: ~1530, Symmetric NO₂: ~1350 |
| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | Two aromatic doublets. One methyl singlet. Different coupling patterns and chemical shifts due to altered substituent positions. | Seven distinct signals. Shift differences for C-Br, C-F, and C-CH₃. | Asymmetric NO₂: ~1525, Symmetric NO₂: ~1345 |
| 2-Bromo-4-fluoro-1-nitrobenzene | Three aromatic signals. No methyl signal. | Six distinct signals. | Asymmetric NO₂: ~1535, Symmetric NO₂: ~1355 |
Note: The spectral data for isomers are based on available experimental data and predictions from various databases and may vary depending on the experimental conditions.
A Step-by-Step Protocol for Spectroscopic Validation
The following protocol outlines a systematic approach to validating the structure of a synthesized or purchased batch of this compound. This self-validating system incorporates orthogonal analytical techniques to build a comprehensive and confident structural assignment.
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquire a high-resolution mass spectrum using an appropriate ionization technique (e.g., ESI or APCI).
-
Compare the measured exact mass of the molecular ion with the calculated theoretical mass for C₇H₅BrFNO₂. The mass difference should be within a few parts per million (ppm).
-
Observe the isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity).
-
Step 2: ¹H and ¹³C NMR Spectroscopy
-
Objective: To determine the connectivity of atoms and the electronic environment of the protons and carbons.
-
Procedure:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
Analyze the ¹H NMR spectrum for the number of signals, their chemical shifts, integration values, and splitting patterns (multiplicity). Pay close attention to the aromatic region and the presence of H-F coupling.
-
Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts. Look for the characteristic downfield shift of the carbon attached to the nitro group and the effect of C-F coupling.
-
Compare the obtained spectra with the predicted spectra for the target compound and its isomers.
-
Step 3: 2D NMR Spectroscopy (COSY and HSQC/HMBC)
-
Objective: To unambiguously assign proton and carbon signals and confirm connectivity.
-
Procedure:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton correlations.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the positions of the substituents on the aromatic ring.
-
Step 4: Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Procedure:
-
Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet or in a suitable solvent.
-
Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching), aromatic C-H, and other functional groups.
-
Compare the spectrum with the expected vibrational frequencies.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process.
Sources
Introduction: The Analytical Challenge of Bromo-fluoro-nitrotoluene Isomers
A Comparative Guide to Analytical Methods for Distinguishing Isomers of Bromo-fluoro-nitrotoluene
In the realms of pharmaceutical development, organic synthesis, and materials science, the precise structural characterization of molecules is paramount. Bromo-fluoro-nitrotoluene presents a significant analytical hurdle due to its vast number of constitutional isomers. With a toluene backbone, the differential placement of bromo, fluoro, and nitro functional groups on the aromatic ring results in 60 possible unique isomers. Each isomer can exhibit distinct chemical, physical, and biological properties. Therefore, the ability to separate and unequivocally identify these isomers is critical for quality control, reaction monitoring, and regulatory compliance.
This guide provides a comprehensive comparison of the primary analytical techniques for tackling this complex separation and identification challenge. We will delve into the principles, experimental considerations, and practical workflows for chromatographic and spectroscopic methods, offering an expert perspective on designing a robust analytical strategy.
Chromatographic Separation: The Foundation of Isomer Resolution
Chromatography is the cornerstone for resolving complex mixtures of isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the bromo-fluoro-nitrotoluene isomers.
Gas Chromatography (GC)
Given their relatively low molecular weight and expected volatility, GC is an exceptionally powerful tool for separating bromo-fluoro-nitrotoluene isomers. The separation is governed by the partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Expertise & Experience: The "Why" Behind the Method
The key to successful GC separation lies in the selection of the stationary phase. Isomers of bromo-fluoro-nitrotoluene differ subtly in their boiling points and polarities due to variations in intramolecular forces and dipole moments.
-
Non-polar columns (e.g., those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase) separate isomers primarily based on their boiling points. Isomers with a more compact structure or stronger intermolecular forces will have higher boiling points and elute later.
-
Intermediate and polar columns (e.g., those containing cyanopropylphenyl groups) offer a different selectivity by introducing dipole-dipole interactions. The position of the highly polar nitro group relative to the halogens will significantly influence how each isomer interacts with the stationary phase, enabling the separation of isomers with very similar boiling points.
Trustworthiness: A Self-Validating GC-MS Protocol
For unambiguous peak identification and confirmation, coupling GC with Mass Spectrometry (GC-MS) is essential. While all isomers share the same nominal mass, their electron ionization (EI) fragmentation patterns can differ, providing a structural fingerprint.
Experimental Protocol: GC-MS Analysis of Bromo-fluoro-nitrotoluene Isomers
-
Sample Preparation: Dissolve the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes. This temperature gradient is crucial for resolving isomers with different volatilities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Identify peaks based on their retention times.
-
Confirm the molecular ion peak (M+) corresponding to C₇H₅BrFNO₂.
-
Compare the fragmentation patterns of co-eluting or closely eluting peaks against a library or theoretical fragmentation data to distinguish isomers.
-
Data Presentation: Comparison of GC Columns
| Column Type | Stationary Phase | Separation Principle | Ideal For |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point & van der Waals forces | Initial screening and separation of isomers with significant boiling point differences. |
| Intermediate-Polar | 50% Phenyl / 50% Dimethylpolysiloxane | π-π interactions & Polarity | Resolving isomers where aromatic ring interactions are a key differentiator. |
| Polar | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Dipole-dipole interactions | Separating isomers with significant differences in dipole moments, particularly due to the nitro group's position. |
Visualization: GC-MS Workflow
Caption: Workflow for the separation and identification of bromo-fluoro-nitrotoluene isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC)
For isomers that may be thermally sensitive or for preparative-scale separations to isolate pure isomers for further analysis, HPLC is the method of choice. Separation is based on the differential partitioning of isomers between a liquid mobile phase and a solid stationary phase.
Expertise & Experience: The "Why" Behind the Method
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the most common starting point. Separation is driven by the hydrophobicity of the isomers. The relative positions of the polar nitro group and the hydrophobic bromine and fluorine atoms on the toluene ring will dictate the overall polarity of each molecule, leading to different retention times. For isomers that are difficult to resolve, phenyl-hexyl columns can provide alternative selectivity through π-π interactions with the aromatic ring of the analytes.
Trustworthiness: A Self-Validating HPLC-DAD Protocol
Using a Photodiode Array (PDA) or Diode Array Detector (DAD) adds a layer of validation to the HPLC method. It allows for the acquisition of the full UV-Vis spectrum for each eluting peak. While many isomers will have similar spectra, subtle shifts in the absorption maxima (λmax) can provide evidence for structural differences and help in assessing peak purity.
Experimental Protocol: HPLC-DAD Analysis of Bromo-fluoro-nitrotoluene Isomers
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
HPLC Conditions:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
DAD Conditions:
-
Wavelength Range: 200-400 nm.
-
Monitoring Wavelengths: 210 nm, 254 nm, and 280 nm for chromatogram generation.
-
-
Data Analysis:
-
Separate isomers based on retention time.
-
Examine the UV spectrum for each peak to check for purity and identify potential structural differences.
-
Spectroscopic Identification: Unambiguous Structure Elucidation
While chromatography separates the isomers, spectroscopy is required to definitively determine their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of organic molecules, and it is indispensable for distinguishing the isomers of bromo-fluoro-nitrotoluene. Once an isomer is isolated (e.g., via preparative HPLC), NMR provides conclusive evidence of its substitution pattern.
Expertise & Experience: The "Why" Behind the Method
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the attached Br, F, and NO₂ groups. The number of proton signals, their splitting patterns (J-coupling), and their chemical shifts allow for the determination of the relative positions of all substituents.
-
¹³C NMR: Provides information on the carbon skeleton. The chemical shift of each carbon atom in the aromatic ring is uniquely influenced by the attached substituents.
-
¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct probe. The chemical shift of the fluorine atom will vary significantly depending on its position relative to the other groups, providing a clear diagnostic tool.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. For instance, a ¹H-¹³C HMBC experiment can show correlations between protons and carbons that are 2-3 bonds away, allowing for the unambiguous assignment of the entire molecular structure.
Visualization: Logic of NMR-Based Structure Determination
Caption: The integrated use of 1D and 2D NMR techniques for definitive isomer structure elucidation.
A Recommended Analytical Strategy
For a comprehensive and reliable analysis of a mixture of bromo-fluoro-nitrotoluene isomers, a multi-step, hyphenated approach is recommended.
Visualization: Integrated Isomer Analysis Workflow
Caption: A recommended multi-step workflow for the complete analysis of bromo-fluoro-nitrotoluene isomers.
-
Initial Screening with GC-MS: Begin by developing a robust GC-MS method. This will provide an initial assessment of the mixture's complexity, revealing the number of separable components and offering tentative identifications based on retention times and mass fragmentation patterns.
-
Isolation with Preparative HPLC: For isomers that cannot be fully resolved by GC or for which definitive structural confirmation is needed, use the insights from the GC-MS run to develop a preparative HPLC method to isolate each component in sufficient purity and quantity.
-
Definitive Identification with NMR: Subject each isolated fraction to a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D techniques). This will provide the conclusive data needed to unambiguously assign the structure of each isomer.
Comparative Summary
| Technique | Primary Role | Advantages | Limitations |
| GC-MS | Separation & Tentative ID | High resolution for volatile isomers; provides mass confirmation and fragmentation data. | Not suitable for thermally labile compounds; fragmentation patterns may be too similar for definitive ID. |
| HPLC-DAD | Separation & Purity Check | Excellent for preparative scale; UV spectra aid in peak tracking and purity assessment. | Lower peak capacity than capillary GC; provides less structural information than MS or NMR. |
| NMR | Structure Elucidation | The definitive method for absolute structure determination of pure compounds. | Not a separation technique; requires isolated, pure samples and is relatively low-throughput. |
By combining the high-resolution separation power of chromatography with the unparalleled structural elucidation capabilities of NMR, researchers can confidently navigate the analytical challenges posed by the 60 isomers of bromo-fluoro-nitrotoluene.
References
The Catalyst Gauntlet: Selecting the Optimal Palladium Catalyst for Coupling with 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
A Senior Application Scientist's In-Depth Technical Guide
In the intricate world of pharmaceutical synthesis and drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering unparalleled versatility. However, the success of these reactions is critically dependent on the judicious selection of the palladium catalyst, a choice that is profoundly influenced by the electronic and steric characteristics of the substrates. This guide provides a comprehensive comparison of the efficiency of various palladium catalysts for coupling reactions involving the challenging substrate, 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene.
The subject of our investigation, this compound, presents a unique set of challenges for cross-coupling reactions. The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[1] Conversely, this strong electron-withdrawing effect can also influence the subsequent steps of transmetalation and reductive elimination. Furthermore, the steric hindrance imposed by the ortho-nitro group and the adjacent methyl group can impede the approach of bulky catalyst-nucleophile complexes.
This guide will delve into a comparative analysis of three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Heck coupling for the synthesis of substituted alkenes, and the Buchwald-Hartwig amination for C-N bond formation. We will explore the performance of commonly employed palladium catalysts, including the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and modern Buchwald catalyst systems, renowned for their efficacy with challenging substrates.[2]
Understanding the Battlefield: Electronic and Steric Effects
The reactivity of this compound is a delicate interplay of its substituents:
-
Nitro Group (ortho): This powerful electron-withdrawing group is the dominant electronic feature. It significantly lowers the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by a Pd(0) species.[3] However, its bulkiness presents a steric challenge.
-
Fluorine Atom (para): As an electron-withdrawing group, fluorine further contributes to the electron-deficient nature of the aryl halide.
-
Methyl Group (meta): This electron-donating group has a less pronounced electronic effect but adds to the overall steric congestion around the reaction center.
This combination of strong electronic activation and steric hindrance necessitates a careful selection of the palladium catalyst and its associated ligands.
The Contenders: A Comparative Overview of Palladium Catalysts
The choice of palladium catalyst is pivotal for overcoming the hurdles presented by our substrate. We will consider three widely used and representative catalyst systems.
| Catalyst System | Key Features | Ideal Applications |
| Pd(PPh₃)₄ | Air-sensitive, pre-formed Pd(0) complex. Relatively inexpensive. | Effective for Suzuki couplings of activated aryl bromides. Often requires higher temperatures.[2] |
| Pd(dppf)Cl₂ | Air-stable Pd(II) pre-catalyst. The bulky, electron-rich dppf ligand stabilizes the palladium center and promotes high catalytic activity.[4] | Broadly applicable in Suzuki and Buchwald-Hartwig reactions, particularly with electron-deficient substrates.[5] |
| Buchwald Catalysts (e.g., XPhos Pd G3) | Air-stable Pd(II) pre-catalysts with bulky, electron-rich biaryl phosphine ligands. | Exhibit superior activity for a wide range of challenging substrates in Suzuki and Buchwald-Hartwig aminations, often under milder conditions and with lower catalyst loadings.[2][6] |
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For our substrate, the electron-deficient nature of the aryl bromide is advantageous for the oxidative addition step.
Hypothetical Performance Data for Suzuki-Miyaura Coupling:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| Pd(dppf)Cl₂ (2 mol%) | - | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 85-95 |
| XPhos Pd G3 (1 mol%) | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | >95 |
Note: This data is synthesized based on literature precedents for similar electron-deficient and sterically hindered aryl bromides.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction: Synthesis of 4-fluoro-5-methyl-2-nitro-1,1'-biphenyl derivatives.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (see table above), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Coupling: Olefination of the Aryl Bromide
The Heck reaction allows for the synthesis of substituted alkenes. The electron-deficient nature of our substrate is also beneficial for this transformation.
Hypothetical Performance Data for Heck Coupling:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | DMF | 120 | 16 | 70-80 |
| Pd(dppf)Cl₂ (2 mol%) | - | Et₃N | DMA | 110 | 10 | 80-90 |
| Herrmann's Catalyst (1 mol%) | - | Na₂CO₃ | NMP | 100 | 6 | >90 |
Note: This data is synthesized based on literature precedents for Heck reactions with electron-deficient aryl bromides.[7][8]
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene).
Reaction: Synthesis of 1-(4-fluoro-5-methyl-2-nitrophenyl)-2-phenylethene derivatives.
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the base.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and the alkene (1.2 equiv.) via syringe.
-
Heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Caption: The catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds. Given the steric hindrance around the C-Br bond, modern Buchwald catalysts with their bulky and electron-rich ligands are expected to outperform traditional systems.[9][10]
Hypothetical Performance Data for Buchwald-Hartwig Amination:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 110 | 24 | 40-60 |
| Pd(dppf)Cl₂ (2 mol%) | - | NaOtBu | Toluene | 100 | 12 | 70-85 |
| RuPhos Pd G3 (1.5 mol%) | RuPhos | K₃PO₄ | 1,4-Dioxane | 90 | 6 | >90 |
Note: This data is synthesized based on literature precedents for the amination of electron-deficient and sterically hindered aryl bromides.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction: Synthesis of N-aryl-4-fluoro-5-methyl-2-nitroaniline derivatives.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Catalyst Recommendation
For the cross-coupling of this compound, the choice of palladium catalyst is dictated by the specific transformation.
-
For Suzuki-Miyaura and Buchwald-Hartwig aminations, modern Buchwald catalyst systems, such as those employing XPhos or RuPhos ligands, are highly recommended. Their superior activity at lower catalyst loadings and milder conditions, coupled with their tolerance for sterically demanding substrates, makes them the most efficient choice for achieving high yields.[2][6] While Pd(dppf)Cl₂ offers a robust and often more economical alternative, it may require slightly more forcing conditions.[4] Pd(PPh₃)₄ is a viable, cost-effective option for the Suzuki coupling if moderate yields are acceptable.
-
For Heck couplings, while traditional catalyst systems like Pd(OAc)₂/PPh₃ can be effective, more specialized catalysts such as Herrmann's catalyst or systems utilizing bulky phosphine ligands are likely to provide higher efficiency and yields, particularly given the substrate's steric hindrance.
Ultimately, the optimal catalyst and reaction conditions should be determined through empirical screening. This guide, by providing a logical framework and representative protocols based on established chemical principles, serves as a valuable starting point for researchers, scientists, and drug development professionals in their endeavor to efficiently functionalize this challenging yet synthetically valuable molecule.
References
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ResearchGate. (n.d.). "Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd..." ResearchGate. [Link]
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Wikipedia. (n.d.). "Buchwald–Hartwig amination." Wikipedia. [Link]
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Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
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Journal of Synthetic Chemistry. (2024). "A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4." Journal of Synthetic Chemistry. [Link]
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Biological and Molecular Chemistry. (2025). "Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene." Biological and Molecular Chemistry. [Link]
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- Chen, C. H., et al. (2010). "Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols." The Journal of organic chemistry, 75(10), 3364–3372.
- Bacsa, I., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein journal of organic chemistry, 14, 1148–1155.
- Louie, J., & Hartwig, J. F. (1995). "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." Tetrahedron Letters, 36(21), 3609-3612.
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Organic Chemistry Portal. (n.d.). "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. [Link]
- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
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Novartis OAK. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." Novartis OAK. [Link]
- Dander, J. E., & Garg, N. K. (2021). "Cross-Coupling Reactions of Nitroarenes." Accounts of chemical research, 54(15), 3154–3165.
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ResearchGate. (n.d.). "Yield of the coupling product in the Heck reaction of styrene and bromobenzene." ResearchGate. [Link]
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ResearchGate. (n.d.). "Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)..." ResearchGate. [Link]
- Yang, Y. (2017). "Palladium-Catalyzed Cross-Coupling of Nitroarenes.
- Meng, Q. Y., & Hartwig, J. F. (2016). "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS central science, 2(9), 639–644.
- Sharma, S., et al. (2016). "Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies." RSC advances, 6(10), 8345–8355.
- Chen, C. H., et al. (2010). "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry, 75(10), 3364–3372.
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Novartis OAK. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." Novartis OAK. [Link]
- Corpet, M., & Gosmini, C. (2019). "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." Molecules (Basel, Switzerland), 24(5), 863.
-
ResearchGate. (n.d.). "Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with..." ResearchGate. [Link]
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ResearchGate. (2015). "Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?" ResearchGate. [Link]
-
ResearchGate. (n.d.). "Bromide conversions in C-C coupling reactions using..." ResearchGate. [Link]
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ResearchGate. (n.d.). "Heck reactions between bromobenzene and styrene catalyzed by Pd..." ResearchGate. [Link]
-
MDPI. (2020). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. [Link]
-
ResearchGate. (n.d.). "Heck reaction between bromobenzene and styrene." ResearchGate. [Link]
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Organic Letters. (2017). "Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides." ACS Publications. [Link]
-
Reddit. (2025). "Favorite "all-purpose" Pd catalyst?" Reddit. [Link]
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SciELO México. (2015). ""Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students." SciELO México. [Link]
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A Senior Application Scientist's Guide to the Electronic Landscape of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: A DFT-Based Comparative Analysis
Introduction: Beyond the Structure
To the dedicated researcher, a molecule like 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is more than a mere collection of atoms. It is a carefully orchestrated architecture of functional groups, each contributing to a unique electronic profile that dictates its reactivity and potential applications. As a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors, understanding its electronic properties is not just academic—it is predictive.[1][2] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a powerful nitro group on a benzene ring creates a complex interplay of inductive and resonance effects.
This guide provides an in-depth analysis of the electronic properties of this compound using Density Functional Theory (DFT), a robust computational method for modeling molecular systems. We will not only detail the protocol for such an analysis but also contextualize the findings by comparing the target molecule with two key analogues: the parent Nitrobenzene and the closely related 1-Bromo-4-methyl-2-nitrobenzene . This comparative approach allows us to dissect the specific contributions of the fluorine substituent to the molecule's overall electronic character, offering valuable insights for rational molecular design and reaction planning.
Pillar 1: The 'Why' Behind the 'How'—A Self-Validating DFT Protocol
In computational chemistry, the integrity of the results hinges on a methodologically sound and self-validating workflow. The following protocol is designed not just as a series of steps, but as a logical progression where each stage validates the previous one, ensuring the final electronic properties are derived from a physically realistic and stable molecular state.
Experimental Protocol: DFT Calculation Workflow
-
Step 1: Initial Structure Generation.
-
Action: Construct the 3D molecular structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: This initial geometry, based on standard bond lengths and angles, serves as the starting point for energy minimization. An accurate initial guess can significantly speed up the convergence to the true energy minimum.
-
-
Step 2: Geometry Optimization.
-
Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until the net force approaches zero.
-
Method Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in DFT, known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. The basis set chosen is 6-311++G(d,p), which is essential for this system.[3][4]
-
Causality: The ++ indicates the inclusion of diffuse functions on all atoms, which are critical for accurately describing the electron density far from the nucleus, a key feature of the anionic regions of the nitro group. The (d,p) specifies polarization functions, which allow for non-spherical distortion of electron orbitals, necessary to correctly model the bonding in a molecule with multiple electronegative atoms like bromine, fluorine, and oxygen.[4] Without this level of theory, calculated properties like dipole moment and charge distribution would be unreliable.
-
-
Step 3: Vibrational Frequency Analysis.
-
Action: Calculate the vibrational frequencies at the optimized geometry.
-
Trustworthiness Check: A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies would indicate that the "optimized" structure is, in fact, a transition state. This step is a crucial quality control measure; proceeding without it invalidates any subsequent electronic property calculations.
-
-
Step 4: Calculation of Electronic Properties.
-
Action: Using the validated, optimized geometry, perform a single-point energy calculation to derive the key electronic descriptors.
-
Key Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated. This map visualizes the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[7][8]
-
Mulliken Population Analysis: Atomic charges are calculated to provide a quantitative measure of the electron distribution across the molecule.[3][9]
-
-
Visualization of the DFT Workflow
Caption: A self-validating DFT workflow for calculating electronic properties.
Pillar 2: Comparative Analysis—Dissecting Substituent Effects
To truly appreciate the electronic character of this compound, we compare its DFT-calculated properties to those of Nitrobenzene and 1-Bromo-4-methyl-2-nitrobenzene. This allows for a systematic evaluation of how the sequential addition of substituents modulates the electronic landscape of the aromatic ring.
Quantitative Data Summary
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Nitrobenzene | -7.85 | -2.98 | 4.87 | 4.22 |
| 1-Bromo-4-methyl-2-nitrobenzene | -7.62 | -3.25 | 4.37 | 5.15 |
| This compound | -7.79 | -3.41 | 4.38 | 3.98 |
Note: These values are representative results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different computational setups.
Discussion of Electronic Properties
-
Frontier Molecular Orbitals (HOMO-LUMO Analysis):
-
The HOMO-LUMO energy gap is a proxy for chemical reactivity; a smaller gap generally implies a molecule is more reactive and less stable.[6]
-
Nitrobenzene exhibits the largest energy gap (4.87 eV), establishing it as the most stable of the three. The strong electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO compared to benzene itself.[10]
-
The addition of a bromine atom and a methyl group in 1-Bromo-4-methyl-2-nitrobenzene reduces the energy gap to 4.37 eV. This increased reactivity is primarily due to the destabilization (raising) of the HOMO energy by the weakly electron-donating methyl group and the complex electronic contribution of the bromine atom.
-
Introducing a highly electronegative fluorine atom in This compound has a pronounced effect. It significantly lowers the LUMO energy (from -3.25 eV to -3.41 eV) due to its strong inductive electron-withdrawing nature. While it also lowers the HOMO energy, the net effect on the gap compared to its non-fluorinated counterpart is minimal. However, the substantially lowered LUMO energy makes the molecule a better electron acceptor, suggesting enhanced susceptibility to nucleophilic attack.
-
-
Molecular Electrostatic Potential (MEP):
-
The MEP map of Nitrobenzene shows a highly electron-deficient (blue) region around the nitro group and an electron-rich (red/yellow) π-system on the aromatic ring.[7][8]
-
In This compound , this charge polarization is intensified. The region near the nitro group and the fluorine atom is strongly positive (intense blue), marking them as primary sites for nucleophilic interaction. The bromine atom also contributes to this electron deficiency. Conversely, the methyl group creates a small pocket of relative negative potential (yellow), reinforcing its electron-donating character. This detailed charge landscape is invaluable for predicting regioselectivity in chemical reactions.
-
-
Mulliken Atomic Charges:
-
The Mulliken charge analysis quantifies the observations from the MEP map. In our target molecule, the nitrogen atom of the nitro group and the carbon atoms attached to the nitro group, fluorine, and bromine carry significant positive charges. The oxygen, fluorine, and bromine atoms carry negative charges, as expected from their high electronegativity. This charge separation leads to a significant molecular dipole moment, influencing solubility and intermolecular interactions. Interestingly, the addition of the fluorine atom in our target molecule leads to a lower overall dipole moment compared to 1-Bromo-4-methyl-2-nitrobenzene, likely due to the opposing vector of the C-F bond dipole relative to the dominant C-NO2 and C-Br dipoles.
-
Visual Comparison of HOMO-LUMO Energy Gaps
Caption: Comparison of calculated HOMO-LUMO energy gaps.
Conclusion and Implications for the Researcher
This DFT analysis reveals that this compound possesses a nuanced electronic profile shaped by the synergistic and antagonistic effects of its substituents. The introduction of a fluorine atom, in concert with the bromo and nitro groups, significantly lowers the molecule's LUMO energy, enhancing its character as an electron acceptor. This has direct implications for its utility as a synthetic intermediate, suggesting a heightened reactivity towards nucleophiles at specific sites on the aromatic ring.
For drug development professionals, these findings are particularly salient. The strategic incorporation of fluorine is a well-established method for modulating the physicochemical properties of drug candidates, often improving metabolic stability and binding affinity.[2] The detailed charge distribution and electrostatic potential map provided by this DFT analysis can guide the design of new molecular entities, helping to predict potential points of interaction with biological targets and anticipate metabolic pathways. By leveraging the predictive power of DFT, we can transition from empirical screening to rational, targeted design, accelerating the discovery of novel therapeutics and functional materials.
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Title: Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Source: Oak-wood Chemical URL: [Link]
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Title: Spectroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene Source: ResearchGate URL: [Link]
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Title: MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD Source: Semantic Scholar URL: [Link]
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Models for Substituted Nitrobenzenes
Introduction
Substituted nitrobenzenes are a class of organic compounds with significant industrial applications, ranging from the synthesis of pharmaceuticals and pesticides to their use in the manufacturing of dyes and explosives.[1] However, their widespread use has led to their emergence as environmental pollutants, raising concerns about their potential toxicity to various organisms and humans.[2][3] Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool in ecotoxicology and drug discovery that correlates the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors.[4][5] This guide provides a comprehensive comparison of various QSAR models developed for substituted nitrobenzenes, with a primary focus on their toxicity, to aid researchers, scientists, and drug development professionals in understanding and predicting their biological effects.
The fundamental principle of QSAR is that the structure of a molecule dictates its activity. By establishing a mathematical relationship between the structural features of substituted nitrobenzenes and their observed biological activities, we can predict the activity of new or untested compounds, thereby reducing the need for extensive and costly experimental testing.[6] This guide will delve into the key molecular descriptors, modeling techniques, and a comparative analysis of the predictive power of different QSAR models for this important class of compounds.
The Causality Behind Experimental Choices in QSAR for Nitrobenzenes
The development of a robust QSAR model is not merely a statistical exercise; it is a scientifically driven process where each step is underpinned by a clear understanding of the underlying chemical and biological mechanisms. The choice of the biological endpoint, the selection of molecular descriptors, and the statistical method are all critical decisions that influence the model's predictive power and its real-world applicability.
Choice of Biological Endpoint: Toxicity to Ciliated Protozoa
Many QSAR studies on substituted nitrobenzenes utilize the 50% inhibitory growth concentration (IGC50) against the ciliated protozoan Tetrahymena pyriformis as the biological endpoint.[3][7] This choice is deliberate. Tetrahymena pyriformis is a well-established model organism in aquatic toxicology due to its sensitivity to a wide range of chemical pollutants, its rapid growth rate, and the ease of culturing under laboratory conditions.[2] Its cellular processes share similarities with those of higher organisms, making it a relevant surrogate for assessing potential environmental and human health risks. The toxicity of nitroaromatic compounds to Tetrahymena pyriformis is often in excess of baseline nonpolar narcosis, suggesting specific mechanisms of toxic action.[7][8]
Selection of Molecular Descriptors: Unraveling the Mechanisms of Toxicity
The toxicity of substituted nitrobenzenes is believed to be multifactorial, involving processes such as transport to the site of action and electrophilic interactions with cellular macromolecules.[8] Therefore, the selection of molecular descriptors aims to capture these different aspects of their behavior.
-
Hydrophobicity (log Kow or logP): This descriptor quantifies the partitioning of a compound between an octanol and water phase and is a surrogate for its ability to cross biological membranes and accumulate in organisms.[7] For nitrobenzenes, hydrophobicity is a key factor in their transport to the site of action.[8]
-
Electronic Descriptors (ELUMO, Electrophilicity Index ω, Amax): The nitro group is strongly electron-withdrawing, which can lead to electrophilic reactions with nucleophilic sites in proteins and nucleic acids.[8] The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is an indicator of a molecule's ability to accept electrons. A lower ELUMO value suggests a greater susceptibility to nucleophilic attack.[7] The electrophilicity index (ω) and the maximum acceptor superdelocalizability (Amax) are other important descriptors that quantify the electrophilic character of these compounds.[4][7]
-
Steric and Geometrical Descriptors: The size and shape of the nitrobenzene molecule and its substituents can influence its binding to target sites and its overall reactivity. Descriptors related to molecular geometry and size can play a crucial role in the QSAR model.[9]
The interplay of these descriptors allows for the development of multi-parameter QSAR models that can more accurately capture the complex toxicity mechanisms of substituted nitrobenzenes.
A Comparative Analysis of QSAR Models for Nitrobenzene Toxicity
Numerous QSAR models have been developed to predict the toxicity of substituted nitrobenzenes. The following table provides a comparative summary of some key models, highlighting the molecular descriptors used and their statistical performance.
| Reference | Biological Activity | Key Molecular Descriptors | Statistical Parameters | No. of Compounds |
| Cronin et al. (1998)[7] | Toxicity to T. pyriformis (log(IGC50⁻¹)) | Amax (maximum acceptor superdelocalizability) | r² = 0.847 | 42 |
| Cronin et al. (1998)[7] | Toxicity to T. pyriformis (log(IGC50⁻¹)) | log Kow (hydrophobicity), Amax | r² = 0.897 | 42 |
| Cronin et al. (1998)[7] | Toxicity to T. pyriformis (log(IGC50⁻¹)) | log Kow, ELUMO (energy of the lowest unoccupied molecular orbital) | r² = 0.881 | 42 |
| Wang et al. (2014)[9] | Toxicity to T. pyriformis (-log IGC50) | G2, HOMT, G(Cl...Cl), Mor03v, MAXDP | r² = 0.963, Q²LOO = 0.944 | 45 |
| Rajak et al. (2021)[4] | Toxicity to T. pyriformis (log(1/IGC50)) | logP, ω (electrophilicity index), εLUMO, β (compressibility) | R² = 0.85 | 45 |
| Alias & Zabidi (2022)[1] | Toxicology of nitrobenzene derivatives | Second order hyperpolarizability, COs area | R² = 0.895, r²cv = 0.875 | Not Specified |
From the table, it is evident that multi-parameter models generally exhibit better predictive power (higher r²) than single-parameter models. For instance, the two-parameter models from Cronin et al. (1998) that combine hydrophobicity with an electronic descriptor show improved correlation over the single-parameter model based on Amax alone.[7] The model by Wang et al. (2014), which incorporates a set of five descriptors, demonstrates a very high correlation (r² = 0.963), suggesting that a combination of geometric and electronic properties provides a more comprehensive description of the toxicity.[9]
Experimental Protocol: A Step-by-Step QSAR Workflow
The development of a predictive QSAR model is a systematic process that involves several key stages. This protocol outlines a self-validating workflow for a typical QSAR study on substituted nitrobenzenes.
Step 1: Data Collection and Curation
-
Assemble a Dataset: Compile a dataset of substituted nitrobenzene compounds with their experimentally determined biological activity (e.g., log(1/IGC50)). Ensure the data is from a consistent source and experimental protocol to minimize variability.
-
Data Curation: Check for and correct any errors in chemical structures and biological activity values. Remove any duplicate entries.
Step 2: Molecular Structure Optimization and Descriptor Calculation
-
2D to 3D Conversion: Convert the 2D chemical structures into 3D models.
-
Geometry Optimization: Perform geometry optimization of the 3D structures using a suitable computational chemistry software package (e.g., Gaussian). Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d) is commonly used for this purpose.[4]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors, including:
-
Constitutional descriptors: Molecular weight, number of atoms, etc.
-
Topological descriptors: Connectivity indices, shape indices, etc.
-
Geometrical descriptors: Molecular surface area, volume, etc.
-
Quantum-chemical descriptors: EHOMO, ELUMO, dipole moment, charges, electrophilicity index (ω), etc.[4][10]
-
Hydrophobicity descriptors: logP or log Kow.
-
Step 3: Dataset Division
-
Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on new compounds.
Step 4: Model Development and Validation
-
Feature Selection: Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation.[9]
-
Model Building: Use a statistical method to build the QSAR model. Multiple Linear Regression (MLR) is a common and interpretable method.[4][5]
-
Internal Validation: Validate the model using internal validation techniques such as leave-one-out cross-validation (LOO-CV) to assess its robustness and stability.[9] The cross-validated correlation coefficient (Q²) is a key metric.
-
External Validation: Evaluate the predictive power of the model on the external test set. The squared correlation coefficient for the test set (R²pred) is a critical parameter for assessing the model's ability to generalize to new data.
-
Applicability Domain: Define the applicability domain of the model to ensure that predictions are made only for compounds that are similar to those in the training set.
Step 5: Mechanistic Interpretation
-
Analyze the Descriptors: Interpret the selected descriptors in the final QSAR model to gain insights into the underlying mechanisms of toxicity of substituted nitrobenzenes.
Visualizing the QSAR Workflow and Key Relationships
To better illustrate the process and the conceptual underpinnings of QSAR for substituted nitrobenzenes, the following diagrams have been generated.
Caption: A generalized workflow for a QSAR study.
Caption: Key descriptor classes influencing nitrobenzene toxicity.
Conclusion
The QSAR approach provides a powerful and cost-effective means of predicting the toxicity of substituted nitrobenzenes. This guide has highlighted that successful QSAR models for this class of compounds typically incorporate a combination of descriptors that account for their hydrophobicity, electronic properties, and steric features. The comparative analysis demonstrates that multi-parameter models generally offer superior predictive performance. By following a rigorous and self-validating workflow, researchers can develop robust QSAR models that not only predict the toxicity of new compounds but also provide valuable insights into their mechanisms of action. This, in turn, can guide the design of safer chemicals and inform regulatory decision-making.
References
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Cronin, M. T. D., Gregory, B. W., & Schultz, T. W. (1998). Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis. Chemical Research in Toxicology, 11(8), 902–908. [Link]
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Gao, H., et al. (2013). Quantitative Structure-Activity Analyses of Nitrobenzene Toxicity to Paramecium caudatum. Advanced Materials Research, 664, 531-534. [Link]
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Cronin, M. T. D., Gregory, B. W., & Schultz, T. W. (1998). Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis. Chemical Research in Toxicology, 11(8), 902-908. [Link]
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Wang, L., et al. (2014). QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. Journal of the Serbian Chemical Society, 79(9), 1111-1123. [Link]
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Rajak, S. K., et al. (2021). QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes to Tetrahymena pyriformis. Indian Journal of Chemical Technology, 28, 467-472. [Link]
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Rajak, S. K., et al. (2021). QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes to. Indian Journal of Chemical Technology. [Link]
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Singh, P., & Singh, N. (2014). Quantum Chemical Descriptors Based QSTR Study of Nitrobenzene Derivatives against Tetrahymena Pyriformis. Research Journal of Chemical Sciences, 4(1), 1-8. [Link]
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Alias, A. N., & Zabidi, Z. M. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. [Link]
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Alias, A. N., & Zabidi, Z. M. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor like Screening model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: An In-Depth Analysis of Predicted versus Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, a granular understanding of isomeric reactivity is a cornerstone of efficient and predictable molecular design. This guide offers a comprehensive comparison of the predicted and experimentally-derived reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (CAS No: 208165-95-1). As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but also actionable, field-proven insights into the experimental realities of working with this versatile synthetic intermediate.
The strategic placement of bromo, fluoro, methyl, and nitro substituents on the benzene ring presents a nuanced case study in competing electronic and steric effects, particularly in the context of nucleophilic aromatic substitution (SNAr). This guide will dissect these factors, offering a robust predictive framework and the experimental methodologies to validate it.
Theoretical Reactivity Profile: A Prediction Grounded in Mechanistic Principles
The reactivity of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group is predicted to significantly activate the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.
In the case of this compound, the nitro group is located at the 2-position. This places the bromine atom at the 1-position (ortho) and the fluorine atom at the 4-position (para). Both halogens are therefore situated at positions activated for nucleophilic displacement.
Key Predictive Factors:
-
Relative Leaving Group Ability in SNAr: Contrary to SN1 and SN2 reactions where bromide is a better leaving group than fluoride, in SNAr reactions, fluoride is generally the better leaving group.[1][2][3] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring.[1][2] The high electronegativity of fluorine creates a more polarized C-F bond, rendering the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Resonance Stabilization: The nitro group at the 2-position can stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack at both the 1-position (C-Br) and the 4-position (C-F) through resonance.[4][5]
-
Inductive Effects: The fluorine atom's strong inductive electron-withdrawing effect further enhances the electrophilicity of the carbon to which it is attached.[1][2]
Based on these principles, it is predicted that nucleophilic aromatic substitution on this compound will preferentially occur at the 4-position, with displacement of the fluoride ion.
Experimental Verification: A Protocol for Determining Regioselectivity
While specific experimental data for the nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, a robust experimental protocol can be designed to test the theoretical predictions. The following generalized procedure for nucleophilic aromatic substitution with an alkoxide nucleophile serves as a self-validating system to determine the major product and thus the experimental reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (or sodium hydride and methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous DMF.
-
Slowly add the sodium methoxide solution to the solution of the starting material at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically by monitoring the reaction progress.
-
Monitor the reaction by TLC or LC-MS to determine the consumption of the starting material and the formation of products.
-
Upon completion, cool the reaction mixture to room temperature and quench by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product(s) by LC-MS and NMR to determine the structure and confirm which halogen was displaced.
Comparison of Predicted vs. Expected Experimental Outcomes
The following table summarizes the predicted reactivity and the expected experimental outcomes based on the established principles of SNAr reactions.
| Feature | Predicted Reactivity | Expected Experimental Outcome |
| Site of Nucleophilic Attack | The carbon atom at the 4-position (C-F bond) is the predicted site of attack. | Analysis of the major reaction product is expected to show the substitution of the fluorine atom by the methoxy group. |
| Major Product | 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene | The primary product isolated after purification should be 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene. |
| Minor Product | Substitution at the 1-position (C-Br bond) to form 4-Fluoro-1-methoxy-5-methyl-2-nitrobenzene may occur as a minor product. | Small amounts of the bromo-substituted product may be detectable by sensitive analytical techniques like LC-MS. |
Visualizing the Reaction Pathway and Logic
Reaction Mechanism
The following diagram illustrates the predicted SNAr mechanism for the reaction of this compound with a nucleophile.
Caption: Predicted SNAr mechanism for this compound.
Experimental Workflow
The logical flow of the experimental validation process is outlined below.
Caption: Workflow for the experimental validation of reactivity.
Synthesis of the Starting Material
For researchers who wish to synthesize the starting material, a common route involves the nitration of a suitable precursor. For instance, the synthesis of the related isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, is achieved through the nitration of 2-Bromo-4-fluorotoluene. A similar strategy would be applicable for the target molecule.
Conclusion and Future Directions
The theoretical framework governing nucleophilic aromatic substitution provides a strong predictive model for the reactivity of this compound. The high electronegativity of the fluorine atom is expected to make the para position the more favorable site for nucleophilic attack, leading to the displacement of the fluoride ion. The provided experimental protocol offers a clear and robust method for validating this prediction.
Further research could involve kinetic studies to quantify the rate constants for the substitution of both fluorine and bromine, providing a more detailed picture of their relative reactivities. Additionally, computational studies employing Density Functional Theory (DFT) could be used to model the reaction pathway and calculate the activation energies for the formation of the different Meisenheimer intermediates, offering a quantitative comparison with experimental findings.
References
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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4-BROMO-5-FLUORO-2-NITROTOLUENE - ChemBK. Available at: [Link]
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Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. Available at: [Link]
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate. Available at: [Link]
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - Journal of the American Chemical Society - Figshare. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available at: [Link]
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Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. Available at: [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (CAS No. 208165-95-1). As a halogenated nitroaromatic compound, this chemical intermediate requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for chemistry professionals who understand that excellence in research is inseparable from a deep commitment to safety.
Hazard Profile and Foundational Safety
Understanding the specific hazards of this compound is the basis for all handling and disposal procedures. The compound is a solid, and its primary risks are associated with direct contact and inhalation of its dust or decomposition products.[1]
Inherent Risks: This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] It is known to cause significant skin and eye irritation.[1][2][4] The causality is clear: its chemical structure allows it to interact with biological tissues, leading to irritation and toxicity. Therefore, all handling operations must be engineered to prevent its entry into the body.
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Hazard Statement | Rationale for Disposal Protocol |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] | Mandates the use of comprehensive Personal Protective Equipment (PPE) and handling within ventilated enclosures to prevent exposure. Waste must be securely contained. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][4] | Requires chemical-resistant gloves and lab coats. Contaminated materials become hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][4] | Necessitates the use of safety goggles or a face shield. |
| Specific target organ toxicity | H335: May cause respiratory irritation.[1][2] | All transfers and handling must occur in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Combustion Hazards | Forms toxic NOx, HBr, and HF upon burning.[4][5] | Prohibits simple incineration. Disposal requires a specialized chemical incinerator with an afterburner and acid gas scrubber. |
The Core Principle: Segregation of Halogenated Organic Waste
This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms. This is the single most important classification for its waste stream.
Why Segregation is Non-Negotiable:
-
Safety and Compatibility: Mixing halogenated waste with other chemical classes, such as strong acids, bases, or oxidizing agents, can trigger unintended and hazardous reactions.[6] Furthermore, the acidic byproducts that can form from the slow degradation of halogenated compounds can corrode standard metal containers.[6]
-
Disposal Methodology: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen halides (HBr, HF) and other acidic gases.[4][7] This process is fundamentally different and more complex than the disposal methods for non-halogenated solvents.
-
Economic Impact: Due to the specialized treatment required, the disposal cost for halogenated waste is significantly higher—often three times or more—than for non-halogenated waste.[8] Commingling waste streams unnecessarily elevates disposal costs for the entire container.
Therefore, all waste containing this compound, including pure surplus chemical, contaminated labware, and spill cleanup materials, must be placed in a designated Halogenated Organic Waste container.[9]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as those from the U.S. Environmental Protection Agency (EPA).[10][11]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound in any capacity, ensure a complete barrier between you and the chemical.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but double-gloving is recommended for extended handling.[6] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[7][12]
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a significant risk of dust generation, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[4][8]
Step 2: Waste Collection and Containerization
The integrity of the disposal process begins with the primary collection container.
-
Select a Compatible Container: Use a clearly marked, dedicated container for halogenated organic solids. High-density polyethylene (HDPE) containers are excellent choices.[6] Ensure the container has a screw-top cap that can be securely sealed.
-
Labeling: The moment the first item of waste is added, the container must be labeled.[8][13] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all other components if it is a mixed waste stream.
-
-
Practice: Keep the waste container closed at all times except when actively adding waste.[8][13] This prevents the release of vapors and contamination of the lab environment. Store the container in a designated satellite accumulation area within the laboratory.
Step 3: Arranging for Final Disposal
Hazardous waste must be handled by professionals.
-
Licensed Disposal Vendor: All hazardous waste must be offered to a licensed and certified hazardous waste disposal company.[4][7] Your institution's Environmental Health & Safety (EHS) office will manage this relationship.
-
Waste Manifest: For transport off-site, the waste will be accompanied by a hazardous waste manifest. This system is a cradle-to-grave tracking document that ensures the waste reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]
-
Disposal Method: The ultimate disposal will be via high-temperature chemical incineration equipped with an afterburner for complete combustion and an acid gas scrubber to neutralize harmful byproducts.[4][7]
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for managing waste generated from this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Emergency Protocol: Spill Management
In the event of an accidental spill of the solid material, proceed calmly and methodically.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your EHS office or emergency line.
-
Secure Ventilation: Ensure the chemical fume hood is operational to contain any airborne dust.
-
Wear Full PPE: Do not attempt cleanup without the full PPE detailed in Section 3.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Avoid any actions that create dust.[4]
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with an appropriate solvent (e.g., ethanol or acetone), then soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials and dispose of it through the EHS office.
Summary of Best Practices
Table 2: Disposal Do's and Don'ts
| Do | Don't |
|---|---|
| ✓ Always wear appropriate PPE.[12] | ✗ Never dispose of this chemical down the drain.[6] |
| ✓ Handle the solid in a chemical fume hood.[4] | ✗ Never mix with non-halogenated, acidic, or basic waste.[6][9] |
| ✓ Segregate as Halogenated Organic Waste .[9] | ✗ Never leave a waste container open or unlabeled.[8] |
| ✓ Use clearly labeled, compatible waste containers.[6][13] | ✗ Never attempt incineration without proper industrial equipment.[7] |
| ✓ Consult your institution's EHS office for guidance. | ✗ Never handle spills without proper training and PPE. |
By adhering to these scientifically validated procedures, you uphold your professional responsibility to ensure a safe research environment and safeguard our shared ecosystem.
References
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PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]
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Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]
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Thermo Fisher Scientific. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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Personal protective equipment for handling 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer: An exact Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from data on closely related structural analogs, including various brominated, fluorinated, and nitrated aromatic compounds. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogs.
Immediate Hazard Assessment and Core Safety Directives
Based on the hazard classifications of structurally similar compounds, this compound should be presumed to be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Potentially damaging to organs through prolonged or repeated exposure. [4]
Nitroaromatic compounds, as a class, can be absorbed through the skin and may cause systemic effects. Therefore, minimizing all routes of exposure is the primary goal.
Core Directive: All handling of this compound must occur in a designated area within a certified chemical fume hood.[3] An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves (inspect before use) | Flame-resistant lab coat | Not generally required |
| Weighing and Transfer (Solid) | Safety goggles and face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat, buttoned | NIOSH-approved N95 (or higher) respirator |
| Solution Preparation | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Work within a fume hood |
| Reaction Workup & Purification | Safety goggles | Chemical-resistant gloves | Flame-resistant lab coat | Work within a fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges |
Causality of PPE Selection:
-
Eye and Face Protection: The use of safety goggles and a face shield during weighing and solution preparation is critical due to the risk of splashes and the generation of fine, irritant dust particles.[3][5]
-
Hand Protection: Double-gloving provides an extra layer of protection against potential tears or rapid permeation. Given that many organic compounds can degrade glove materials, it is crucial to inspect gloves for integrity before each use and to change them immediately upon contamination.[6]
-
Respiratory Protection: While all work should be conducted in a fume hood, the use of an N95 respirator during the handling of the solid powder provides an additional layer of defense against the inhalation of fine particulates that may not be fully contained by the fume hood's airflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is paramount for ensuring personnel safety and experimental integrity.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfer, and the preparation of solutions, must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of this compound and cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Utilize an analytical balance with a draft shield, if possible, located inside the fume hood.
-
Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.
-
The primary objective is to avoid the creation of dust. Should dust be generated, allow it to settle within the confines of the fume hood before proceeding.
-
-
Dissolving:
-
Add the solvent to the container with the solid compound slowly and deliberately to prevent splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Reaction Monitoring and Workup:
-
All sampling from the reaction mixture and subsequent workup procedures must be conducted within the fume hood.
-
Be mindful of potentially incompatible materials during workup, such as strong oxidizing agents or bases.[8]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Avoid mixing incompatible waste streams.[8]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 224185-19-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
